Product packaging for Ack1 inhibitor 2(Cat. No.:)

Ack1 inhibitor 2

Cat. No.: B15135130
M. Wt: 401.5 g/mol
InChI Key: AFOHUIOGDQPTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ack1 inhibitor 2 is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N5O2 B15135130 Ack1 inhibitor 2

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26)

InChI Key

AFOHUIOGDQPTIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Ack1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 30, 2025

Abstract

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has made it an attractive target for drug development. This technical guide provides an in-depth exploration of the mechanism of action of Ack1 inhibitors. We will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these inhibitors, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Ack1 Signaling

Ack1 is a multi-domain protein that integrates signals from various receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and Insulin Receptor.[1][2] Upon activation by upstream RTKs, Ack1 undergoes autophosphorylation at Tyrosine 284 (Tyr284), a key indicator of its kinase activity.[3] Activated Ack1 then phosphorylates a range of downstream substrates, thereby modulating critical cellular processes.

Key downstream effectors of Ack1 include:

  • AKT: Ack1 phosphorylates AKT at a unique site, Tyrosine 176 (Tyr176), leading to its activation in a PI3K-independent manner. This promotes cell survival and proliferation.[4]

  • Androgen Receptor (AR): In prostate cancer, Ack1 phosphorylates the AR, promoting its activity even in low-androgen conditions, which contributes to castration-resistant prostate cancer (CRPC).[4]

  • WWOX: Ack1 can phosphorylate the tumor suppressor WWOX, leading to its polyubiquitination and subsequent degradation.

The aberrant activation of the Ack1 signaling pathway is implicated in the progression of numerous cancers, including those of the prostate, breast, lung, and pancreas, making it a compelling target for therapeutic intervention.

Mechanism of Action of Ack1 Inhibitors

The primary mechanism of action for the majority of current Ack1 inhibitors is the competitive inhibition of ATP binding to the kinase domain of Ack1. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to Ack1's substrates, thereby blocking its kinase activity and halting the downstream signaling cascade.

The x-ray co-crystal structure of the Ack1 kinase domain bound to the inhibitor (R)-9b reveals that the compound binds to the ATP binding site located underneath the phosphate-binding P-loop. This binding prevents the conformational changes required for catalysis and subsequent phosphorylation of substrates. The inhibition of Ack1's kinase activity leads to a reduction in the phosphorylation of its key downstream targets, such as AKT and AR, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.

Quantitative Data for Ack1 Inhibitors

A number of small molecule inhibitors targeting Ack1 have been developed and characterized. The following table summarizes the quantitative data for some of the most well-studied Ack1 inhibitors.

InhibitorTypeIC50 (nM)Ki (nM)Kd (nM)Notes
AIM-100 Furo[2,3-d]pyrimidine21 - 24--Potent and selective Ack1 inhibitor.
(R)-9b Pyrimidine-based56--Potent in vitro and in vivo activity.
Dasatinib Multi-kinase inhibitor<5-6Also inhibits Src and Abl kinases.
Bosutinib Multi-kinase inhibitor2.7--Also a Src/Abl kinase inhibitor.
Vemurafenib Multi-kinase inhibitor19--Primarily a BRAF V600E inhibitor.
GNF-7 Multi-kinase inhibitor25--Also inhibits Bcr-Abl and GCK.

Experimental Protocols

In Vitro Ack1 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide by Ack1.

Materials:

  • Active Ack1 enzyme

  • Kinase Assay Buffer

  • Substrate peptide (e.g., Poly (Glu4,Tyr1))

  • [γ-³³P]-ATP

  • Kinase Dilution Buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Thaw all reagents on ice.

  • Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and the Ack1 inhibitor at various concentrations.

  • Add diluted active Ack1 enzyme to the reaction mixture.

  • Initiate the reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

ADP-Glo™ Kinase Assay (Luminescence-based)

This is a non-radioactive alternative that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Active Ack1 enzyme

  • Kinase Assay Buffer

  • Substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 96-well plate containing Kinase Assay Buffer, Ack1 enzyme, substrate, and the inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

Western Blotting for Phospho-Ack1 (Tyr284) and Phospho-AKT (Tyr176)

This method is used to assess the inhibitory effect of a compound on Ack1 activity within a cellular context.

Materials:

  • Cell lines expressing Ack1

  • Ack1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Ack1 (Tyr284), anti-total Ack1, anti-phospho-AKT (Tyr176), anti-total AKT, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the Ack1 inhibitor at various concentrations for a specified duration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Ack1) diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities to determine the level of protein phosphorylation.

Visualizing Ack1 Signaling and Inhibition

Ack1 Signaling Pathway

Ack1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, HER2, etc.) Ack1_inactive Ack1 (inactive) RTK->Ack1_inactive Recruitment & Activation Ligand Growth Factor Ligand->RTK Activation Ack1_active p-Ack1 (Y284) (active) Ack1_inactive->Ack1_active Autophosphorylation (Y284) AKT_inactive AKT Ack1_active->AKT_inactive Phosphorylation (Y176) WWOX WWOX (Tumor Suppressor) Ack1_active->WWOX Phosphorylation AR_inactive AR Ack1_active->AR_inactive Phosphorylation AKT_active p-AKT (Y176) AKT_inactive->AKT_active Gene_Expression Gene Expression (Proliferation, Survival) AKT_active->Gene_Expression Promotes Degradation Degradation WWOX->Degradation AR_active p-AR AR_inactive->AR_active AR_active->Gene_Expression Promotes

Caption: Ack1 Signaling Pathway.

Mechanism of Ack1 Inhibition

Ack1_Inhibition_Mechanism cluster_kinase_reaction Normal Kinase Reaction cluster_inhibition Inhibition Mechanism Ack1_Kinase_Domain Ack1 Kinase Domain ATP-binding site Substrate-binding site Phosphorylated_Substrate Phosphorylated Substrate Ack1_Kinase_Domain->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Ack1_Kinase_Domain:atp Binds Substrate Substrate (e.g., AKT) Substrate->Ack1_Kinase_Domain:sub_bind Binds Ack1_Kinase_Domain_Inhibited Ack1 Kinase Domain ATP-binding site Substrate-binding site No_Reaction No Phosphorylation Ack1_Kinase_Domain_Inhibited->No_Reaction Ack1_Inhibitor Ack1 Inhibitor Ack1_Inhibitor->Ack1_Kinase_Domain_Inhibited:atp Competitively Binds

Caption: Competitive Inhibition of Ack1.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Start Start: Synthesize/Obtain Ack1 Inhibitor Kinase_Assay In Vitro Kinase Assay (Radiometric or Luminescence) Start->Kinase_Assay Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cancer Cell Lines) Determine_IC50->Cell_Based_Assay Western_Blot Western Blot for p-Ack1, p-AKT, etc. Cell_Based_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Cell_Viability In_Vivo_Studies In Vivo Studies (Xenograft Models) Western_Blot->In_Vivo_Studies Cell_Viability->In_Vivo_Studies Assess_Tumor_Growth Assess Tumor Growth and Biomarkers In_Vivo_Studies->Assess_Tumor_Growth End Lead Optimization/ Preclinical Development Assess_Tumor_Growth->End

Caption: Inhibitor Characterization Workflow.

Conclusion

Ack1 is a validated and promising target in oncology. The development of small molecule inhibitors that competitively block the ATP-binding site of Ack1 has shown significant anti-tumor effects in preclinical studies. This guide has provided a detailed overview of the mechanism of action of these inhibitors, supported by quantitative data, experimental protocols, and visual diagrams. A thorough understanding of the Ack1 signaling network and the methods used to interrogate it is crucial for the continued development of novel and effective Ack1-targeted therapies. As research progresses, the focus will likely expand to include the development of more selective inhibitors and the exploration of combination therapies to overcome resistance and improve patient outcomes.

References

An In-depth Technical Guide to Activated Cdc42-Associated Kinase 1 (Ack1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy.[1][2][3] Ack1 integrates signals from a multitude of receptor tyrosine kinases (RTKs), including EGFR, HER2, MERTK, and AXL, to drive downstream signaling pathways that promote cell survival, proliferation, and resistance to therapy.[1][4] Aberrant activation, amplification, or mutation of the TNK2 gene is frequently observed in a variety of human cancers, such as prostate, breast, lung, and pancreatic cancers, correlating with disease progression and poor prognosis. Consequently, the development of small molecule inhibitors targeting Ack1 kinase activity presents a promising therapeutic strategy.

This guide provides a comprehensive overview of Ack1 inhibitors, with a focus on their mechanism of action, key chemical scaffolds, and the experimental methodologies used for their characterization. While a compound designated "Ack1 inhibitor 2" is commercially available with a reported IC50 of 0.46 μM, detailed public scientific literature on its specific chemical structure and biological characterization is limited. Therefore, this guide will draw upon data from well-characterized Ack1 inhibitors to provide a thorough technical understanding of this class of targeted agents.

Mechanism of Action

Ack1 inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket within the kinase domain of Ack1. This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on Ack1 itself (autophosphorylation) and on its downstream substrates. By inhibiting the catalytic activity of Ack1, these compounds effectively block the downstream signaling cascades that are often hyperactivated in cancer cells, such as the PI3K/AKT and MAPK/ERK pathways. The ultimate cellular consequences of Ack1 inhibition include cell cycle arrest, induction of apoptosis, and sensitization to other cancer therapies.

Key Ack1 Inhibitors and Quantitative Data

A number of small molecule inhibitors of Ack1 have been identified and characterized. These range from multi-kinase inhibitors that also target Ack1 to compounds designed for greater selectivity. The following tables summarize the quantitative data for several key Ack1 inhibitors.

Inhibitor NameChemical ClassIn Vitro IC50 (Ack1)In Vitro Ki (Ack1)Cellular IC50 (Ack1 Autophosphorylation)Additional Notes
AIM-100 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine21-22 nM--Selective over 30 other kinases, including AKT and PI3K family members.
(R)-9b Bisanilinopyrimidine56 nM-< 2 µMAlso inhibits JAK family kinases. Currently in a Phase 1 clinical trial (PHAROS, NCT06705686).
Compound 2 N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine20 nM--High metabolic degradation and rapid plasma clearance.
Dasatinib Multi-kinase inhibitor-6 nM< 5 nMAlso a potent inhibitor of Src and Abl kinases.
Bosutinib Multi-kinase inhibitor2.7 nM--Also a potent inhibitor of Src and Abl kinases.
GNF-7 Multi-kinase inhibitor25 nM--Also inhibits Bcr-Abl and GCK.
KRCA-0008 -4 nM--Dual ALK/Ack1 inhibitor.
Ack1 inhibitor 1 (10zi) (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one2.1 nM-Dose-dependent inhibition in cellsSelective over SRC kinase.
This compound -0.46 µM (460 nM)--Also known as "Example 259"; limited public data available.

Ack1 Signaling Pathways and Inhibition

Ack1 is a central node in a complex signaling network. It is activated by various RTKs and, in turn, phosphorylates a range of downstream effector proteins, leading to pro-survival signaling. The diagram below illustrates a simplified Ack1 signaling pathway and the point of intervention for Ack1 inhibitors.

Ack1_Signaling_Pathway cluster_upstream Upstream Activation cluster_ack1 Ack1 Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTKs Receptor Tyrosine Kinases (EGFR, HER2, MERTK, AXL) Ack1 Ack1 (TNK2) RTKs->Ack1 activates GrowthFactors Growth Factors GrowthFactors->RTKs binds & activates AKT AKT (p-Tyr176) Ack1->AKT phosphorylates AR Androgen Receptor (AR) (p-Tyr267) Ack1->AR phosphorylates Wwox Wwox (Tumor Suppressor) (p-Tyr287 for degradation) Ack1->Wwox phosphorylates Ack1_inhibitor Ack1 Inhibitor Ack1_inhibitor->Ack1 inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival AR->CellSurvival Wwox->CellSurvival inhibits TherapyResistance Therapy Resistance CellSurvival->TherapyResistance

Caption: Ack1 signaling pathway and point of inhibition.

Experimental Protocols

The characterization of Ack1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Radiometric 33P-HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-33P]-ATP to a specific peptide substrate by the Ack1 enzyme.

1. Materials:

  • Recombinant human Ack1 enzyme
  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide like ATGRYYAMKIL)
  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)
  • [γ-33P]-ATP
  • Test inhibitors dissolved in DMSO
  • P81 phosphocellulose paper or filter plates
  • Phosphoric acid wash buffer
  • Scintillation counter

2. Protocol:

  • Prepare a reaction mixture containing the kinase assay buffer, the desired concentration of the peptide substrate, and the recombinant Ack1 enzyme.
  • Add the test inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
  • Initiate the kinase reaction by adding [γ-33P]-ATP. The final ATP concentration should be at or near the Km for Ack1 if known, or a standard concentration (e.g., 10 µM) is used.
  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.
  • Quantify the amount of 33P incorporated into the peptide substrate using a scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Ack1 Autophosphorylation Assay (ELISA)

This assay measures the ability of an inhibitor to block Ack1 autophosphorylation in a cellular context.

1. Materials:

  • Cancer cell line with detectable Ack1 activity (e.g., LNCaP, NCI-H1703)
  • Cell culture medium and supplements
  • Test inhibitors dissolved in DMSO
  • Cell lysis buffer with protease and phosphatase inhibitors
  • ELISA plate pre-coated with an Ack1 capture antibody
  • Detection antibody specific for phosphorylated Ack1 (e.g., anti-pY284)
  • HRP-conjugated secondary antibody
  • TMB substrate and stop solution
  • Microplate reader

2. Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the Ack1 inhibitor for a specified time (e.g., 2-4 hours).
  • Lyse the cells directly in the wells using a suitable lysis buffer.
  • Transfer the cell lysates to the ELISA plate pre-coated with the Ack1 capture antibody and incubate to allow binding.
  • Wash the plate to remove unbound proteins.
  • Add the anti-phospho-Ack1 detection antibody and incubate.
  • Wash the plate and add the HRP-conjugated secondary antibody.
  • After another incubation and wash step, add the TMB substrate and allow the color to develop.
  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.
  • Normalize the phospho-Ack1 signal to the total protein concentration or to a housekeeping protein and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Ack1 inhibitors on cell proliferation and viability.

1. Materials:

  • Cancer cell line of interest
  • 96-well plates
  • Test inhibitors
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization solution (e.g., DMSO or a detergent-based solution)
  • Microplate reader

2. Protocol:

  • Seed cells at a predetermined density in a 96-well plate and incubate overnight.
  • Treat the cells with a range of concentrations of the Ack1 inhibitor. Include a vehicle control (DMSO).
  • Incubate for a desired period (e.g., 48-72 hours).
  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of ~570 nm.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow for Ack1 Inhibitor Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and preclinical development of novel Ack1 inhibitors.

Ack1_Inhibitor_Workflow HTS High-Throughput Screening (HTS) or Fragment-Based Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen In_Vitro_Profiling In Vitro Profiling Lead_Gen->In_Vitro_Profiling Cell_Based_Assays Cell-Based Assays In_Vitro_Profiling->Cell_Based_Assays Biochemical_Assay Biochemical Assay (e.g., HotSpot™) In_Vitro_Profiling->Biochemical_Assay Selectivity_Screen Kinase Selectivity Panel In_Vitro_Profiling->Selectivity_Screen In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Cellular_Target Cellular Target Engagement (p-Ack1, p-AKT) Cell_Based_Assays->Cellular_Target Viability_Prolif Viability/Proliferation (MTT, CellTiter-Glo) Cell_Based_Assays->Viability_Prolif Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->PK_PD

Caption: A typical workflow for Ack1 inhibitor development.

Clinical Development of Ack1 Inhibitors

Despite promising preclinical data for several compounds, the clinical development of selective Ack1 inhibitors has been challenging. However, the field is advancing, and as of late 2025, a first-in-human Phase 1 clinical trial (NCT06705686, PHAROS) is planned to assess the safety and tolerability of the Ack1 inhibitor (R)-9b in patients with metastatic castration-resistant prostate cancer. This trial marks a significant step forward in validating Ack1 as a clinically relevant cancer target.

Conclusion

Ack1 is a compelling therapeutic target due to its central role in driving oncogenic signaling in numerous cancers. A variety of small molecule inhibitors have been developed that effectively block its kinase activity, leading to anti-tumor effects in preclinical models. While specific information on "this compound" is sparse, the broader class of Ack1 inhibitors demonstrates significant therapeutic potential. The ongoing clinical evaluation of (R)-9b will provide crucial insights into the safety and efficacy of targeting Ack1 in cancer patients, potentially heralding a new class of targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel and improved Ack1 inhibitors.

References

The Discovery and Development of ACK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has made it an attractive target for drug discovery. This technical guide provides an in-depth overview of the discovery and development of ACK1 inhibitors, detailing the various chemical scaffolds, their quantitative inhibitory data, and the experimental methodologies used for their characterization. Furthermore, it outlines the intricate ACK1 signaling pathway and provides a perspective on the clinical development of these promising therapeutic agents.

Introduction to ACK1 as a Therapeutic Target

ACK1 is a multi-domain protein that integrates signals from a variety of upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, PDGFR, and Insulin Receptor.[1] Upon activation, ACK1 phosphorylates a range of downstream substrates, including AKT, the Androgen Receptor (AR), and the tumor suppressor WWOX, thereby promoting oncogenic signaling cascades.[2][3] Aberrant ACK1 activity, through gene amplification, mutation, or overexpression, has been implicated in numerous malignancies, including prostate, breast, lung, and pancreatic cancers.[3][4] The critical role of ACK1 in driving cancer progression and therapeutic resistance underscores the significant potential of its inhibitors as novel anticancer agents.

Classes of ACK1 Inhibitors and Structure-Activity Relationships

The development of ACK1 inhibitors has led to the discovery of several distinct chemical classes, ranging from promiscuous multi-kinase inhibitors to highly selective small molecules.

Fragment-Based and Hybrid Inhibitors

A successful strategy in identifying potent and selective ACK1 inhibitors has been the use of fragment-based drug discovery. This approach involves screening small chemical fragments and then growing or linking them to create more potent molecules. A notable example is (R)-9b , a potent and selective ACK1 inhibitor developed through a fragment-based approach that led to the creation of hybrid structures.

Promiscuous and Multi-Kinase Inhibitors

Several existing multi-kinase inhibitors have been found to potently inhibit ACK1. These compounds, while not originally designed for ACK1, have provided valuable tools for studying its function.

  • Bosutinib , a Src/Abl kinase inhibitor, was found to inhibit ACK1 with high potency.

  • Dasatinib , another Src/Abl inhibitor, also demonstrates significant activity against ACK1.

  • Vemurafenib , primarily known as a BRAF V600E inhibitor, also inhibits ACK1 in the nanomolar range.

Imidazopyrazine-Based Inhibitors

Structure-based drug design has led to the development of imidazopyrazine-based ACK1 inhibitors. These compounds have shown good oral bioavailability and favorable pharmacokinetic properties in preclinical models.

Other Small Molecule Inhibitors
  • AIM-100 is a furo[2,3-d]pyrimidine derivative identified through high-throughput screening that shows specificity for ACK1.

  • A series of pyrazolopyrimidines has also been developed, with some compounds exhibiting potent in vitro and cellular inhibition of ACK1.

Quantitative Data on ACK1 Inhibitors

The following tables summarize the in vitro and in vivo inhibitory activities of key ACK1 inhibitors.

InhibitorTypeTarget(s)IC50 (nM)Ki (nM)KD (nM)Assay TypeReference
(R)-9b Fragment-basedACK156--33P HotSpot
(S)-9b Fragment-basedACK182--33P HotSpot
Bosutinib Multi-kinaseSrc/Abl, ACK12.7---
Dasatinib Multi-kinaseSrc/Abl, ACK1--6-
Vemurafenib Multi-kinaseBRAF, ACK119--In vitro kinase assay
AIM-100 Furo[2,3-d]pyrimidineACK121--In vitro kinase assay
Compound 2a PyrazolopyrimidineACK12 (in vitro), 20 (cellular)--In vitro kinase assay, Autophosphorylation
Compound 4 ImidazopyrazineACK1110 (AlphaScreen), 35 (ELISA)--AlphaScreen, ELISA
Compound 1c Furo[2,3-d]pyrimidineACK15 (cell growth)0.3-Cell growth

Table 1: In Vitro Inhibitory Activity of Selected ACK1 Inhibitors.

InhibitorCell LineIC50 (µM)Assay TypeReference
(R)-9b Human cancer cell lines< 2Cell growth
(S)-9b Human cancer cell lines< 2Cell growth

Table 2: Cellular Inhibitory Activity of Selected ACK1 Inhibitors.

Experimental Protocols

The characterization of ACK1 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

ELISA-Based Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by ACK1.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated peptide substrate (e.g., a peptide derived from an ACK1 substrate like AKT)

  • Recombinant human ACK1 enzyme

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Substrate Coating: Add 100 µL of biotinylated peptide substrate solution (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.

  • Washing: Discard the substrate solution and wash the wells three times with 200 µL of wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Inhibitor and Enzyme Addition: Add 50 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells. Add 50 µL of ACK1 enzyme solution (e.g., 10 ng/well in kinase reaction buffer) to all wells except the negative control.

  • Initiation of Kinase Reaction: Add 50 µL of ATP solution (e.g., 10 µM in kinase reaction buffer) to all wells to start the reaction. Incubate for 30-60 minutes at 30°C.

  • Washing: Stop the reaction by discarding the solution and washing the wells three times with wash buffer.

  • Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the DMSO control.

33P Radiometric Kinase Assay (HotSpot Assay)

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate by ACK1.

Materials:

  • Recombinant human ACK1 enzyme

  • Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-33P]ATP

  • Kinase reaction buffer

  • Phosphocellulose filter paper or plates

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase reaction buffer, ACK1 enzyme, substrate, and the test inhibitor at various concentrations.

  • Initiation of Reaction: Add [γ-33P]ATP to the reaction mixture to a final concentration typically at or below the Km for ATP for ACK1. The total reaction volume is usually 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with wash buffer (e.g., 4-5 times for 5 minutes each) to remove unincorporated [γ-33P]ATP.

  • Drying: Air dry the filter paper.

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

AlphaScreen Kinase Assay

This is a bead-based, non-radioactive, homogeneous assay that measures kinase activity through the proximity of donor and acceptor beads.

Materials:

  • Recombinant human ACK1 enzyme

  • Biotinylated substrate peptide

  • Streptavidin-coated Donor beads

  • Anti-phosphotyrosine antibody-conjugated Acceptor beads

  • ATP

  • Kinase reaction buffer

  • Assay plates (e.g., 384-well ProxiPlate)

  • AlphaScreen-compatible plate reader

Procedure:

  • Reaction Setup: In an assay plate, add the test inhibitor, ACK1 enzyme, and biotinylated substrate peptide in kinase reaction buffer.

  • Initiation of Kinase Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a mixture of Streptavidin-coated Donor beads and anti-phosphotyrosine antibody-conjugated Acceptor beads in a detection buffer containing EDTA to stop the kinase reaction.

  • Incubation: Incubate the plate in the dark at room temperature for at least 1 hour to allow for bead-antibody-substrate binding.

  • Measurement: Read the plate on an AlphaScreen-compatible reader. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in light emission at 520-620 nm. The signal intensity is proportional to the amount of phosphorylated substrate.

ACK1 Signaling Pathway

The ACK1 signaling pathway is a complex network of interactions that plays a pivotal role in cancer cell signaling. The following diagram illustrates the key components of this pathway.

ACK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, HER2, PDGFR, IR) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation (pY284) AKT AKT ACK1->AKT Phosphorylation (pY176) Activation AR Androgen Receptor (AR) ACK1->AR Phosphorylation Activation WWOX WWOX (Tumor Suppressor) ACK1->WWOX Phosphorylation Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation GeneTranscription Gene Transcription AR->GeneTranscription Degradation Proteasomal Degradation WWOX->Degradation Apoptosis Apoptosis WWOX->Apoptosis

Caption: ACK1 Signaling Pathway.

Experimental Workflow for ACK1 Inhibitor Screening

The discovery of novel ACK1 inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Compound Library HTS High-Throughput Screening (e.g., ELISA, AlphaScreen) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Radiometric Assay) Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cellular_Assays Lead_Opt Lead Optimization (SAR) Cellular_Assays->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

Caption: ACK1 Inhibitor Screening Workflow.

Logical Relationships of ACK1 Inhibitor Classes

The different classes of ACK1 inhibitors can be categorized based on their origin and specificity.

Inhibitor_Classes cluster_inhibitors ACK1 Inhibitor Classes All_Inhibitors All Kinase Inhibitors Multi_Kinase Multi-Kinase Inhibitors All_Inhibitors->Multi_Kinase ACK1_Targeted ACK1-Targeted Inhibitors All_Inhibitors->ACK1_Targeted Promiscuous Promiscuous Inhibitors (Bosutinib, Dasatinib) Multi_Kinase->Promiscuous Fragment_Based Fragment-Based ((R)-9b) ACK1_Targeted->Fragment_Based Structure_Based Structure-Based (Imidazopyrazines) ACK1_Targeted->Structure_Based HTS_Hits HTS-Derived (AIM-100) ACK1_Targeted->HTS_Hits

Caption: Logical Relationships of ACK1 Inhibitor Classes.

Clinical Development of ACK1 Inhibitors

While many ACK1 inhibitors have shown promise in preclinical studies, their transition to clinical trials has been limited. To date, the most prominent example of a selective ACK1 inhibitor entering clinical development is (R)-9bMS .

A Phase 1 clinical trial (NCT06705686), known as the PHAROS trial, is planned to evaluate the safety, tolerability, and recommended Phase 2 dose of (R)-9bMS in patients with metastatic castration-resistant prostate cancer (mCRPC). This trial marks a significant step forward in the clinical validation of ACK1 as a therapeutic target. The study is designed as a single-center, open-label trial and will also assess the pharmacokinetics and anti-tumor activity of (R)-9bMS. Preclinical data suggests that (R)-9bMS not only suppresses AR and its splice variants but also activates an anti-tumor immune response, providing a strong rationale for its clinical investigation.

Conclusion

The discovery and development of ACK1 inhibitors represent a promising avenue for the treatment of various cancers. The diverse chemical scaffolds identified, coupled with a growing understanding of the ACK1 signaling pathway, provide a solid foundation for the development of next-generation therapeutics. The progression of (R)-9bMS into clinical trials is a critical milestone that will provide invaluable insights into the therapeutic potential of targeting ACK1 in cancer patients. Continued research focusing on improving selectivity, optimizing pharmacokinetic properties, and identifying predictive biomarkers will be essential for the successful clinical translation of ACK1 inhibitors.

References

The Ack1 Signaling Pathway: A Technical Guide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical node in oncogenic signaling.[1][2] Located on chromosome 3q29, the TNK2 gene is frequently amplified, mutated, or overexpressed in a multitude of human cancers, including prostate, breast, pancreatic, and lung cancer.[3][4][5] Aberrant Ack1 activation drives tumor progression, metastasis, and therapy resistance through its intricate network of upstream regulators and downstream effectors. This technical guide provides an in-depth overview of the Ack1 signaling pathway in cancer, tailored for researchers, scientists, and drug development professionals. It details the core mechanisms of Ack1 signaling, presents quantitative data on its prevalence and activity in various malignancies, and offers comprehensive protocols for key experimental assays. Furthermore, this guide includes detailed visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of Ack1's role in cancer biology.

The Core of Ack1 Signaling

Ack1 is a multi-domain protein that integrates signals from various cell surface receptors to intracellular pathways, promoting cell survival, proliferation, and invasion. Its activation is a tightly regulated process that is often hijacked in cancer.

Mechanisms of Ack1 Activation in Cancer

Deregulated Ack1 activation in cancer occurs through several mechanisms:

  • Gene Amplification and Overexpression : The TNK2 gene is frequently amplified in cancers such as lung, ovarian, and prostate cancer, leading to elevated Ack1 protein levels and constitutive kinase activity. Increased mRNA expression is also observed in many tumor types.

  • Somatic Mutations : Activating mutations in the TNK2 gene have been identified in various cancers. These mutations can disrupt the autoinhibitory mechanisms that keep Ack1 in an inactive state, leading to its persistent activation.

  • Upstream Activation by Receptor Tyrosine Kinases (RTKs) : Ack1 is a key downstream effector of numerous RTKs, including EGFR, HER2, PDGFR, and the insulin receptor. Upon ligand binding and activation of these receptors, Ack1 is recruited to the plasma membrane and subsequently activated.

Upstream Regulators

The primary upstream activators of Ack1 are activated receptor tyrosine kinases (RTKs). Growth factors such as epidermal growth factor (EGF), heregulin, and platelet-derived growth factor (PDGF) stimulate their respective RTKs, leading to the recruitment and phosphorylation of Ack1.

Key Downstream Effectors and Their Roles in Cancer

Once activated, Ack1 phosphorylates a unique set of downstream substrates, thereby modulating their activity and contributing to the malignant phenotype.

  • AKT/PKB : Ack1 directly phosphorylates AKT at a novel, evolutionarily conserved site, Tyrosine 176 (Tyr176). This phosphorylation promotes AKT's recruitment to the plasma membrane and its subsequent activation in a PI3K-independent manner. Activated AKT is a central kinase in cell survival and proliferation pathways.

  • Androgen Receptor (AR) : In prostate cancer, Ack1 phosphorylates the androgen receptor at Tyr267 and Tyr363, leading to its activation in a ligand-independent manner. This is a crucial mechanism for the development of castration-resistant prostate cancer.

  • WWOX Tumor Suppressor : Ack1 phosphorylates the tumor suppressor WWOX at Tyr287, targeting it for polyubiquitination and subsequent proteasomal degradation. The downregulation of this pro-apoptotic protein contributes to tumor cell survival.

Quantitative Data on Ack1 in Cancer

The aberrant expression and activity of Ack1 are hallmarks of numerous cancers. The following tables summarize key quantitative data from the literature.

Table 1: Frequency of Ack1 Gene Amplification in Various Cancers
Cancer TypeFrequency of Gene AmplificationReference(s)
Lung Cancer14% - 30%
Ovarian Cancer9% - 17%
Urothelial Carcinoma20%
Esophageal Carcinoma20%
Prostate CancerHigh in hormone-refractory tumors
Gastric CancerSignificant increase in DNA copy number
Cervical Cancer~25%
Head and Neck Squamous Cell CarcinomaFrequent
Breast CancerFrequent
Table 2: IC50 Values of Selected Ack1 Inhibitors
InhibitorIC50 (in vitro)Target Cancer Types (Preclinical)Reference(s)
AIM-10021 nMProstate, Breast, Lung, Pancreatic
(R)-9b13 nM - 56 nMProstate, Breast, Lung
Dasatinib1 nMLung
Vemurafenib (PLX-4032)19 nMNot specified for Ack1
Bosutinib2.7 nMNon-small-cell lung cancer
Compound 2a (Amgen)2 nMNot specified
Compound 4 (OSI/Astellas)110 nM (AlphaScreen), 35 nM (cellular)Non-small-cell lung cancer
Ack1 inhibitor 12.1 nMNon-small-cell lung cancer

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in the Ack1 signaling pathway and the workflows of key experiments is crucial for a comprehensive understanding.

Ack1 Signaling Pathway in Cancer

Ack1_Signaling_Pathway cluster_upstream Upstream Signals cluster_ack1 Ack1 Activation cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Growth Factors Growth Factors RTKs RTKs (EGFR, HER2, etc.) Growth Factors->RTKs Ack1_inactive Ack1 (inactive) RTKs->Ack1_inactive Recruitment & Phosphorylation Ack1_active Ack1 (active) (pY284) Ack1_inactive->Ack1_active AKT AKT Ack1_active->AKT AR Androgen Receptor Ack1_active->AR WWOX WWOX (Tumor Suppressor) Ack1_active->WWOX Invasion Invasion Ack1_active->Invasion Therapy Resistance Therapy Resistance Ack1_active->Therapy Resistance pAKT AKT (active) (pY176) AKT->pAKT Proliferation Proliferation pAKT->Proliferation Survival Survival pAKT->Survival pAR AR (active) (pY267, pY363) AR->pAR pAR->Proliferation Degraded_WWOX WWOX Degradation WWOX->Degraded_WWOX Degraded_WWOX->Survival Inhibition of Apoptosis

Caption: The Ack1 signaling cascade in cancer.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cancer Cell Culture lysis Cell Lysis (e.g., RIPA buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-Ack1 antibody) preclear->ip wash Wash Beads ip->wash elute Elution of Protein Complex wash->elute analysis Analysis: Western Blot or Mass Spectrometry elute->analysis

Caption: Workflow for Co-Immunoprecipitation of Ack1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Ack1 signaling pathway.

In Vitro Ack1 Kinase Assay

This protocol is adapted from general kinase assay principles and information on Ack1-specific assays.

Objective: To measure the kinase activity of Ack1 and to assess the inhibitory potential of compounds.

Materials:

  • Recombinant active Ack1 protein

  • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

  • ATP solution (10 mM stock)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific peptide substrate for Ack1 (e.g., derived from AKT).

  • [γ-³³P]ATP (for radiometric assay)

  • Phosphocellulose P81 paper (for radiometric assay)

  • 96-well plates

  • Scintillation counter (for radiometric assay)

  • ADP-Glo™ Kinase Assay kit (Promega) for a luminescence-based alternative.

Procedure (Radiometric Assay):

  • Prepare the kinase reaction mixture in a 96-well plate on ice. For each reaction, combine:

    • Kinase Assay Buffer

    • Recombinant Ack1 (concentration to be optimized, e.g., 10-50 ng)

    • Substrate (e.g., 0.2 mg/ml Poly(Glu, Tyr))

    • Inhibitor or vehicle (DMSO)

  • Initiate the reaction by adding ATP solution containing [γ-³³P]ATP to a final concentration of 100 µM.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate kinase activity based on the amount of ³³P incorporated into the substrate.

Immunoprecipitation and Western Blotting

Objective: To isolate Ack1 from cell lysates and detect its phosphorylation status or its interaction with other proteins.

Materials:

  • Cancer cell lines

  • Lysis Buffer (RIPA buffer is a good starting point): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Supplement with protease and phosphatase inhibitors immediately before use.

  • Anti-Ack1 antibody (for immunoprecipitation)

  • Anti-phospho-Ack1 (Tyr284) antibody (for Western blotting)

  • Antibodies against interacting proteins of interest

  • Protein A/G magnetic beads

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • Incubate 500-1000 µg of lysate with 2-5 µg of anti-Ack1 antibody for 2 hours to overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Western Blotting:

    • Elute the protein from the beads by boiling in 2X Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Ack1 (Tyr284) at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Ack1 inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Ack1 inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Ack1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

The Ack1 signaling pathway represents a pivotal axis in the progression of numerous cancers, making it an attractive target for therapeutic intervention. Its role in driving therapy resistance further underscores its clinical significance. The development of potent and specific Ack1 inhibitors, such as (R)-9b, holds promise for a new generation of targeted cancer therapies. Future research should focus on elucidating the full spectrum of Ack1's downstream effectors, understanding the mechanisms of resistance to Ack1 inhibition, and identifying predictive biomarkers to guide the clinical application of Ack1-targeted therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of Ack1 biology and translate these findings into effective treatments for cancer patients.

References

The Role of Activated Cdc42-Associated Kinase 1 (Ack1) in Prostate Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical driver of prostate cancer progression, particularly in the transition to the aggressive and lethal castration-resistant prostate cancer (CRPC) stage.[1] Dysregulation of Ack1 signaling, through mechanisms such as gene amplification and activation by upstream receptor tyrosine kinases, leads to the aberrant activation of key oncogenic pathways, most notably the Androgen Receptor (AR) and AKT signaling cascades.[2][3] Ack1 directly phosphorylates AR at tyrosine residues, promoting its ligand-independent activation and thereby circumventing androgen deprivation therapies. Furthermore, Ack1's influence extends to epigenetic regulation, where it modulates histone phosphorylation to drive AR gene expression. The kinase also plays a crucial role in promoting cell survival, proliferation, and resistance to radiation therapy. Consequently, Ack1 has become a promising therapeutic target, with selective inhibitors demonstrating significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the role of Ack1 in prostate cancer, detailing its signaling pathways, downstream effects, and the methodologies used to investigate its function.

Ack1 Signaling Pathways in Prostate Cancer

Ack1 acts as a central node, integrating signals from various upstream receptor tyrosine kinases (RTKs) and relaying them to downstream effectors that drive prostate cancer progression.

Upstream Activation of Ack1

Ack1 is activated by a range of growth factor receptors, including HER2, EGFR, and PDGFR. Upon ligand binding, these RTKs autophosphorylate, creating docking sites for the SH2 domain of Ack1. This interaction recruits Ack1 to the plasma membrane, leading to its autophosphorylation at Tyrosine 284 (pTyr284), a key marker of its activation. In addition to RTK-mediated activation, Ack1 can also be constitutively activated through gene amplification or somatic mutations, which are frequently observed in advanced prostate cancer.

Downstream Signaling Cascades

Once activated, Ack1 initiates several downstream signaling pathways that are critical for prostate cancer cell survival and proliferation.

A pivotal role of Ack1 in prostate cancer is its direct regulation of the Androgen Receptor (AR). Ack1 interacts with and phosphorylates AR at two key tyrosine residues, Tyr-267 and Tyr-363, located within its transactivation domain. This phosphorylation is crucial for the androgen-independent activation of AR, allowing prostate cancer cells to survive and proliferate even in the low-androgen environment created by androgen deprivation therapy. This mechanism is a key driver of the transition to CRPC.

The Ack1-mediated phosphorylation of AR at Tyr-267 (pTyr267-AR) leads to the recruitment of AR to the enhancers of its target genes, such as Prostate-Specific Antigen (PSA), in the absence of androgens. This results in the continued transcription of genes that promote cell growth and survival.

Ack1 also influences AR signaling through epigenetic mechanisms. It has been shown to phosphorylate histone H4 at Tyrosine 88 (pY88-H4) upstream of the AR transcription start site. This epigenetic mark is "read" by the WDR5/MLL2 complex, which then deposits transcriptionally activating H3K4-trimethyl marks, leading to increased AR gene expression. This creates a feed-forward loop where Ack1 not only activates existing AR but also promotes the synthesis of more AR, further driving castration resistance.

Ack1 can also promote cell survival by activating the PI3K/AKT pathway. It directly phosphorylates AKT at Tyrosine 176, leading to its activation. Activated AKT then translocates to the nucleus, where it suppresses the expression of pro-apoptotic genes, thereby promoting cell survival and proliferation.

Recent studies have implicated Ack1 in the regulation of the DNA damage response, contributing to therapy resistance. The Ack1/pTyr267-AR complex is recruited to the enhancer of the Ataxia-Telangiectasia Mutated (ATM) gene, a key kinase in the DNA damage response pathway, leading to its upregulation. Increased ATM levels can enhance DNA repair mechanisms, making cancer cells more resistant to radiotherapy.

Quantitative Data on Ack1 in Prostate Cancer

The following tables summarize key quantitative data from preclinical studies investigating the role of Ack1 in prostate cancer.

Cell LineInhibitorIC50Reference
LNCaPAIM-1007 µM
LNCaP(R)-9b1.8 µM
LAPC4AIM-100Comparable to (R)-9b and (S)-9b
LAPC4(R)-9bComparable to AIM-100 and (S)-9b
VCaP(R)-9bMS450 nM
C4-2B(R)-9bMS400 nM
RWPE (normal prostate)(R)-9bMS~10 µM
Prostate Cancer StagepTyr284-Ack1 Staining Intensity (Mean)Reference
NormalLow
Benign Prostatic Hyperplasia (BPH)Low
Prostatic Intraepithelial Neoplasia (PIN)Moderate
Gleason Grade 6-7Moderate to High
Gleason Grade 8-10 & MetastasesHigh
Castration-Resistant Prostate Cancer (CRPC)High
Treatment GroupAverage Tumor Volume (mm³) at Day 28Reference
C4-2B Xenograft - Vehicle~1200
C4-2B Xenograft - (R)-9bMS~200

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Ack1 in prostate cancer.

Cell Culture and Generation of Stable Cell Lines

3.1.1. Cell Lines:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

  • LAPC4: Androgen-sensitive human prostate adenocarcinoma cells.

  • C4-2B: Castration-resistant human prostate cancer cells derived from LNCaP.

  • VCaP: Androgen-sensitive human prostate carcinoma cells that overexpress AR.

3.1.2. Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For androgen-deprivation studies, cells are cultured in phenol red-free RPMI-1640 with 10% charcoal-stripped FBS.

3.1.3. Generation of Stable Cell Lines (Lentiviral Transduction):

  • Vector Preparation: Clone the cDNA for wild-type Ack1, constitutively active Ack1 (caAck1), or kinase-dead Ack1 (kdAck1) into a lentiviral expression vector (e.g., pLKO.1).

  • Virus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

  • Transduction: Transduce target prostate cancer cells (e.g., LNCaP) with the viral supernatant in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

Co-Immunoprecipitation (Co-IP) of Ack1 and AR
  • Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with an antibody against Ack1 or AR overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

  • Elution: Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting with antibodies against Ack1 and AR.

In Vitro Kinase Assay
  • Protein Purification: Purify recombinant GST-tagged AR fragments and constitutively active Ack1 (caAck1) from bacterial or insect cells.

  • Kinase Reaction: In a microcentrifuge tube, combine purified caAck1, GST-AR substrate, and kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding ATP (e.g., 50 µM) and incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using [γ-32P]ATP) or by western blotting with a phospho-tyrosine specific antibody.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against pTyr267-AR overnight at 4°C.

  • Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and wash extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter/enhancer regions of AR target genes (e.g., PSA).

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Ack1 inhibitors or vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations of Signaling Pathways and Workflows

Ack1 Signaling Pathways in Prostate Cancer

Ack1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_ar AR Signaling cluster_epigenetic Epigenetic Regulation cluster_akt AKT Signaling cluster_ddr DNA Damage Response RTK RTKs (HER2, EGFR, PDGFR) Ack1 Ack1 (TNK2) RTK->Ack1 Gene_Amp Gene Amplification/ Mutation Gene_Amp->Ack1 pAck1 pTyr284-Ack1 (Active) Ack1->pAck1 Autophosphorylation AR AR pAck1->AR Phosphorylation Histone_H4 Histone H4 pAck1->Histone_H4 Phosphorylation AKT AKT pAck1->AKT Phosphorylation pAR pTyr267-AR pTyr363-AR AR_Target_Genes AR Target Genes (e.g., PSA) pAR->AR_Target_Genes Nuclear Translocation & Transcription ATM_Enhancer ATM Enhancer pAR->ATM_Enhancer Binding CRPC Castration-Resistant Growth AR_Target_Genes->CRPC pY88_H4 pY88-H4 AR_Expression Increased AR Expression pY88_H4->AR_Expression Epigenetic Activation pAKT pTyr176-AKT Apoptosis ↓ Apoptosis pAKT->Apoptosis Proliferation ↑ Proliferation pAKT->Proliferation ATM_Expression ↑ ATM Expression ATM_Enhancer->ATM_Expression Radioresistance Radioresistance ATM_Expression->Radioresistance

Caption: Ack1 signaling network in prostate cancer progression.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Start: Prostate Cancer Cells Lysis Cell Lysis (RIPA Buffer) Start->Lysis Preclear Pre-clearing (Protein A/G Beads) Lysis->Preclear IP Immunoprecipitation (Anti-Ack1 or Anti-AR Ab) Preclear->IP Capture Complex Capture (Protein A/G Beads) IP->Capture Wash Wash Steps (3x with Lysis Buffer) Capture->Wash Elute Elution (Laemmli Buffer) Wash->Elute Analysis Western Blot Analysis Elute->Analysis End End: Detection of Interacting Proteins Analysis->End

Caption: Workflow for Co-immunoprecipitation of Ack1 and AR.

Logical Relationship of Ack1 Inhibition and Therapeutic Outcomes

Ack1_Inhibition_Logic Ack1_Inhibitor Ack1 Inhibitor (e.g., (R)-9bMS, AIM-100) pAck1 ↓ pTyr284-Ack1 Ack1_Inhibitor->pAck1 pAR ↓ pTyr267-AR pAck1->pAR pAKT ↓ pTyr176-AKT pAck1->pAKT pY88_H4 ↓ pY88-H4 pAck1->pY88_H4 AR_Activity ↓ AR Transcriptional Activity pAR->AR_Activity AKT_Activity ↓ AKT Survival Signaling pAKT->AKT_Activity AR_Expression ↓ AR Expression pY88_H4->AR_Expression Tumor_Growth ↓ Tumor Growth AR_Activity->Tumor_Growth Therapy_Sensitivity ↑ Therapy Sensitivity AR_Activity->Therapy_Sensitivity Apoptosis ↑ Apoptosis AKT_Activity->Apoptosis AR_Expression->Tumor_Growth

Caption: Therapeutic consequences of Ack1 inhibition.

Conclusion

Ack1 is a multifaceted kinase that plays a central role in the progression of prostate cancer, particularly in the development of castration resistance. Its ability to activate AR signaling in an androgen-independent manner, coupled with its pro-survival and epigenetic regulatory functions, makes it a highly attractive therapeutic target. The development of potent and selective Ack1 inhibitors has shown significant promise in preclinical models, offering a potential new avenue for the treatment of advanced prostate cancer. Further research and clinical investigation into Ack1-targeted therapies are warranted to translate these promising findings into effective treatments for patients with this challenging disease.

References

The Structure-Activity Relationship of Ack1 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Core Scaffolds, Mechanistic Insights, and Therapeutic Potential

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, has emerged as a critical signaling node in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers.[1][2] Its role in promoting tumor cell survival, proliferation, and resistance to therapy has established it as a compelling target for anticancer drug development.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Ack1 inhibitors, detailing the key chemical scaffolds, quantitative inhibitory data, and the experimental methodologies used for their characterization. Furthermore, it visualizes the intricate Ack1 signaling network and typical experimental workflows to aid researchers in the ongoing quest for potent and selective Ack1-targeted therapeutics.

Core Inhibitor Scaffolds and Structure-Activity Relationships

The development of small molecule inhibitors targeting the ATP-binding site of Ack1 has led to the discovery of several promising chemical series. Systematic SAR studies have been instrumental in optimizing potency and selectivity.

Pyrazolo[3,4-d]pyrimidines

Researchers at Amgen developed a series of N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent Ack1 inhibitors. X-ray crystallography revealed that these compounds bind to the ATP binding pocket through hydrogen bonds with the hinge region and a threonine residue (Thr205).[3] While potent, this series suffered from high metabolic degradation.

Compound IDModificationsAck1 IC50 (nM)Cellular Ack1 Autophosphorylation IC50 (nM)Reference
2a -220
Furo[2,3-d]pyrimidines and Pyrrolopyrimidines

The 4-amino-5,6-biarylfuro[2,3-d]pyrimidine scaffold, exemplified by AIM-100, was one of the first well-characterized Ack1 inhibitors. This compound demonstrated potent and specific inhibition of Ack1. Further optimization led to the development of pyrrolopyrimidine dithiolanes, which exhibited exceptional potency both in vitro and in cellular assays.

Compound IDScaffoldAck1 Ki (nM)Cellular IC50 (nM)Reference
AIM-100 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine21 (IC50)-
Compound 6 Furanopyrimidine705600
Compound 35 Pyrrolopyrimidine dithiolane0.025-10
Compound 37 Pyrrolopyrimidine dithiolane-5-10
Imidazo[1,5-a]pyrazines

Through a combination of structure-based drug design and medicinal chemistry, a series of imidazo[1,5-a]pyrazine derivatives were identified as potent and orally bioavailable Ack1 inhibitors. Compound 4 from this series showed good in vivo pharmacokinetic properties and selectivity, although it did inhibit some other non-receptor tyrosine kinases.

Compound IDAssay TypeAck1 IC50 (nM)Reference
4 AlphaScreen110
4 ELISA (NCI-H1703 cells)35
Fragment-Based Hybrid Approach

An innovative fragment-based approach, combining fragments from known Ack1 inhibitors, led to the discovery of a novel class of potent inhibitors. This strategy resulted in the identification of (R)-9b, which demonstrated potent in vitro and in vivo Ack1 inhibition and favorable pharmacokinetic properties.

Compound IDAssay TypeAck1 IC50 (nM)Cellular IC50 (µM)Reference
(R)-9b 33P HotSpot56< 2
(S)-9b 33P HotSpot82-
Promiscuous Kinase Inhibitors with Ack1 Activity

Several multi-kinase inhibitors, developed for other targets, have been found to potently inhibit Ack1. This highlights the importance of broad kinase profiling in drug discovery.

InhibitorPrimary Target(s)Ack1 IC50/KD (nM)Reference
Bosutinib Src/Abl2.7 (IC50)
Dasatinib Bcr-Abl/Src6 (KD)
Vemurafenib B-RafV600E19 (IC50)

Experimental Protocols

The characterization of Ack1 inhibitors relies on a variety of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

1. ELISA-based Kinase Inhibition Assay:

  • Principle: This assay measures the phosphorylation of a substrate peptide by Ack1 in the presence of an inhibitor. The amount of phosphorylated substrate is detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

  • General Protocol:

    • Recombinant Ack1 enzyme is incubated with a substrate peptide (e.g., poly(GT)) and ATP in a kinase reaction buffer.

    • Varying concentrations of the test inhibitor are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the mixture is transferred to a microplate coated with an antibody that captures the phosphorylated substrate.

    • After washing, a detection antibody (e.g., anti-phosphotyrosine) conjugated to an enzyme is added.

    • A substrate for the detection enzyme is added, and the resulting signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. 33P HotSpot Kinase Assay:

  • Principle: This radiometric assay measures the transfer of a radioactive phosphate group (from [γ-33P]ATP) to a substrate by the kinase.

  • General Protocol:

    • Recombinant Ack1 kinase is incubated with a substrate and [γ-33P]ATP in a kinase reaction buffer.

    • Test compounds at various concentrations are included in the reaction.

    • The reaction is incubated to allow for phosphorylation.

    • The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that binds the substrate.

    • The membrane is washed to remove unincorporated [γ-33P]ATP.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are determined from the dose-response curves.

Cell-Based Assays

1. Cellular Ack1 Autophosphorylation Assay:

  • Principle: This assay measures the ability of an inhibitor to block the autophosphorylation of Ack1 at a specific tyrosine residue (e.g., Tyr284) within a cellular context.

  • General Protocol:

    • Cancer cell lines with known Ack1 activity (e.g., prostate or lung cancer cells) are cultured.

    • Cells are treated with various concentrations of the Ack1 inhibitor for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a membrane (Western blotting).

    • The membrane is probed with a primary antibody specific for phosphorylated Ack1 (p-Ack1 Tyr284) and a primary antibody for total Ack1 as a loading control.

    • After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

    • The intensity of the p-Ack1 band is quantified and normalized to the total Ack1 band to determine the extent of inhibition.

Ack1 Signaling Pathways and Experimental Visualization

Ack1 functions as a central hub, integrating signals from various receptor tyrosine kinases (RTKs) to regulate critical downstream cellular processes.

Ack1_Signaling_Pathway RTKs RTKs (EGFR, PDGFR, etc.) Ack1 Ack1 (TNK2) RTKs->Ack1 Activation AKT AKT Ack1->AKT pY176 (Activation) AR Androgen Receptor (AR) Ack1->AR pY267 (Activation) WWOX WWOX (Tumor Suppressor) Ack1->WWOX pY287 (Inactivation) Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Suppression Apoptosis Suppression AKT->Apoptosis_Suppression Gene_Transcription Gene Transcription (e.g., PSA) AR->Gene_Transcription Degradation Ubiquitination & Degradation WWOX->Degradation Experimental_Workflow Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., 33P HotSpot) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (p-Ack1 Western Blot) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis & Optimization Cellular_Assay->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

References

An In-depth Technical Guide to the Binding of (R)-9b, an ATP-Competitive Inhibitor, to the Activated Cdc42-Associated Kinase 1 (Ack1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding of the selective inhibitor (R)-9b to the kinase domain of Activated Cdc42-Associated Kinase 1 (Ack1). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of Ack1 inhibition and the experimental methodologies used to characterize such interactions.

Introduction to Ack1 Kinase

Activated Cdc42-Associated Kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that acts as a crucial signaling node for numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and Insulin Receptor.[1] Upon activation by upstream signals, Ack1 transduces pro-survival and proliferative signals, primarily through pathways like PI3K/AKT.[2] Dysregulation of Ack1 activity, through gene amplification, mutation, or overexpression, is implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target.[1][3][4]

Ack1 possesses a unique multi-domain structure, including an N-terminal SAM domain, a central tyrosine kinase domain, and C-terminal SH3, CRIB, and UBA domains, which mediate its complex regulatory functions and interactions.

(R)-9b: A Selective Ack1 Inhibitor

While the initially specified "Ack1 inhibitor 2" is a catalog product with limited public data, this guide will focus on the well-characterized and potent Ack1 inhibitor, (R)-9b . This compound was identified through a fragment-based drug discovery approach and has demonstrated significant inhibitory activity in both biochemical and cellular assays. A Phase I clinical trial for (R)-9b was anticipated to begin in early 2025.

Quantitative Data for Ack1 Inhibitors

The inhibitory activities of (R)-9b and other notable Ack1 inhibitors are summarized below. These compounds primarily act as ATP-competitive inhibitors, targeting the kinase domain.

InhibitorTypeIC50 (nM)Kd (nM)Ki (nM)Assay MethodReference
(R)-9b Selective Ack156--³³P HotSpot Assay
AIM-100 Selective Ack122--Kinase Assay
Dasatinib Multi-kinase16-Kinase Assay
Bosutinib Multi-kinase2.7--Kinase Assay
Compound 2a Ack1 Inhibitor2--in vitro Kinase Assay
Compound 35 Ack1 Inhibitor--0.02in vitro Kinase Assay
Compound 4 Ack1 Inhibitor110--AlphaScreen Assay

The Binding Site of (R)-9b on Ack1 Kinase

The definitive binding site of (R)-9b has been elucidated through X-ray crystallography. The co-crystal structure of the Ack1 kinase domain in complex with (R)-9b (PDB ID: 8FE9) confirms that the inhibitor binds to the ATP-binding pocket .

(R)-9b functions as a type 1 kinase inhibitor. Its binding mode is characterized by key hydrogen bond interactions with the "hinge region" of the kinase, specifically with the backbone of residue Alanine-208 (Ala208) . This interaction occupies the space normally taken by the adenine moiety of ATP, thereby preventing ATP from binding and blocking the phosphotransfer reaction. The structural analysis reveals that the compound binds underneath the phosphate-binding P-loop. This mechanism effectively shuts down the kinase's catalytic activity and halts downstream signaling.

cluster_0 Ack1 Kinase Domain atp_pocket ATP Binding Site product Phosphorylated Substrate atp_pocket->product Phosphotransfer no_reaction No Reaction atp_pocket->no_reaction p_loop P-Loop hinge Hinge Region (Ala208) activation_loop Activation Loop atp ATP atp->atp_pocket Binds r9b (R)-9b Inhibitor r9b->atp_pocket Competitively Binds (H-bonds to Ala208) substrate Protein Substrate substrate->atp_pocket

Figure 1: Mechanism of ATP-competitive inhibition of Ack1 by (R)-9b.

Experimental Protocols

Detailed methodologies are crucial for the characterization of kinase inhibitors. Below are protocols for key experiments relevant to studying the binding and activity of compounds like (R)-9b.

Biochemical Kinase Inhibition Assay (³³P-Radiolabel HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate to quantify kinase activity and inhibitor potency (IC50).

Materials:

  • Recombinant Ack1 kinase enzyme.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Peptide substrate (e.g., a synthetic peptide derived from an Ack1 substrate like AKT, such as ATGRYYAMKIL).

  • [γ-³³P]ATP.

  • (R)-9b inhibitor stock solution (in DMSO).

  • Phosphocellulose filter paper.

  • Wash buffer (e.g., phosphoric acid).

  • Scintillation counter.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant Ack1 enzyme, and the peptide substrate.

  • Inhibitor Addition: Serially dilute (R)-9b in DMSO and add to the reaction wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The negatively charged paper binds the positively charged peptide substrate.

  • Washing: Wash the filter paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful biophysical method to verify that an inhibitor binds to its target protein within intact cells, based on ligand-induced thermal stabilization.

Materials:

  • Cancer cell line expressing endogenous Ack1 (e.g., prostate or breast cancer cells).

  • Cell culture medium and reagents.

  • (R)-9b inhibitor stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody against Ack1.

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of (R)-9b or DMSO vehicle control and incubate for a set period (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration.

  • Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with an anti-Ack1 antibody to detect the amount of soluble Ack1 remaining at each temperature.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble Ack1 against the temperature for both the DMSO and (R)-9b treated samples. A rightward shift in the melting curve for the (R)-9b-treated sample indicates thermal stabilization and confirms target engagement.

Signaling Pathways and Experimental Workflow

Visualizing the broader context of Ack1 signaling and the workflow for inhibitor characterization is essential for a complete understanding.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (EGFR, HER2, etc.) Ack1 Ack1 RTK->Ack1 Activates AKT AKT Ack1->AKT Phosphorylates PI3K PI3K pAKT p-AKT (Tyr176) Proliferation Gene Transcription (Survival, Proliferation) pAKT->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates R9b (R)-9b R9b->Ack1 Inhibits

Figure 2: Simplified Ack1 signaling pathway and the point of inhibition by (R)-9b.

cluster_0 Discovery & Initial Screening cluster_1 Biochemical Characterization cluster_2 Cellular & Structural Validation HTS 1. High-Throughput Screen (e.g., ELISA-based) Hit_ID 2. Hit Identification HTS->Hit_ID IC50 3. IC50 Determination (³³P HotSpot Assay) Hit_ID->IC50 Selectivity 4. Kinome Selectivity Screening IC50->Selectivity Cell_Assay 5. Cellular Target Engagement (CETSA / NanoBRET) Selectivity->Cell_Assay Pathway_Inhibition 6. Downstream Pathway Inhibition (Western Blot) Cell_Assay->Pathway_Inhibition Crystallography 7. Co-crystallography (Binding Site ID) Pathway_Inhibition->Crystallography

Figure 3: Experimental workflow for characterizing an Ack1 inhibitor like (R)-9b.

References

A Technical Guide to Ack1 Inhibitors: IC50 Values, Experimental Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Activated Cdc42-associated kinase 1 (Ack1) inhibitors, with a focus on their half-maximal inhibitory concentration (IC50) values. Ack1, a non-receptor tyrosine kinase, has emerged as a significant target in cancer therapy due to its role in various cellular processes that drive tumor progression. This document details the inhibitory potency of several key Ack1 inhibitors, outlines the experimental methodologies used to determine these values, and illustrates the critical signaling pathways regulated by Ack1.

Quantitative Data Summary of Ack1 Inhibitors

The following table summarizes the in vitro IC50 values of various small molecule inhibitors against Ack1 kinase. This data is crucial for comparing the potency of these compounds and for guiding the selection of candidates for further drug development.

InhibitorIC50 Value (nM)Assay TypeReference
Ack1 inhibitor 2 460Not Specified[1]
Ack1 inhibitor 1 2.1Not Specified[2]
(R)-9b 5633P HotSpot Assay[3][4]
AIM-100 21.58In vitro kinase assay[5]
Dasatinib <5Cellular autophosphorylation assay
KRCA-0008 4Not Specified
GNF-7 25Not Specified
Bosutinib 2.7Not Specified
Compound 2a 2In vitro kinase assay
Compound 4 110AlphaScreen Assay

Core Experimental Protocols

The determination of IC50 values is fundamental to the characterization of enzyme inhibitors. Below are detailed methodologies for three common types of kinase inhibition assays used for Ack1.

Radiometric Kinase Assay (33P HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase. It is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.

Principle: The kinase reaction is performed in the presence of [γ-33P]ATP and a suitable substrate. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The signal is directly proportional to the kinase activity.

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35).

  • Inhibitor Preparation: Serially dilute the test compound in DMSO and then in the kinase reaction buffer.

  • Kinase Reaction:

    • In a microplate, combine the purified Ack1 enzyme, the substrate (e.g., a synthetic peptide derived from a known Ack1 substrate like AKT), and the diluted inhibitor.

    • Initiate the reaction by adding the ATP solution containing [γ-33P]ATP. The final ATP concentration should be close to the Km value for Ack1 if known, or a standard concentration (e.g., 10 µM).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filter paper and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a dose-response curve.

ELISA-Based Kinase Inhibition Assay

This method utilizes specific antibodies to detect the phosphorylated substrate in a plate-based format, offering a non-radioactive alternative to the HotSpot assay.

Principle: A biotinylated substrate peptide is immobilized on a streptavidin-coated plate. The kinase reaction is carried out in the wells of the plate. The phosphorylated substrate is then detected using a specific primary antibody that recognizes the phosphorylated epitope, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a chromogenic substrate for the enzyme results in a colorimetric signal that is proportional to the kinase activity.

Experimental Protocol:

  • Plate Preparation: Coat a streptavidin-coated 96-well plate with a biotinylated Ack1 substrate peptide. Wash to remove unbound peptide.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in a suitable kinase reaction buffer.

  • Kinase Reaction:

    • Add the purified Ack1 enzyme and the diluted inhibitor to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature for a specific duration.

  • Detection:

    • Wash the plate to remove the enzyme, inhibitor, and ATP.

    • Add a primary antibody specific for the phosphorylated substrate and incubate.

    • Wash to remove unbound primary antibody.

    • Add an HRP-conjugated secondary antibody and incubate.

    • Wash to remove unbound secondary antibody.

    • Add a chromogenic HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.

AlphaScreen® Kinase Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive, and highly sensitive method for detecting biomolecular interactions.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the phosphorylated substrate is conjugated to Protein A-coated Acceptor beads. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.

Experimental Protocol:

  • Reagent Preparation: Prepare the kinase, biotinylated substrate, ATP, and inhibitor dilutions in an appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well microplate, combine the Ack1 enzyme, biotinylated substrate, and the test inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and the anti-phospho-substrate antibody conjugated to Acceptor beads.

    • Add the streptavidin-coated Donor beads.

    • Incubate in the dark to allow for bead-antibody-substrate binding.

  • Data Analysis: Read the plate on an AlphaScreen-compatible plate reader. The signal intensity is proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Ack1 Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of Ack1 signaling and a typical experimental workflow for inhibitor screening.

Ack1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Ack1 Ack1 (TNK2) RTK->Ack1 activates GrowthFactors Growth Factors (e.g., EGF) GrowthFactors->RTK binds AKT AKT Ack1->AKT phosphorylates (Tyr176) AR Androgen Receptor (AR) Ack1->AR phosphorylates (Tyr267) CellSurvival Cell Survival & Proliferation AKT->CellSurvival GeneTranscription Gene Transcription AR->GeneTranscription GeneTranscription->CellSurvival Experimental_Workflow Start Start: Compound Library AssayPrep Assay Preparation: - Enzyme - Substrate - ATP Start->AssayPrep Incubation Incubation with Ack1 Inhibitor AssayPrep->Incubation Detection Signal Detection (Radiometric, ELISA, AlphaScreen) Incubation->Detection DataAnalysis Data Analysis: - % Inhibition - IC50 Determination Detection->DataAnalysis HitValidation Hit Validation DataAnalysis->HitValidation

References

The Downstream Cascade: Unraveling the Signaling Effects of ACK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical node in oncogenic signaling.[1] Its aberrant activation, amplification, or mutation is implicated in a variety of human cancers, including prostate, breast, lung, and pancreatic cancer.[1][2] ACK1 functions as a central transducer, integrating signals from multiple receptor tyrosine kinases (RTKs) to modulate a diverse array of downstream signaling pathways crucial for cell survival, proliferation, and migration. Consequently, the inhibition of ACK1 presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core downstream signaling effects of ACK1 inhibitors, presenting quantitative data, detailed experimental protocols, and visual pathways to support researchers and drug development professionals in this evolving field.

Introduction to ACK1 Signaling

ACK1 is a multi-domain protein that, upon activation by upstream signals from RTKs such as EGFR, HER2, PDGFR, and insulin receptor, initiates a cascade of downstream signaling events. Its oncogenic potential stems from its ability to phosphorylate and activate key pro-survival kinases and hormone receptors, while also promoting the degradation of tumor suppressors. The inhibition of ACK1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential. This guide focuses on the well-documented downstream effects of ACK1 inhibition, particularly on the PI3K/AKT, Androgen Receptor (AR), and WWOX signaling pathways.

Core Downstream Signaling Pathways Affected by ACK1 Inhibition

The PI3K/AKT Pathway

A pivotal downstream effector of ACK1 is the serine/threonine kinase AKT. ACK1 directly phosphorylates AKT at a unique tyrosine residue, Tyr176, leading to its activation in a PI3K-independent manner. This activation is crucial for promoting cell survival and proliferation. Inhibition of ACK1 effectively abrogates this phosphorylation event, leading to the suppression of the pro-survival AKT signaling cascade.

Androgen Receptor (AR) Signaling

In the context of prostate cancer, ACK1 plays a critical role in androgen-independent activation of the Androgen Receptor (AR). ACK1 directly phosphorylates AR at two distinct tyrosine residues, Tyr267 and Tyr363. This phosphorylation enhances AR's transcriptional activity even in the absence of androgens, driving castration-resistant prostate cancer (CRPC) progression. ACK1 inhibitors block this phosphorylation, thereby attenuating AR signaling and mitigating hormone resistance.

WWOX Tumor Suppressor Regulation

ACK1 negatively regulates the tumor suppressor WW domain-containing oxidoreductase (WWOX). Activated ACK1 phosphorylates WWOX at Tyr287, which targets WWOX for polyubiquitination and subsequent proteasomal degradation. By inhibiting ACK1, the phosphorylation and degradation of WWOX are prevented, restoring its tumor-suppressive functions.

Quantitative Effects of ACK1 Inhibitors on Downstream Signaling

The development of small molecule inhibitors targeting ACK1 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize the quantitative effects of prominent ACK1 inhibitors on kinase activity, downstream target phosphorylation, and cellular processes.

Inhibitor Target Assay Type IC50 / Kd Reference
AIM-100ACK1In vitro kinase assay21-24 nM
(R)-9bACK1In vitro kinase assay56 nM
DasatinibACK1Kinase binding assayKd = 6 nM
DasatinibACK1In vitro kinase assayIC50 = 1 nM
VemurafenibACK1In vitro kinase assay19 nM

Table 1: In Vitro Inhibitory Activity of Selected ACK1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of various small molecules against ACK1 kinase activity.

Inhibitor Cell Line Downstream Target Effect Concentration Reference
AIM-100LAPC4p-AR (Tyr267)Significant decreaseNot specified
AIM-100Pancreatic Cancer Cellsp-AKT (Tyr176)SuppressionNot specified
DasatinibLNCaPACK1 autophosphorylationIC50 < 5 nMNot specified
DasatinibLNCaPp-AR (Tyr267)IC50 < 5 nMNot specified

Table 2: Effects of ACK1 Inhibitors on Downstream Target Phosphorylation. This table details the impact of ACK1 inhibitors on the phosphorylation status of key downstream signaling molecules in various cancer cell lines.

Inhibitor Cell Line Assay Type Metric Value Reference
AIM-100CD-18, Panc-1, OV90, MCF-7, MDA-MB-468Cell GrowthGI507 to 8 μM
AIM-100Panc-1ApoptosisCaspase-3/7 activationSignificant increase10 μM
(R)-9bVCaP (CRPC)Cell ProliferationIC502 μM
(S)-9bVCaP (CRPC)Cell ProliferationIC504 μM

Table 3: Cellular Effects of ACK1 Inhibitors. This table summarizes the impact of ACK1 inhibitors on cancer cell proliferation and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex signaling cascades and experimental procedures discussed, the following diagrams have been generated using the DOT language.

ACK1_Downstream_Signaling cluster_AKT AKT Pathway cluster_AR AR Pathway cluster_WWOX WWOX Pathway RTK RTKs (EGFR, HER2, etc.) ACK1 ACK1 RTK->ACK1 Activates AKT AKT ACK1->AKT Phosphorylates AR AR ACK1->AR Phosphorylates WWOX WWOX ACK1->WWOX Phosphorylates AKT_path PI3K/AKT Pathway AR_path AR Pathway WWOX_path WWOX Pathway pAKT p-AKT (Y176) AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival pAR p-AR (Y267/Y363) AR->pAR Gene_Exp Androgen-Independent Gene Expression pAR->Gene_Exp pWWOX p-WWOX (Y287) WWOX->pWWOX Tumor_Supp Tumor Suppression WWOX->Tumor_Supp Degradation Proteasomal Degradation pWWOX->Degradation Inhibitor ACK1 Inhibitor Inhibitor->ACK1

Figure 1: ACK1 Downstream Signaling Pathways.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis end End: Data Analysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-p-ACK1, anti-p-AKT) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection detection->end

Figure 2: Western Blot Workflow for Phospho-Proteins.

Cell_Proliferation_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with ACK1 Inhibitor (various concentrations) start->treatment end End: Calculate Cell Viability (%) incubation Incubate (e.g., 72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate solubilize Add Solubilization Solution (e.g., DMSO) mtt_incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance read_absorbance->end

Figure 3: MTT Cell Proliferation Assay Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

Western Blotting for Phosphorylated Proteins

Objective: To detect the phosphorylation status of ACK1, AKT, and AR in response to ACK1 inhibitor treatment.

Materials:

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: anti-p-ACK1 (Tyr284), anti-p-AKT (Tyr176), anti-p-AR (Tyr267), total ACK1, total AKT, total AR, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Culture cells to desired confluency and treat with ACK1 inhibitor or vehicle control for the specified time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

MTT Cell Proliferation Assay

Objective: To assess the effect of ACK1 inhibitors on the proliferation and viability of cancer cells.

Materials:

  • 96-well cell culture plates.

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • ACK1 inhibitor stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ACK1 inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the GI50 or IC50 value.

Caspase-3/7 Activity Assay

Objective: To quantify apoptosis induced by ACK1 inhibitors.

Materials:

  • 96-well, white-walled plates.

  • Cancer cell lines.

  • ACK1 inhibitor.

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the ACK1 inhibitor as described for the MTT assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Conclusion

The inhibition of ACK1 represents a compelling strategy for cancer therapy due to its central role in driving key oncogenic signaling pathways. This guide has detailed the downstream effects of ACK1 inhibition on the PI3K/AKT, AR, and WWOX pathways, supported by quantitative data and visual diagrams. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of ACK1 inhibitors. As our understanding of ACK1 signaling continues to expand, so too will the opportunities for developing novel and effective cancer treatments targeting this critical kinase.

References

The Oncogenic Kinase Ack1: A Technical Guide to its Function and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in a multitude of cellular processes and a key player in the progression of various cancers. Encoded by the TNK2 gene located on chromosome 3q29, Ack1 integrates signals from numerous receptor tyrosine kinases (RTKs) to downstream effectors, thereby regulating cell growth, survival, migration, and invasion.[1] Its aberrant activation, through gene amplification, mutation, or overexpression, is strongly correlated with tumor progression and resistance to therapy, making it an attractive target for drug development.[2][3] This technical guide provides an in-depth overview of Ack1's core functions, signaling pathways, and includes detailed methodologies for its study.

Core Functions of Ack1

Ack1 is a multi-domain protein comprising an N-terminal Sterile Alpha Motif (SAM) domain, a kinase domain, an SH3 domain, a CRIB domain for Cdc42 binding, and C-terminal domains including a MIG6 homology region (MHR) and a ubiquitin-association (UBA) domain. This intricate structure allows Ack1 to participate in a wide array of cellular functions:

  • Signal Transduction: Ack1 acts as a central hub, relaying signals from activated RTKs such as EGFR, HER2, PDGFR, and MERTK to intracellular pathways.

  • Cell Proliferation and Survival: A primary oncogenic function of Ack1 is the promotion of cell survival and proliferation, largely through the PI3K-independent activation of the serine/threonine kinase AKT. Ack1 directly phosphorylates AKT at Tyr176, leading to its activation.

  • Cell Migration and Invasion: Ack1 is a key regulator of cell motility. It mediates Cdc42-dependent cell migration through the phosphorylation of downstream effectors like p130Cas. Inhibition of Ack1 has been shown to abrogate cancer cell migration and invasion.

  • Hormone Receptor Regulation: In prostate cancer, Ack1 directly phosphorylates the Androgen Receptor (AR) at Tyr-267 and Tyr-363, leading to its androgen-independent activation and promoting castration-resistant prostate cancer (CRPC).

  • Epigenetic Regulation: Recent evidence has unveiled a role for Ack1 as an epigenetic modulator. It can interact with histone demethylases to regulate gene transcription, contributing to therapeutic resistance in breast cancer.

  • Regulation of Tumor Suppressors: Ack1 can negatively regulate the function of tumor suppressors. For instance, it phosphorylates the tumor suppressor WWOX, leading to its polyubiquitination and subsequent degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to Ack1's enzymatic activity and its inhibition by various small molecules.

ParameterValueAssay ConditionsReference
Specific Activity 20 nmol/min/mgRadiometric assay using Poly (Glu4,Tyr1) synthetic peptide substrate.
Specific Activity 30 nmol/min/mgADP-Glo™ assay using Poly (Glu4,Tyr1) synthetic peptide substrate.
Kinase Assay Buffer 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 12.5 mM MnCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.For radiometric [33P]-ATP assay.
Kinase Assay Buffer 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000.For filter binding assay.

Table 1: Ack1 Kinase Activity and Assay Conditions. This table provides specific activity values for recombinant human Ack1 and the composition of buffers used in in vitro kinase assays.

InhibitorIC50 (nM)Assay TypeTarget Cell Line/SystemReference
AIM-100 21In vitro kinase assayPurified Ack1
Dasatinib 1In vitro kinase assayPurified Ack1
(R)-9b 5633P HotSpot assayPurified Ack1
Bosutinib 2.7In vitro kinase assayPurified Ack1
Vemurafenib 19In vitro kinase assayPurified Ack1
B19 15 (Kd)High-throughput library screeningPurified Ack1
Ack1 inhibitor 1 2.1In vitro kinase assayPurified Ack1
AG1478 220Radiometric HotSpot™ kinase assayPurified Ack1

Table 2: IC50 Values of Ack1 Small Molecule Inhibitors. This table summarizes the in vitro potency of various small molecule inhibitors against Ack1 kinase.

Ack1 Signaling Pathways

Ack1 is a central node in multiple signaling cascades. Its activation and downstream signaling are crucial for its physiological and pathological functions.

Ack1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, HER2, MERTK, PDGFR) Ack1 Ack1 (TNK2) RTKs->Ack1 Integrins Integrins Integrins->Ack1 GPCRs GPCRs GPCRs->Ack1 Cdc42_GTP Cdc42-GTP Cdc42_GTP->Ack1 Binds to CRIB domain AKT AKT (pY176) Ack1->AKT Phosphorylates AR Androgen Receptor (AR) (pY267, pY363) Ack1->AR Phosphorylates WWOX WWOX (pY287) Ack1->WWOX Phosphorylates p130Cas p130Cas Ack1->p130Cas Phosphorylates Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Gene_Transcription Androgen-Independent Gene Transcription AR->Gene_Transcription Degradation WWOX Degradation WWOX->Degradation Inhibits Cell_Migration Cell Migration & Invasion p130Cas->Cell_Migration

Figure 1: Ack1 Signaling Pathway. This diagram illustrates the central role of Ack1 in transducing signals from upstream activators to downstream effectors, influencing key cellular processes implicated in cancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Ack1. The following sections provide protocols for key experiments.

In Vitro Ack1 Kinase Assay (Radiometric)

This protocol is adapted for measuring the kinase activity of purified Ack1 using a radioactive isotope.

Materials:

  • Recombinant active Ack1 (e.g., SignalChem, A05-11G)

  • Kinase Assay Buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 12.5 mM MnCl2, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Substrate: Poly (Glu4,Tyr1) synthetic peptide (1 mg/mL stock)

  • [γ-33P]-ATP

  • 10 mM ATP stock solution

  • Phosphocellulose paper

  • 0.425% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM.

  • Prepare the Kinase Dilution Buffer by diluting the Kinase Assay Buffer 1:4 with a 50 ng/μL BSA solution.

  • Dilute the active Ack1 enzyme in Kinase Dilution Buffer to the desired concentration. A serial dilution is recommended for optimal results.

  • Prepare the [33P]-ATP Assay Cocktail (250 μM) in a designated radioactive work area by combining the 10 mM ATP stock, [γ-33P]-ATP, and Kinase Assay Buffer.

  • In a pre-cooled microfuge tube, set up the kinase reaction (20 μL initial volume):

    • 10 μL of diluted active Ack1

    • 5 μL of 1 mg/mL substrate stock

    • 5 μL of Kinase Assay Buffer

  • Initiate the reaction by adding 5 μL of the [33P]-ATP Assay Cocktail, bringing the final volume to 25 μL.

  • Incubate the reaction mixture in a water bath at 30°C for 15 minutes.

  • Stop the reaction by spotting 10 μL of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper four times for 4 minutes each in 0.425% phosphoric acid and once in methanol.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of phosphate transferred per minute per mg of enzyme.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Enzyme Dilute Ack1 Enzyme Mix Combine Ack1, Substrate, & Buffer Prep_Enzyme->Mix Prep_Substrate Prepare Substrate (Poly(Glu,Tyr)) Prep_Substrate->Mix Prep_ATP Prepare [γ-33P]-ATP Cocktail Initiate Initiate with [γ-33P]-ATP Prep_ATP->Initiate Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot on Phosphocellulose Paper Incubate->Spot Wash Wash Paper Spot->Wash Count Scintillation Counting Wash->Count CoIP_Workflow Cell_Lysis Cell Lysis Clarification Clarify Lysate (Centrifugation) Cell_Lysis->Clarification Pre_Clearing Pre-clear with Beads Clarification->Pre_Clearing Antibody_Incubation Incubate with Primary Antibody Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

References

Ack1 (TNK2) Gene Amplification in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a multitude of human cancers. Located on chromosome 3q29, a region frequently amplified in malignancies, the TNK2 gene is subject to genetic alterations that lead to kinase hyperactivity, promoting tumor progression, metastasis, and resistance to conventional therapies.[1] Aberrant Ack1 activation occurs through several mechanisms, including gene amplification, somatic mutations, and stimulation by upstream receptor tyrosine kinases (RTKs).[2] Once activated, Ack1 phosphorylates a unique set of downstream substrates, including the pro-survival kinase AKT and the Androgen Receptor (AR), thereby hijacking critical cellular pathways to favor cell survival, proliferation, and androgen-independence in prostate cancer.[1][2][3] This guide provides an in-depth overview of Ack1's role in cancer, focusing on the quantitative impact of its gene amplification, the intricacies of its signaling pathways, and detailed experimental protocols for its study.

Ack1 Gene (TNK2) Amplification Across Cancer Types

Gene amplification is a primary mechanism for Ack1 overexpression and subsequent oncogenic activation. Analysis of large-scale cancer genomics data, such as The Cancer Genome Atlas (TCGA), reveals recurrent amplification of the TNK2 gene across a wide spectrum of cancers. The highest frequencies are observed in lung squamous cell carcinoma and cervical cancer. This amplification often correlates with increased mRNA expression and poor patient prognosis.

Cancer TypeStudy AbbreviationAmplification Frequency (%)Number of Samples with Amplification / Total Samples
Lung Squamous Cell CarcinomaLUSC12.8%23 / 179
Cervical Squamous Cell CarcinomaCESC11.8%36 / 304
Ovarian Serous CystadenocarcinomaOV8.8%51 / 579
Head and Neck Squamous Cell CarcinomaHNSC8.4%44 / 522
Bladder Urothelial CarcinomaBLCA6.0%25 / 412
Stomach AdenocarcinomaSTAD4.1%19 / 468
Lung AdenocarcinomaLUAD3.2%18 / 566
SarcomaSARC2.4%6 / 252
Colon AdenocarcinomaCOAD2.2%13 / 594
Breast Invasive CarcinomaBRCA2.1%23 / 1084
Uterine Corpus Endometrial CarcinomaUCEC2.0%11 / 545
Prostate AdenocarcinomaPRAD1.2%6 / 498
Pancreatic AdenocarcinomaPAAD1.1%2 / 184
Liver Hepatocellular CarcinomaLIHC1.1%4 / 372
Adrenocortical CarcinomaACC1.1%1 / 92
Kidney Renal Clear Cell CarcinomaKIRC0.6%3 / 534
Glioblastoma MultiformeGBM0.5%3 / 592

Data Source: Compiled from the cBioPortal for Cancer Genomics (TCGA, Firehose Legacy dataset).

The Ack1 Signaling Pathway

Ack1 functions as a crucial signaling hub, integrating signals from numerous upstream RTKs and relaying them to downstream effectors that regulate cell survival, proliferation, migration, and hormone receptor activity.

Upstream Activation

Ack1 is rapidly activated downstream of various RTKs, including EGFR, HER2, MERTK, AXL, and insulin receptor. Ligand binding to these receptors induces Ack1's recruitment to the plasma membrane and subsequent autophosphorylation at Tyrosine 284 (Tyr284) in its activation loop, a critical event for its kinase activity. Besides RTK signaling, Ack1 activity is also driven by gene amplification, which leads to protein overexpression and dimerization-induced autoactivation, and by somatic missense mutations that destabilize its autoinhibitory conformation.

Downstream Effectors and Cellular Consequences

Activated Ack1 phosphorylates a distinct set of substrates on unique tyrosine residues, leading to diverse oncogenic outcomes:

  • AKT/PKB: Ack1 phosphorylates AKT at Tyr176, a non-canonical activating site, promoting cell survival and proliferation in a PI3K-independent manner. This is a critical mechanism for cancer progression, particularly in pancreatic and breast cancers.

  • Androgen Receptor (AR): In prostate cancer, Ack1 directly phosphorylates AR at Tyr267 and Tyr363. This phosphorylation promotes AR's transcriptional activity even in low-androgen conditions, driving the progression to castration-resistant prostate cancer (CRPC).

  • Tumor Suppressor Wwox: Ack1 phosphorylates the tumor suppressor Wwox at Tyr287, targeting it for polyubiquitination and subsequent proteasomal degradation. The elimination of this pro-apoptotic protein further enhances cancer cell survival.

  • EGFR Signaling and Resistance: Ack1 modulates EGFR trafficking and degradation. Its activity can prevent the lysosomal degradation of EGFR, thereby sustaining downstream signaling and contributing to resistance against EGFR inhibitors like gefitinib and osimertinib.

  • Epigenetic Regulation: Ack1 can translocate to the nucleus and function as an epigenetic regulator. It interacts with the Estrogen Receptor (ER)/KDM3A complex in breast cancer to regulate gene transcription. In prostate cancer, it phosphorylates histone H4 at Tyr88, promoting AR gene expression and creating a feed-forward loop that sustains CRPC growth.

Ack1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors & Cellular Outcomes RTKs RTKs (EGFR, HER2, MERTK, etc.) Ack1 Ack1 (TNK2) (Inactive) RTKs->Ack1 Phosphorylation GeneAmp Gene Amplification (3q29) GeneAmp->Ack1 Overexpression Dimerization Mutation Activating Mutations Mutation->Ack1 Conformational Change Ack1_active Ack1-pY284 (Active) Ack1->Ack1_active AKT AKT Ack1_active->AKT pY176 AR Androgen Receptor (AR) Ack1_active->AR pY267 pY363 Wwox Wwox (Tumor Suppressor) Ack1_active->Wwox pY287 Histone Histone H4 Ack1_active->Histone pY88 EGFR_traf EGFR Trafficking Ack1_active->EGFR_traf Modulation Proliferation Cell Survival & Proliferation AKT->Proliferation CRPC CRPC Progression (Androgen Independence) AR->CRPC Gene_Expression Altered Gene Expression AR->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Wwox->Apoptosis_Inhibition Degradation Histone->Gene_Expression Epigenetic Regulation Drug_Resistance Therapy Resistance (EGFRi, RT) EGFR_traf->Drug_Resistance FISH_Workflow cluster_prep Sample Preparation cluster_pre_hybrid Pre-treatment cluster_hybrid Hybridization cluster_post_hybrid Post-Hybridization & Imaging s1 Cut 4-5 µm FFPE tissue sections s2 Deparaffinize in xylene s1->s2 s3 Rehydrate through ethanol series s2->s3 s4 Antigen Retrieval (Heat-induced) s3->s4 s5 Pepsin Digestion (37°C) s4->s5 s6 Fix in 1% Formaldehyde s5->s6 s7 Dehydrate through ethanol series & Air dry s6->s7 s8 Apply TNK2 & CEP3 probes s7->s8 s9 Co-denature probe/sample (75°C, 10 min) s8->s9 s10 Hybridize overnight (37°C) s9->s10 s11 Stringency Washes (e.g., 2xSSC, 0.1xSSC) s10->s11 s12 Counterstain with DAPI s11->s12 s13 Mount with antifade medium s12->s13 s14 Image with fluorescence microscope s13->s14 Logical_Relationship cluster_pathways Oncogenic Signaling cluster_outcomes Cancer Hallmarks Amp TNK2/Ack1 Gene Amplification Overexp Ack1 Protein Overexpression Amp->Overexp Hyperact Constitutive Kinase Hyperactivation Overexp->Hyperact AKT AKT Pathway Activation Hyperact->AKT AR AR Pathway Activation Hyperact->AR Wwox Wwox Degradation Hyperact->Wwox EGFR Sustained EGFR Signaling Hyperact->EGFR Prog Tumor Progression & Metastasis AKT->Prog AR->Prog Resist Therapy Resistance (CRPC, EGFRi) AR->Resist Wwox->Prog EGFR->Prog EGFR->Resist

References

The Landscape of ACK1 Mutations in Solid Tumors: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical player in the progression of various solid tumors.[1][2] Aberrant ACK1 activity, driven by gene amplification, overexpression, or somatic mutations, contributes to oncogenesis by promoting cell survival, proliferation, migration, and resistance to therapy.[3][4] This technical guide provides an in-depth overview of ACK1 mutations in solid tumors, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data on ACK1 alterations, details key experimental protocols for their characterization, and visualizes the intricate signaling pathways involved.

Quantitative Overview of ACK1 Alterations in Solid Tumors

Somatic mutations and gene amplification are the primary mechanisms leading to deregulated ACK1 activity in cancer.[5] The frequency of these alterations varies across different tumor types.

Table 1: Frequency of ACK1 (TNK2) Gene Amplification in Various Solid Tumors

Cancer TypeAmplification Frequency (%)Reference(s)
Lung Cancer14 - 30
Urothelial Carcinoma20
Esophageal Carcinoma20
Ovarian Cancer9 - 17
Prostate CancerAmplification is rare in primary tumors but more frequent in metastatic, hormone-refractory disease.
Head & Neck Squamous Cell CarcinomaAmplification observed.
Gastric CancerAmplification observed.
Cervical CancerAmplification observed.
Breast CancerAmplification observed.

Table 2: Summary of Key Somatic ACK1 Mutations in Solid Tumors

MutationLocation/DomainCancer Type(s)Reported FrequencyFunctional EffectReference(s)
E346K Kinase DomainOvarian Endometrioid CarcinomaLowIncreased kinase autophosphorylation (6-fold). Disrupts autoinhibitory interaction with the MHR domain.
R806Q Mig6-Homology Region (MHR)Leukemia (CMML)LowOncogenic, transforms cells to IL3-independent growth.
S985N Ubiquitin Association (UBA) DomainRenal CancerLowEnhances cell proliferation, migration, and anchorage-independent growth. Reduces ubiquitin binding, leading to increased protein stability. Confers resistance to gefitinib.
P633fs FrameshiftStomach Adenocarcinoma, Colorectal Carcinoma, Prostate AdenocarcinomaRelatively abundant among ACK1 mutations.Truncation of the C-terminus, removing the MHR and UBA domains, leading to increased kinase activity and stability.
R34L N-terminus (SAM Domain)Lung AdenocarcinomaLowIncreased kinase autophosphorylation (3-fold).
R99Q N-terminusOvarian CarcinomaLowIncreased kinase autophosphorylation (4-fold).
M409I SH3 DomainGastric AdenocarcinomaLowIncreased kinase autophosphorylation (3-fold).
W75R N-terminusLung CancerLowAuto-activating mutation.

ACK1 Signaling Pathways

ACK1 acts as a central node in a complex signaling network, integrating signals from various receptor tyrosine kinases (RTKs) and modulating downstream pathways crucial for cancer cell behavior.

ACK1_Signaling_Pathway cluster_ack1 ACK1 Kinase cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, HER2, PDGFR, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation Integrins Integrins Integrins->ACK1 Activation Src Src Src->ACK1 Phosphorylation (Activation) AKT AKT (pY176) ACK1->AKT Phosphorylation AR Androgen Receptor (AR) (pY267, pY363) ACK1->AR Phosphorylation Wwox Wwox (Tumor Suppressor) (pY287) ACK1->Wwox Phosphorylation p130Cas p130Cas ACK1->p130Cas Phosphorylation ACK1_mut Mutant ACK1 (e.g., E346K, P633fs) Proliferation Cell Proliferation & Survival AKT->Proliferation Androgen_Signaling Androgen-Independent Signaling AR->Androgen_Signaling Degradation Proteasomal Degradation Wwox->Degradation Ubiquitination & Rac Rac p130Cas->Rac Activation Metastasis Metastasis (Migration & Invasion) Rac->Metastasis CoIP_Workflow start Start: Cells expressing tagged WT/mutant ACK1 and interacting partner lysis Cell Lysis (Non-denaturing buffer) start->lysis incubation Incubate lysate with primary antibody (e.g., anti-HA) lysis->incubation beads Add Protein A/G beads to capture antibody-protein complexes incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (Probe for ACK1 and interacting partner) elution->analysis end End: Determine if interaction is altered by mutation analysis->end DrugDev_Logic discovery Discovery: High ACK1 activity/ mutations in tumors correlation Correlation with Poor Prognosis discovery->correlation target_validation Target Validation: In vitro & in vivo models show ACK1 is a driver oncogene correlation->target_validation inhibitor_dev Inhibitor Development: Screening and optimization of small molecules (e.g., (R)-9b) target_validation->inhibitor_dev preclinical Preclinical Testing: Efficacy and safety studies in animal models inhibitor_dev->preclinical clinical_trials Clinical Trials: Phase I (Safety & Dosage) Phase II/III (Efficacy) preclinical->clinical_trials approval Regulatory Approval & Patient Treatment clinical_trials->approval

References

The Nexus of Oncogenic Signaling: A Technical Guide to Ack1's Interaction with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase (NRTK) that has emerged as a critical node in oncogenic signaling.[1][2] Unlike many NRTKs, Ack1 possesses a unique multi-domain structure, enabling it to act as a central hub that integrates and transduces signals from a wide array of transmembrane receptor tyrosine kinases (RTKs).[3][4] RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous cancers.[1] Ack1 functions as a crucial cytosolic effector for these activated RTKs, shuttling signals from the cell surface to intracellular pathways that drive cell proliferation, survival, and migration. This guide provides an in-depth technical overview of the molecular interactions between Ack1 and various RTKs, the downstream signaling consequences, and the experimental methodologies used to investigate these pivotal oncogenic partnerships.

Molecular Mechanisms of Ack1-RTK Interaction

The activation of Ack1 is a key event initiated by the ligand-induced activation of various RTKs. This interaction relieves an auto-inhibitory conformation within Ack1, leading to its autophosphorylation at Tyrosine 284 (Tyr284) and subsequent kinase activation.

Structural Basis of Interaction

The primary interface for the Ack1-RTK association is the Mig6 Homology Region (MHR) located in the C-terminus of Ack1. This domain is homologous to the EGFR-binding region of the tumor suppressor Mig6. Ligand-activated RTKs interact with the MHR of Ack1, disrupting an intramolecular inhibitory interaction and promoting Ack1's active state.

In some contexts, the interaction is not direct and is mediated by an adaptor protein. For several RTKs, including Axl, Anaplastic Lymphoma Kinase (ALK), and Leukocyte Tyrosine Kinase (LTK), efficient binding to Ack1 requires the adaptor protein Grb2 . Grb2 binds to proline-rich regions within Ack1, bridging the kinase to the activated receptor.

Known Interacting Receptor Tyrosine Kinases

Ack1 integrates signals from a diverse family of RTKs, highlighting its central role in cellular signaling. This broad specificity allows cancer cells to utilize multiple growth factor pathways to converge on Ack1 activation, contributing to therapeutic resistance. The interaction is consistently dependent on the RTK being in its activated, phosphorylated state.

Interacting RTK FamilySpecific Receptor(s)Key References
ErbB Family EGFR, HER2 (ErbB2)
PDGFR Family PDGFR-β
TAM Family MERTK, AXL
Insulin Receptor Family Insulin Receptor (IR)
ALK Family ALK, LTK
Trk Family Trk Receptors

This table summarizes the key receptor tyrosine kinases reported to interact with and activate Ack1. The interactions are typically validated by co-immunoprecipitation following ligand stimulation.

Downstream Signaling Pathways

Upon activation by RTKs, Ack1 phosphorylates a unique set of downstream effectors, initiating signaling cascades crucial for oncogenesis. The most well-characterized pathway involves the PI3K-independent activation of the pro-survival kinase AKT.

The Ack1-AKT Axis

A seminal discovery in Ack1 signaling was its ability to directly phosphorylate AKT at an unconventional site, Tyrosine 176 (Tyr176). This event is independent of the canonical PI3K-mediated activation of AKT.

  • RTK Activation: Ligand binding (e.g., EGF, Heregulin, PDGF) activates the RTK at the plasma membrane.

  • Ack1 Recruitment and Activation: The activated RTK recruits and activates Ack1.

  • AKT Phosphorylation: Activated Ack1, which can be constitutively bound to AKT, directly phosphorylates AKT at Tyr176.

  • Membrane Localization & Full Activation: Tyr176-phosphorylated AKT preferentially localizes to the plasma membrane, which promotes its subsequent phosphorylation at Threonine 308 and Serine 473, leading to full kinase activation.

  • Pro-Survival Signaling: Activated AKT then translocates to phosphorylate its various substrates, suppressing apoptosis and promoting cell cycle progression.

This Ack1-mediated pathway provides a bypass mechanism for cancer cells to sustain AKT activation, even when the canonical PI3K pathway is inhibited, contributing significantly to drug resistance.

Caption: Ack1-mediated activation of the pro-survival AKT pathway downstream of RTKs.

Experimental Protocols

Investigating the Ack1-RTK interaction relies on core molecular biology techniques. The following sections provide detailed, representative protocols for co-immunoprecipitation to validate the interaction and for in vitro kinase assays to assess enzymatic activity.

Protocol 1: Co-Immunoprecipitation of Endogenous Ack1 and RTKs

This protocol is designed to verify the interaction between Ack1 and a specific RTK (e.g., EGFR) in a cellular context following ligand stimulation.

A. Materials and Reagents:

  • Cell Lines: Appropriate cell line expressing endogenous levels of Ack1 and the RTK of interest (e.g., A549, LNCaP, HeLa).

  • Growth Factors: Ligand for the RTK of interest (e.g., human recombinant EGF, PDGF-BB).

  • Buffers:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Co-IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 10% (v/v) Glycerol, supplemented fresh with protease and phosphatase inhibitor cocktails.

    • Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., rabbit anti-Ack1 or mouse anti-EGFR).

    • Isotype control IgG (e.g., rabbit IgG or mouse IgG).

    • Primary antibodies for Western blot detection (e.g., mouse anti-Ack1, rabbit anti-EGFR).

  • Beads: Protein A/G magnetic or agarose beads.

  • Elution Buffer: 2x Laemmli sample buffer.

B. Experimental Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.

    • Serum-starve cells for 16-24 hours to reduce basal RTK activity.

    • Stimulate cells with the appropriate ligand (e.g., 100 ng/mL EGF) for a predetermined time (e.g., 10-30 minutes) at 37°C. Include a non-stimulated control.

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the clarified lysate.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate.

    • To 1-2 mg of total protein, add 2-4 µg of the immunoprecipitating primary antibody (e.g., anti-Ack1).

    • In a separate tube, add an equivalent amount of isotype control IgG to serve as a negative control.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 40 µL of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

    • Carefully aspirate the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

    • Probe the membrane with antibodies against the immunoprecipitated protein (to confirm pulldown) and the suspected interacting protein (to confirm co-immunoprecipitation).

CoIP_Workflow start 1. Cell Culture & Ligand Stimulation lysis 2. Cell Lysis (Detergent Buffer) start->lysis clarify 3. Clarification (Centrifugation) lysis->clarify preclear 4. Pre-Clearing (Beads + IgG) clarify->preclear ip 5. Immunoprecipitation (Add Primary Antibody) preclear->ip capture 6. Complex Capture (Add Protein A/G Beads) ip->capture wash 7. Washing Steps (Remove Non-specific Binders) capture->wash elute 8. Elution (Boil in Sample Buffer) wash->elute end 9. Analysis (Western Blot) elute->end

Caption: General experimental workflow for Co-Immunoprecipitation (Co-IP).
Protocol 2: In Vitro Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of purified Ack1 towards a generic or specific peptide substrate, which can be adapted to test phosphorylation of a purified RTK cytoplasmic domain.

A. Materials and Reagents:

  • Enzyme: Purified, active recombinant human Ack1.

  • Substrate: A known Ack1 peptide substrate (e.g., poly-Glu-Tyr) or a purified recombinant protein substrate (e.g., GST-tagged RTK intracellular domain).

  • Buffers:

    • 1x Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Stop Solution: 75 mM Orthophosphoric acid.

  • ATP:

    • "Cold" ATP stock solution (10 mM).

    • [γ-³²P]ATP or [γ-³³P]ATP (10 mCi/mL).

  • Phosphocellulose Paper (e.g., P81).

  • Scintillation Counter and scintillation fluid.

B. Experimental Procedure:

  • Prepare Kinase Reaction Master Mix:

    • On ice, prepare a master mix containing 1x Kinase Buffer, the desired concentration of the substrate, and water.

  • Prepare ATP Mix:

    • In a separate tube, prepare the ATP mix. For a final reaction concentration of 100 µM ATP, combine the required volume of cold ATP with a small amount of [γ-³²P]ATP. The final specific activity should be around 500-1000 cpm/pmol.

  • Set Up Reactions:

    • Aliquot the kinase reaction master mix into individual tubes.

    • Add the purified Ack1 enzyme to each reaction tube. Include a "no enzyme" control.

    • To test inhibitors, add the compound at various concentrations before adding the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding the ATP mix to each tube.

    • Incubate the reactions at 30°C for a set time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Stop the reaction by spotting a portion (e.g., 20 µL) of each reaction mixture onto a labeled square of P81 phosphocellulose paper. The phosphoric acid in the wash buffer will terminate the reaction.

  • Washing:

    • Wash the P81 paper squares 3-4 times for 10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final quick wash with acetone to dry the paper.

  • Quantification:

    • Place each dried P81 square into a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity (counts per minute, cpm) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the kinase (in pmol/min/µg) by converting the cpm values to pmoles of phosphate transferred, using the specific activity of the ATP mix.

    • For inhibitor studies, plot the percentage of remaining kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Therapeutic Implications

The interaction between Ack1 and a broad range of receptor tyrosine kinases establishes Ack1 as a central convergence point for numerous oncogenic signals. Its unique ability to activate the critical pro-survival kinase AKT through a PI3K-independent mechanism makes it a particularly compelling target for cancer therapy. This pathway can confer resistance to drugs targeting specific RTKs or the PI3K pathway itself. Therefore, the development of potent and selective Ack1 inhibitors represents a promising strategy to overcome drug resistance and block a key node of tumor cell proliferation and survival. A thorough understanding of the Ack1-RTK nexus, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel therapeutics aimed at dismantling this oncogenic signaling hub.

References

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for Ack1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers.[1][2][3][4] Its role in promoting cell survival, proliferation, and resistance to therapy makes it an attractive target for drug development.[1] This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency and selectivity of "Ack1 inhibitor 2," a compound identified as an ACK1 inhibitor. The protocol is based on established radiometric and luminescence-based kinase assay methodologies. Additionally, this note presents a summary of the inhibitory activities of various ACK1 inhibitors to provide a comparative context for newly generated data.

Introduction to ACK1 Signaling

ACK1 integrates signals from numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR, to activate downstream pro-survival pathways. A key downstream effector of ACK1 is the serine/threonine kinase AKT. ACK1 can directly phosphorylate AKT at Tyr176, leading to its activation in a PI3K-independent manner. This alternative activation pathway is crucial in cancers that have developed resistance to PI3K inhibitors. Furthermore, ACK1 can phosphorylate the androgen receptor (AR), promoting its activity in a ligand-independent manner, which is significant in the context of castration-resistant prostate cancer. The inhibition of ACK1 is a promising therapeutic strategy to disrupt these oncogenic signaling cascades.

Below is a diagram illustrating the central role of ACK1 in downstream signaling pathways.

ACK1_Signaling_Pathway RTKs RTKs (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation AKT AKT ACK1->AKT p-Tyr176 AR Androgen Receptor (AR) ACK1->AR p-Tyr267 Inhibitor This compound Inhibitor->ACK1 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Resistance Therapy Resistance AKT->Resistance AR->Proliferation

Caption: ACK1 signaling cascade and point of inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency of "this compound" and other known ACK1 inhibitors. This data is essential for comparing the efficacy of novel compounds.

InhibitorIC50 (nM) for ACK1Assay TypeReference
This compound 460 Not Specified
Ack1 inhibitor 12.1Not Specified
AIM-10021.58Not Specified
(R)-9b5633P HotSpot Assay
KRCA-00084Not Specified
GNF-725Not Specified
Staurosporine4, 22.833PanQinase™, HotSpot™
Sorafenib1000033PanQinase™
Sunitinib240033PanQinase™

Experimental Protocols

Two common methods for in vitro kinase assays are the radiometric ³³P-based filter binding assay and the luminescence-based ADP-Glo™ assay. Below are detailed protocols adapted for testing "this compound".

Protocol 1: Radiometric Kinase Assay (³³P HotSpot™ Assay)

This method measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a substrate peptide by the kinase.

Workflow Diagram:

Radiometric_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase Buffer - ACK1 Enzyme - Inhibitor 2 - Substrate - [γ-³³P]ATP Start->Prepare Incubate Incubate Reaction Mixture at 30°C Prepare->Incubate Stop Stop Reaction (Phosphoric Acid) Incubate->Stop Spot Spot onto Filter Paper Stop->Spot Wash Wash Filters Spot->Wash Scintillate Measure Radioactivity (Scintillation Counter) Wash->Scintillate Analyze Analyze Data (Calculate IC50) Scintillate->Analyze

Caption: Workflow for the radiometric ACK1 kinase assay.

Materials:

  • ACK1 Enzyme: Recombinant human ACK1 (e.g., ProQinase™ or similar).

  • Substrate: Peptide substrate [EAIYAAPFAKKK] or Poly(Glu, Tyr) 4:1.

  • Inhibitor: this compound, dissolved in DMSO.

  • ATP: [γ-³³P]ATP and non-radioactive ATP.

  • Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT.

  • Stop Solution: 3% Phosphoric acid.

  • Filter paper (e.g., P81 phosphocellulose).

  • Microplate.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of "this compound" in DMSO. A typical starting range would be from 100 µM to 1 nM.

  • Prepare Reaction Mixture: For each reaction, prepare a master mix containing kinase assay buffer, 7 ng of ACK1 enzyme, and the desired substrate concentration (e.g., 20 µM peptide substrate).

  • Initiate Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for control) to the wells of a microplate.

    • Add 20 µL of the enzyme/substrate master mix to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 10 µM final concentration) containing [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 3% phosphoric acid.

  • Filter Binding: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

Workflow Diagram:

ADPGlo_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase Buffer - ACK1 Enzyme - Inhibitor 2 - Substrate - ATP Start->Prepare IncubateKinase Incubate Kinase Reaction at 30°C Prepare->IncubateKinase AddReagent1 Add ADP-Glo™ Reagent IncubateKinase->AddReagent1 Incubate1 Incubate 40 min (Deplete ATP) AddReagent1->Incubate1 AddReagent2 Add Kinase Detection Reagent Incubate1->AddReagent2 Incubate2 Incubate 30 min (Generate Light) AddReagent2->Incubate2 ReadLuminescence Read Luminescence Incubate2->ReadLuminescence Analyze Analyze Data (Calculate IC50) ReadLuminescence->Analyze

Caption: Workflow for the ADP-Glo™ ACK1 kinase assay.

Materials:

  • ACK1 Kinase Enzyme System: Includes ACK1 enzyme, substrate, and buffer (e.g., Promega V4051).

  • Inhibitor: this compound, dissolved in DMSO.

  • ATP: Non-radioactive ATP.

  • ADP-Glo™ Kinase Assay Kit: Includes ADP-Glo™ Reagent and Kinase Detection Reagent (e.g., Promega V9101).

  • White, opaque microplate.

  • Luminometer.

Procedure:

  • Prepare Inhibitor Dilutions: As described in Protocol 1.

  • Set up Kinase Reaction:

    • In a white, opaque microplate, add 2.5 µL of diluted inhibitor or DMSO control.

    • Add 5 µL of a master mix containing ACK1 enzyme and substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution (e.g., 50 µM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection - Step 2:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: As described in Protocol 1. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of "this compound" and other potential ACK1 inhibitors. Consistent and accurate determination of IC50 values is crucial for the preclinical evaluation of these compounds. The choice between a radiometric and a luminescence-based assay will depend on laboratory capabilities and throughput requirements. The comparative data presented serves as a benchmark for assessing the potency of new chemical entities targeting ACK1.

References

Application Notes and Protocols for Western Blot Detection of p-Ack1 (Tyr284)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, and migration. The phosphorylation of Ack1 at tyrosine 284 (Tyr284) is a key autophosphorylation event that is critical for its kinase activation. This activation is initiated by a variety of upstream signals, including growth factors like EGF and PDGF, as well as integrin-mediated cell adhesion. Once activated, Ack1 phosphorylates a range of downstream substrates, such as AKT and the Androgen Receptor (AR), thereby promoting pro-survival and proliferative signaling pathways.[1][2] Given its role in oncogenesis, the detection of p-Ack1 (Tyr284) is a valuable tool for cancer research and the development of targeted therapeutics. This document provides a detailed protocol for the detection of p-Ack1 (Tyr284) by Western blot.

Ack1 Signaling Pathway

The activation of Ack1 is a critical node in cellular signaling, integrating inputs from multiple receptor tyrosine kinases (RTKs) and other cell surface receptors. Upon ligand binding to receptors such as the EGF receptor (EGFR) or PDGF receptor (PDGFR), Ack1 is recruited and subsequently autophosphorylates at Tyr284, leading to its activation. Activated Ack1 then propagates downstream signaling through the phosphorylation of key effector proteins.

Ack1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Insulin Insulin IR Insulin R Insulin->IR Heregulin Heregulin HER2 HER2 Heregulin->HER2 Integrin Integrin Signaling IntegrinR Integrin Integrin->IntegrinR Ack1 Ack1 EGFR->Ack1 Activation PDGFR->Ack1 Activation IR->Ack1 Activation HER2->Ack1 Activation IntegrinR->Ack1 Activation pAck1 p-Ack1 (Tyr284) (Active) Ack1->pAck1 Autophosphorylation Akt Akt pAck1->Akt Phosphorylation AR Androgen Receptor (AR) pAck1->AR Phosphorylation Wwox Wwox (Tumor Suppressor) pAck1->Wwox Phosphorylation (Inactivation) Survival Survival Akt->Survival Proliferation Proliferation AR->Proliferation Inhibition Inhibition of Tumor Suppression Wwox->Inhibition Migration Migration Proliferation->Migration Survival->Migration

Caption: Ack1 Signaling Pathway Overview

Western Blot Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of p-Ack1 (Tyr284).

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_detection 4. Detection & Analysis start Start cell_culture Cell Culture & Stimulation start->cell_culture end End lysis Cell Lysis in RIPA Buffer (with phosphatase & protease inhibitors) cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Prepare Samples with Laemmli Buffer quantification->sample_prep sds_page SDS-PAGE (7.5% Acrylamide Gel) sample_prep->sds_page transfer Wet Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Ack1 Tyr284) blocking->primary_ab washing1 Washing (TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (Goat anti-Rabbit HRP) washing1->secondary_ab washing2 Washing (TBST) secondary_ab->washing2 ecl ECL Substrate Incubation washing2->ecl imaging Chemiluminescence Imaging ecl->imaging analysis Data Analysis imaging->analysis analysis->end

Caption: Western Blot Workflow for p-Ack1 (Tyr284)

Detailed Experimental Protocol

This protocol is optimized for the detection of phosphorylated Ack1 at Tyr284 from cell lysates.

Reagents and Buffers

Modified RIPA Lysis Buffer (for phosphorylated proteins):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add fresh before use:

    • 1X Protease Inhibitor Cocktail

    • 1X Phosphatase Inhibitor Cocktail (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride)

10X Tris-Buffered Saline (TBS):

  • 200 mM Tris

  • 1.5 M NaCl

  • Adjust pH to 7.6

Wash Buffer (TBST):

  • 1X TBS

  • 0.1% Tween-20

Blocking Buffer:

  • 5% Bovine Serum Albumin (BSA) in TBST

Antibody Dilution Buffer:

  • 5% BSA in TBST

Procedure
  • Sample Preparation: a. Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors) to induce Ack1 phosphorylation. Include an untreated control. b. Aspirate media and wash cells once with ice-cold PBS. c. Lyse cells by adding ice-cold modified RIPA Lysis Buffer. d. Scrape cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. h. Prepare samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE: a. Load 20-50 µg of total protein per lane onto a 7.5% polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration. c. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: a. Equilibrate the gel in ice-cold transfer buffer (25 mM Tris, 192 mM Glycine, 10% Methanol, and optionally up to 0.02% SDS to aid transfer of large proteins). b. Activate a PVDF membrane in methanol for 15-30 seconds, then rinse in deionized water and equilibrate in transfer buffer. c. Assemble the transfer sandwich and perform a wet transfer. For a ~140 kDa protein like Ack1, transfer at 100 V for 90-120 minutes or overnight at 30 V in the cold room (4°C).

  • Immunoblotting: a. After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (anti-p-Ack1 Tyr284, Rabbit Polyclonal) diluted in Antibody Dilution Buffer. A starting dilution of 1:1000 is recommended.[2] Incubate overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody diluted in Antibody Dilution Buffer for 1 hour at room temperature. A dilution range of 1:2000 to 1:10000 is typical.[3] e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. For phosphorylated proteins, which may be of low abundance, a high-sensitivity substrate (picogram to femtogram range) is recommended. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Quantitative Data Summary

The following table provides recommended starting points for key quantitative parameters in the Western blot protocol. Optimization may be required depending on the specific cell type and experimental conditions.

ParameterRecommended Value/RangeNotes
Protein Loading 20 - 50 µgAdjust based on the expression level of p-Ack1 in your sample.
Gel Percentage 7.5% AcrylamideOptimal for resolving high molecular weight proteins (~140 kDa).
Transfer Conditions Wet Transfer: 100V for 90-120 min or 30V overnight at 4°CEnsure the transfer apparatus is kept cool to prevent protein degradation.
Primary Antibody Rabbit anti-p-Ack1 (Tyr284)Polyclonal
Primary Ab Dilution 1:1000Optimize within a range of 1:500 to 1:2000 if necessary.
Secondary Antibody Goat anti-Rabbit IgG (HRP-conjugated)Polyclonal
Secondary Ab Dilution 1:2000 - 1:10000Titrate to achieve a strong signal with low background.
Blocking Agent 5% BSA in TBSTAvoid using milk as it contains phosphoproteins that can cause high background.
ECL Substrate High sensitivity (picogram to femtogram)Recommended for detecting low-abundance phosphorylated proteins.

References

Application Notes and Protocols: The Use of Ack1 Inhibitor (Dasatinib) in the A549 Human Lung Adenocarcinoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant player in oncogenesis.[1][2] In various malignancies, including non-small cell lung cancer (NSCLC), Ack1 is frequently amplified or overexpressed, and its heightened activity is often correlated with poor prognosis.[1][3] Ack1 acts as a crucial node, integrating signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, and transducing them to downstream pro-survival pathways.[4] A key downstream effector of Ack1 is the serine/threonine kinase AKT, which Ack1 can phosphorylate at a unique tyrosine residue (Tyr176), leading to PI3K-independent activation of AKT and subsequent promotion of cell survival.

Given its role in driving cancer progression, Ack1 presents an attractive target for therapeutic intervention. Small molecule inhibitors targeting Ack1 have been developed to block its kinase activity, thereby inducing cell cycle arrest and apoptosis in cancer cells.

This document provides detailed application notes and protocols for studying the effects of a representative Ack1 inhibitor, Dasatinib, on the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC research. Dasatinib is a multi-kinase inhibitor that has been shown to potently inhibit Ack1.

Data Presentation

The following tables summarize quantitative data regarding the effects of Dasatinib on the A549 cell line. It is important to note that IC50 values can vary significantly based on experimental conditions such as cell seeding density, assay duration, and the specific viability assay used.

Table 1: Summary of Dasatinib IC50 Values in A549 Cells

Assay MethodIncubation TimeIC50 Value (µM)Reference
MTT Assay72 hours2.55
Crystal Violet Assay72 hours10
CCK-8 MethodNot Specified2.5 (at 9x10³ cells/well)
SRB Assay72 hours0.0431 (as a nanoemulsion)

Table 2: Effects of Dasatinib on A549 Cell Viability and Protein Expression

ParameterInhibitor & ConcentrationIncubation TimeObserved EffectReference
Cell ViabilityDasatinib (3.88 µM, IC25) + MK-2206 (0.99 µM, IC25)48 hours43.1% suppression of cell viability
Ack1 PhosphorylationDasatinib + MK-2206 (at optimal concentrations)24 hoursReduction in the level of Ack1 phosphorylation
AKT PhosphorylationDasatinib (250 nM)45 minutesSignificant reduction in p-AKT levels
ApoptosisDasatinib (10-20 µM)48 hoursConcentration-dependent increase in apoptosis
Cleaved Caspase 3/7Dasatinib (10-20 µM)48 hoursConcentration-dependent increase in cleaved caspase 3 and 7

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Ack1 signaling pathway and the general experimental workflow for assessing the effects of an Ack1 inhibitor in A549 cells.

Ack1_Signaling_Pathway Ack1 Signaling Pathway in A5al49 Cells RTK RTKs (e.g., EGFR) Ack1 Ack1 (TNK2) RTK->Ack1 Activation AKT AKT Ack1->AKT Phosphorylation (Tyr176) Apoptosis Apoptosis Ack1->Apoptosis Dasatinib Ack1 Inhibitor 2 (Dasatinib) Dasatinib->Ack1 Inhibition Survival Cell Survival & Proliferation AKT->Survival

Caption: Ack1 Signaling Pathway in A549 Cells.

Experimental_Workflow Experimental Workflow cluster_culture A549 Cell Culture cluster_treatment Inhibitor Treatment cluster_assays Downstream Assays Culture Maintain A549 Cells Seed Seed Cells for Experiments Culture->Seed Treat Treat with this compound (e.g., Dasatinib) Seed->Treat MTT Cell Viability Assay (MTT) Treat->MTT Western Western Blot Analysis (p-Ack1, p-AKT, Caspases) Treat->Western Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis

Caption: General Experimental Workflow.

Experimental Protocols

A. A549 Cell Culture

This protocol describes the routine maintenance of the A549 cell line.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • F-12K Medium (or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture A549 cells in T-75 flasks with 15-20 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-90% confluency, perform subculturing. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. g. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. h. Seed new T-75 flasks at a split ratio of 1:3 to 1:8.

  • Medium Renewal: Change the culture medium every 2-3 days.

B. Cell Viability (MTT) Assay

This protocol is for determining the IC50 of an Ack1 inhibitor in A549 cells.

Materials:

  • A549 cells

  • Complete growth medium

  • 96-well flat-bottom plates

  • Ack1 Inhibitor (e.g., Dasatinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells (in 100 µL of medium) per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the Ack1 inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%. a. Remove the medium from the wells. b. Add 100 µL of medium containing various concentrations of the inhibitor (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO only). c. Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

C. Western Blot Analysis

This protocol is for analyzing changes in protein expression and phosphorylation (e.g., p-Ack1, p-AKT, cleaved caspases) following inhibitor treatment.

Materials:

  • A549 cells

  • 6-well plates

  • Ack1 Inhibitor (e.g., Dasatinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Ack1, anti-Ack1, anti-p-AKT (Tyr176), anti-AKT, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: a. Seed A549 cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of Ack1 inhibitor for the specified time (e.g., 24 hours). c. Aspirate the medium and wash the cells with ice-cold PBS. d. Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

D. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the Ack1 inhibitor using flow cytometry.

Materials:

  • A549 cells

  • 6-well plates

  • Ack1 Inhibitor (e.g., Dasatinib)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells (e.g., 3 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the Ack1 inhibitor for 24-48 hours. Include an untreated control.

  • Cell Harvesting: a. Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. b. Combine all cells from each well into a single tube and centrifuge at 200 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 100-200 µL of 1X Annexin V binding buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V binding buffer to each tube. b. Analyze the samples on a flow cytometer within 1 hour. c. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

References

Application Notes and Protocols: LNCaP Cell Response to Ack1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a pivotal role in the progression of prostate cancer, particularly in the transition to a castration-resistant state. In LNCaP prostate cancer cells, Ack1 is a key mediator of androgen-independent signaling, promoting cell survival and proliferation even in low-androgen environments. Ack1 exerts its effects primarily through the phosphorylation and subsequent activation of the Androgen Receptor (AR), a critical driver of prostate cancer growth. This document provides detailed application notes and protocols for studying the response of LNCaP cells to Ack1 inhibition, using representative small molecule inhibitors such as AIM-100 and (R)-9b as models for "Ack1 inhibitor 2".

Ack1 Signaling Pathway in LNCaP Cells

In LNCaP cells, growth factor receptors like HER2 can activate Ack1. Activated Ack1 then phosphorylates the Androgen Receptor (AR) at specific tyrosine residues (e.g., Tyr-267). This phosphorylation event leads to AR activation and its translocation to the nucleus, even in the absence or presence of low levels of androgens. Nuclear AR then binds to Androgen Response Elements (AREs) on the DNA, driving the transcription of target genes such as Prostate-Specific Antigen (PSA), Kallikrein-related peptidase 2 (hK2), and Ataxia-Telangiectasia Mutated (ATM), which collectively promote tumor growth, survival, and resistance to therapy.[1][2][3] Ack1 inhibitors block this cascade by preventing the autophosphorylation and activation of Ack1, thereby inhibiting downstream AR signaling.

Ack1_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factors (e.g., Heregulin) HER2 HER2 Receptor GF->HER2 Ack1 Ack1 (TNK2) HER2->Ack1 Activates pAck1 p-Ack1 (Active) Ack1->pAck1 Autophosphorylation AR Androgen Receptor (AR) pAck1->AR Phosphorylates (Tyr-267) pAR p-AR AR->pAR Nucleus Nucleus pAR->Nucleus Translocation ARE AREs TargetGenes Target Gene Transcription (PSA, hK2, ATM) ARE->TargetGenes Binds Growth Tumor Growth & Survival TargetGenes->Growth Inhibitor Ack1 Inhibitor (e.g., AIM-100, (R)-9b) Inhibitor->pAck1 Inhibits

Caption: Ack1 Signaling Pathway in LNCaP Cells.

Experimental Workflow

A typical workflow to evaluate the efficacy of an Ack1 inhibitor in LNCaP cells involves a series of in vitro assays to measure its impact on cell viability, gene expression, and target engagement. The process begins with cell culture and treatment, followed by assays to assess proliferation, changes in target gene mRNA levels, and the inhibitor's ability to block AR's interaction with DNA.

Experimental_Workflow Start Start: LNCaP Cell Culture Treatment Treat with Ack1 Inhibitor (e.g., AIM-100, (R)-9b) + Controls Start->Treatment Proliferation Cell Proliferation Assay (MTT Assay) Treatment->Proliferation RNA_Extraction RNA Extraction Treatment->RNA_Extraction ChIP Chromatin Immunoprecipitation (ChIP Assay) Treatment->ChIP Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis qRT_PCR qRT-PCR (PSA, hK2, ATM mRNA levels) RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis qPCR_ChIP qPCR of ChIP DNA (AR binding to PSA enhancer) ChIP->qPCR_ChIP qPCR_ChIP->Data_Analysis

Caption: Experimental Workflow for Ack1 Inhibitor Testing.

Data Presentation

The following tables summarize the quantitative data for representative Ack1 inhibitors, AIM-100 and (R)-9b, on prostate cancer cells.

Table 1: Inhibitor Potency

InhibitorTargetIC50 (in vitro kinase assay)Reference
AIM-100Ack121 nM
(R)-9bAck156 nM

Table 2: Effect on Cell Viability in Prostate Cancer Cell Lines

InhibitorCell LineAssayEffectConcentration/TimeReference
AIM-100LNCaPMTT AssaySignificant decrease in cell growth1-10 µM for 72h[4]
AIM-100LAPC4MTT AssaySignificant decrease in cell growth1-10 µM for 108h
(R)-9bLNCaPTrypan Blue ExclusionIC50 of 1.8 µM72h
(R)-9bLAPC4Trypan Blue ExclusionGrowth inhibition1-10 µM for 72h
(R)-9bVCaPTrypan Blue ExclusionGrowth inhibition1-10 µM for 72h

Table 3: Effect on Downstream Signaling and Gene Expression

InhibitorCell LineExperimentResultReference
AIM-100LAPC4Western BlotSuppressed EGF-induced pTyr267-AR
AIM-100LNCaP expressing caAckChIP-qPCRSignificantly compromised pTyr267-AR binding to PSA ARE
AIM-100LAPC4qRT-PCRDownregulated EGF-stimulated PSA mRNA levels

Experimental Protocols

LNCaP Cell Culture and Inhibitor Treatment

Materials:

  • LNCaP cells (ATCC)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Ack1 Inhibitor (e.g., AIM-100 or (R)-9b) dissolved in DMSO

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

Protocol:

  • Cell Culture: Culture LNCaP cells in T-75 flasks with RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.

  • Plating for Experiments: Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for RNA extraction or ChIP) at a predetermined density. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the Ack1 inhibitor in culture medium. For androgen-deprivation studies, use RPMI-1640 with 10% charcoal-stripped FBS for 48 hours prior to treatment.

  • Remove the medium from the wells and replace it with the medium containing the desired concentration of the inhibitor or vehicle control (DMSO).

  • Incubate the cells for the specified duration (e.g., 48-72 hours) before proceeding to downstream assays.

Cell Proliferation (MTT) Assay

Materials:

  • Treated LNCaP cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the inhibitor treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Treated LNCaP cells in a 6-well plate

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., PSA, hK2, ATM) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • RNA Extraction: Lyse the cells directly in the 6-well plate and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers, SYBR Green/TaqMan master mix, and nuclease-free water.

  • Thermal Cycling: Run the reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

Materials:

  • Treated LNCaP cells in 10 cm dishes

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer

  • Antibody against AR (and a negative control, e.g., normal rabbit IgG)

  • Protein A/G magnetic beads

  • Protease inhibitors

  • Sonicator

  • qPCR primers for the PSA enhancer region

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and lyse the cells to release the chromatin.

  • Sonication: Shear the chromatin to an average size of 200-1000 bp using a sonicator.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-AR antibody (or IgG control) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the ARE III enhancer of the PSA gene to quantify AR binding. Express the results as a percentage of input DNA.

References

Application Notes and Protocols for Ack1 Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cellular processes, including cell growth, proliferation, survival, and migration.[1] Dysregulation of Ack1 activity, through amplification, mutation, or overexpression, is implicated in the progression of numerous cancers, such as prostate, breast, lung, and pancreatic cancer.[2] Ack1 integrates signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR, and subsequently activates downstream pro-survival pathways, most notably the PI3K/AKT signaling cascade.[3] This central role in oncogenic signaling makes Ack1 an attractive therapeutic target for cancer drug development.

This document provides detailed application notes and protocols for the use of Ack1 inhibitors in a cell culture setting. Due to the limited publicly available data on "Ack1 inhibitor 2," the following protocols and concentration guidelines are based on well-characterized and potent Ack1 inhibitors such as AIM-100 and (R)-9b. Researchers using "this compound" or other novel inhibitors should use this information as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Data Presentation: Potency of Ack1 Inhibitors

The following table summarizes the in vitro and cellular potency of several known Ack1 inhibitors. This data can be used as a reference for selecting an appropriate concentration range for your experiments.

InhibitorTypeIC50 (in vitro)Cellular IC50 / Effective ConcentrationCell Line(s)Reference(s)
This compound Ack1 Inhibitor0.46 µM (460 nM)Not availableNot available[3]
AIM-100 Potent and selective Ack1 inhibitor21-24 nM~7 µM (LNCaP cell growth inhibition)LNCaP, LAPC4[4]
(R)-9b Potent Ack1 inhibitor56 nM1.8 µM (LNCaP cell growth inhibition), 2 µM (VCaP cell growth inhibition), 5 µM (prostate cancer stem-like cells)LNCaP, LAPC4, VCaP, Prostate cancer stem-like cells
Dasatinib Multi-kinase inhibitor (including Ack1)1-6 nM (Kd)<5 nM (inhibition of Ack1 autophosphorylation)LNCaP, various lung cancer cell lines
Bosutinib Multi-kinase inhibitor (including Ack1)2.7 nMNot specified for Ack1 inhibitionNon-small-cell lung cancer cell lines
Compound 3 (pyrimidodiazepine) Ack1 inhibitorNot specified2 µM (abolishes EGF-induced Ack1 autophosphorylation), 10 µM (inhibits A549 cell growth)HEK293, A549
Compound 4 (imidazopyrazine) Potent and orally bioavailable Ack1 inhibitor110 nM35 nM (inhibition of Ack1 phosphorylation)NCI-H1703

Signaling Pathway

The diagram below illustrates the central role of Ack1 in integrating signals from receptor tyrosine kinases (RTKs) and activating downstream pro-survival pathways.

Ack1_Signaling_Pathway RTK Receptor Tyrosine Kinases (EGFR, HER2, etc.) Ack1 Ack1 (TNK2) RTK->Ack1 activates GrowthFactors Growth Factors GrowthFactors->RTK binds AKT AKT Ack1->AKT phosphorylates (Tyr176) activates AR Androgen Receptor (AR) Ack1->AR phosphorylates (Tyr267) activates WWOX WWOX (Tumor Suppressor) Ack1->WWOX phosphorylates (leads to degradation) Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription Gene Transcription AR->Transcription WWOX->Proliferation inhibits Degradation Degradation WWOX->Degradation Ack1_Inhibitor This compound Ack1_Inhibitor->Ack1 inhibits

Caption: Ack1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized protocols for evaluating the effect of an Ack1 inhibitor on cell viability and target engagement. It is crucial to optimize these protocols for your specific cell line and experimental goals.

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an Ack1 inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Ack1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the Ack1 inhibitor in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

    • Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours). A 72-hour incubation is a common starting point.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare serial dilutions of Ack1 inhibitor Incubate_Overnight->Prepare_Inhibitor Treat_Cells Treat cells with inhibitor Incubate_Overnight->Treat_Cells Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for 48-96 hours Treat_Cells->Incubate_Treatment Add_Viability_Reagent Add cell viability reagent (e.g., MTT) Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Viability_Reagent->Incubate_Reagent Read_Plate Read absorbance/fluorescence Incubate_Reagent->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for IC50 Determination.

Protocol 2: Western Blot Analysis of Ack1 Target Engagement

This protocol is to confirm that the Ack1 inhibitor is engaging its target in the cell by assessing the phosphorylation status of Ack1 (autophosphorylation) or its downstream substrates like AKT.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ack1 inhibitor stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Ack1 (Tyr284), anti-Ack1, anti-phospho-AKT (Tyr176), anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the Ack1 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • For some cell lines, stimulation with a growth factor (e.g., EGF or heregulin) may be required to induce robust Ack1 phosphorylation. In such cases, starve the cells in serum-free medium for 12-24 hours before a brief stimulation with the growth factor in the presence or absence of the inhibitor.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated proteins in inhibitor-treated samples to the vehicle control to assess the extent of target inhibition.

Troubleshooting and Considerations

  • Solubility: Ensure the Ack1 inhibitor is fully dissolved in the stock solution and diluted appropriately in the culture medium to avoid precipitation.

  • Off-target effects: Be aware that some kinase inhibitors, particularly at higher concentrations, can have off-target effects. It is advisable to use the lowest effective concentration and, if possible, confirm findings with a second inhibitor or using a genetic approach like siRNA-mediated knockdown of Ack1.

  • Cell Line Variability: The sensitivity to Ack1 inhibition can vary significantly between different cell lines. Therefore, it is essential to determine the optimal concentration for each cell line used.

  • Treatment Duration: The optimal treatment time can vary depending on the downstream endpoint being measured. For signaling studies (Western blot), shorter time points are often sufficient, while for cell viability assays, longer incubations are typically required.

By following these guidelines and protocols, researchers can effectively utilize Ack1 inhibitors to investigate the role of Ack1 in their cellular models and explore its potential as a therapeutic target.

References

Application Notes and Protocols for Ack1 Inhibitor Treatment in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers.[1][2][3] Aberrant Ack1 activation, through gene amplification, mutation, or upstream signaling from receptor tyrosine kinases (RTKs), drives tumor progression, metastasis, and resistance to therapy.[1][2] Consequently, Ack1 has become an attractive target for cancer drug development. This document provides detailed application notes and protocols for the in vitro use of Ack1 inhibitors, with a focus on treatment duration and key experimental assays.

Ack1 Signaling Pathway

Ack1 integrates signals from various RTKs, including EGFR, HER2, and PDGFR, to activate downstream pro-survival pathways. A key substrate of Ack1 is the serine/threonine kinase AKT, which it phosphorylates at Tyr176, leading to PI3K-independent activation. Ack1 also phosphorylates the Androgen Receptor (AR), promoting its activity in a ligand-independent manner, which is crucial in castration-resistant prostate cancer. Inhibition of Ack1 is expected to block these oncogenic signals, leading to cell cycle arrest and apoptosis.

Ack1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, HER2) Ack1 Ack1 (TNK2) RTK->Ack1 Activation AKT AKT Ack1->AKT pY176 AR AR Ack1->AR pY267/pY363 Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Activation AR->Gene_Expression Activation Ack1_Inhibitor Ack1 Inhibitor Ack1_Inhibitor->Ack1

Caption: Ack1 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary of Ack1 Inhibitor Treatment

The following table summarizes typical treatment durations and concentrations for various Ack1 inhibitors in different cell lines and assays. This data can serve as a starting point for experimental design.

Inhibitor NameCell Line(s)Assay TypeConcentration RangeTreatment DurationReference(s)
AIM-100 LNCaP, LAPC4Cell Proliferation (MTT)2-10 µM48 hours
MEFs, LAPC4Ack1/AR Phosphorylation0.8 µM16 hours (overnight)
LNCaP, LAPC4Cell Cycle Analysis2-6 µM48 hours
(R)-9b LNCaP, LAPC4, VCaPCell Viability (Trypan Blue)1-10 µM72 hours
LAPC4Ack1 Autophosphorylation5 µMNot specified
Dasatinib LNCaPAck1/AR Phosphorylation<5 nM (IC50)Not specified
KRAS-mutant NSCLCCell Viability (MTT), Apoptosis, Cell CycleOptimal concentrations48 hours
KRAS-mutant NSCLCMigration and InvasionOptimal concentrations48 hours

Experimental Protocols

General Cell Culture and Inhibitor Preparation
  • Cell Lines: Select appropriate cancer cell lines with known Ack1 expression or activation (e.g., prostate, breast, lung cancer cell lines).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the Ack1 inhibitor (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability/Proliferation Assay (e.g., MTT or Resazurin)

This protocol determines the effect of the Ack1 inhibitor on cell viability over time.

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate 24 hours Start->Incubate_24h Treat Treat with Ack1 inhibitor (various concentrations) Incubate_24h->Treat Incubate_Treatment Incubate for 24, 48, or 72 hours Treat->Incubate_Treatment Add_Reagent Add MTT/Resazurin reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate 1-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance/ fluorescence Incubate_Reagent->Read_Absorbance

Caption: Workflow for Cell Viability/Proliferation Assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the Ack1 inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for different time points, such as 24, 48, and 72 hours, to assess the time-dependent effects of the inhibitor.

  • Reagent Addition: At the end of each time point, add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis of Ack1 Pathway Inhibition

This protocol is used to assess the direct impact of the inhibitor on Ack1 activity and its downstream signaling.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the Ack1 inhibitor at one or more effective concentrations (e.g., near the IC50 value) for a shorter duration, typically ranging from 2 to 24 hours . A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment time for inhibiting protein phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Ack1 (pY284), total Ack1, phospho-AKT (pY176), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels of Ack1 and its substrates upon inhibitor treatment.

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the Ack1 inhibitor induces cell cycle arrest.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the Ack1 inhibitor (e.g., at IC50 and 2x IC50 concentrations) for a duration that is typically a multiple of the cell cycle length, such as 24 or 48 hours .

  • Cell Harvesting: Harvest the cells by trypsinization, including both adherent and floating cells, and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of inhibitor-treated cells to that of vehicle-treated cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of Ack1 inhibitors in cellular models. While specific details for "Ack1 inhibitor 2" are limited, the generalized methodologies based on well-studied inhibitors provide a solid framework for initiating in vitro studies. It is crucial to empirically determine the optimal inhibitor concentration and treatment duration for each specific cell line and experimental endpoint to ensure robust and reproducible results.

References

Application Notes and Protocols for 33P HotSpot Kinase Assay for Ack1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers.[1] Ack1 is activated by receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, and it subsequently phosphorylates downstream effectors to promote cell survival, proliferation, and resistance to therapy.[2][3] Its role in driving hormone-refractory prostate and breast cancers has made it an attractive target for therapeutic intervention.

The 33P HotSpot™ kinase assay is a radiometric method widely considered the "gold standard" for measuring kinase activity due to its direct detection of substrate phosphorylation. This technique quantifies the transfer of a radiolabeled gamma-phosphate from [γ-33P]-ATP to a specific peptide or protein substrate. The resulting phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured by scintillation counting. This application note provides a detailed protocol for utilizing the 33P HotSpot assay to screen for and characterize inhibitors of Ack1 kinase.

Ack1 Signaling Pathway

Ack1 acts as a central transducer for signals originating from various cell surface receptors. Upon activation by RTKs, Ack1 phosphorylates and activates several key pro-survival proteins, most notably AKT at tyrosine 176, in a PI3K-independent manner. It also regulates the activity of the Androgen Receptor (AR), contributing to the progression of castration-resistant prostate cancer. The inhibition of Ack1 is a promising strategy to block these oncogenic signals.

Ack1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Ack1 Core cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTKs RTKs (EGFR, HER2, etc.) Ack1 Ack1 (TNK2) RTKs->Ack1 activates GrowthFactors Growth Factors (EGF, Heregulin) GrowthFactors->RTKs binds AKT AKT (pY176) Ack1->AKT phosphorylates AR Androgen Receptor (AR) Ack1->AR phosphorylates WWOX WWOX (Tumor Suppressor) Ack1->WWOX promotes ubiquitination Proliferation Cell Proliferation & Survival AKT->Proliferation AR->Proliferation Degradation Degradation WWOX->Degradation DrugResistance Drug Resistance

Caption: Simplified Ack1 signaling pathway.

Principle of the 33P HotSpot Kinase Assay

The 33P HotSpot assay is a robust, activity-based biochemical assay that directly measures the catalytic activity of a kinase. The workflow involves incubating the kinase (Ack1), a specific substrate, cofactors, and [γ-33P]-ATP with a test compound (potential inhibitor). The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper, which selectively binds the phosphorylated substrate. Unreacted [γ-33P]-ATP is washed away. The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is then quantified using a scintillation counter.

HotSpot_Workflow 33P HotSpot Kinase Assay Workflow cluster_prep 1. Reaction Preparation cluster_initiate 2. Initiation & Incubation cluster_capture 3. Capture & Wash cluster_detect 4. Detection & Analysis A Prepare Reaction Mix: - Ack1 Enzyme - Peptide Substrate - Assay Buffer (Mg2+) - Test Inhibitor B Initiate Reaction: Add [γ-33P]-ATP A->B C Incubate at 30°C B->C D Stop Reaction & Spot on P81 Filter Paper C->D E Wash Filter Paper to Remove Unreacted ATP D->E F Dry Filter Paper E->F G Quantify Radioactivity (Scintillation Counter) F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: General workflow for the 33P HotSpot kinase assay.

Experimental Protocol: 33P HotSpot Assay for Ack1

This protocol is adapted from standard radiometric kinase assay procedures.

1. Materials and Reagents

  • Ack1 Enzyme: Recombinant human Ack1 (e.g., ProQinase™, Reaction Biology).

  • Substrate: Ack1-specific peptide substrate, [EAIYAAPFAKKK].

  • Assay Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35.

  • [γ-33P]-ATP: 10 mCi/ml solution.

  • Unlabeled ATP: 10 mM stock solution.

  • Test Inhibitors: Dissolved in 100% DMSO.

  • Stop Solution: 3% Phosphoric acid.

  • P81 Phosphocellulose Filter Plates: (e.g., Whatman, Millipore).

  • Scintillation Counter and Scintillation Fluid .

2. Assay Procedure

  • Prepare Reagent Mix:

    • Prepare a master mix containing the assay buffer, required cofactors, and the Ack1 peptide substrate.

    • A typical final substrate concentration is 20 µM.

  • Prepare Kinase and Inhibitor Plates:

    • Serially dilute test inhibitors in 100% DMSO. Then, dilute them into the assay buffer to the desired 2X or 4X final concentration.

    • Add the diluted inhibitor or DMSO vehicle control to the wells of a 96-well or 384-well reaction plate.

    • Dilute the Ack1 enzyme in the assay buffer. Add the diluted enzyme to the wells containing the inhibitor. The final enzyme concentration should be determined empirically to ensure linear reaction kinetics.

  • Initiate the Kinase Reaction:

    • Prepare the ATP mixture by combining unlabeled ATP and [γ-33P]-ATP in assay buffer. A typical final ATP concentration is 10 µM, which is near the reported ATP-Kм for Ack1.

    • Initiate the reaction by adding the [γ-33P]-ATP mixture to each well. The final reaction volume is typically 25 µL.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-120 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Capture Substrate:

    • Terminate the reaction by spotting the entire reaction volume onto a P81 phosphocellulose filter plate. The peptide substrate will bind to the filter paper.

  • Washing:

    • Wash the filter plate multiple times with 3% phosphoric acid to remove unreacted [γ-33P]-ATP and other non-bound reaction components.

    • Perform a final wash with ethanol and allow the plate to air dry completely.

  • Detection:

    • Add scintillation fluid to each well of the dried filter plate.

    • Seal the plate and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

Data Presentation: Ack1 Inhibitors

The 33P HotSpot assay and similar radiometric or biochemical assays have been used to determine the potency of various small molecule inhibitors against Ack1.

InhibitorIC50 (nM)Assay Type/NotesReference(s)
(R)-9b 5633P HotSpot Assay
AIM-100 21 - 21.58Kinase Assay
Ack1 inhibitor 1 2.1Kinase Assay
Dasatinib <5 - 6Kd or cellular autophosphorylation
Vemurafenib (PLX-4032) 19In vitro kinase assay
Bosutinib 2.7In vitro kinase assay
Staurosporine 22.8Radiometric HotSpot™ kinase assay
AG1478 220Radiometric HotSpot™ kinase assay

Data Analysis

The raw data from the scintillation counter (CPM) is used to determine the extent of kinase inhibition for each compound concentration.

  • Determine Controls:

    • Maximum Activity (0% Inhibition): Average CPM from wells with DMSO vehicle control.

    • Background (100% Inhibition): Average CPM from wells with no enzyme or a potent, high-concentration control inhibitor.

  • Calculate Percent Inhibition:

    • For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_background) / (CPM_max_activity - CPM_background))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Data_Analysis_Workflow RawCPM Raw Data (CPM) from Scintillation Counter Controls Define Controls: - Max Signal (DMSO) - Background (No Enzyme) RawCPM->Controls CalcInhibition Calculate % Inhibition for each concentration RawCPM->CalcInhibition Controls->CalcInhibition PlotData Plot % Inhibition vs. log[Inhibitor] CalcInhibition->PlotData FitCurve Fit Data to Sigmoidal Dose-Response Curve PlotData->FitCurve IC50 Determine IC50 Value FitCurve->IC50

References

Application Notes and Protocols: Immunohistochemistry for Activated Ack1 in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical player in oncogenesis.[1] The activation of Ack1, primarily through autophosphorylation at tyrosine 284 (pTyr284), integrates signals from various receptor tyrosine kinases (RTKs) to modulate downstream signaling cascades that drive cancer progression.[2] Aberrant Ack1 activation, resulting from gene amplification, somatic mutations, or deregulated RTK signaling, is implicated in a variety of human malignancies, including breast, prostate, pancreatic, and lung cancers.[1] Consequently, the detection of activated Ack1 in tumor tissues by immunohistochemistry (IHC) serves as a valuable tool for cancer research and may have prognostic and therapeutic implications. These application notes provide a detailed protocol for the immunohistochemical staining of activated Ack1 in formalin-fixed paraffin-embedded (FFPE) tumor tissues, along with data on its expression in various cancers and an overview of its signaling pathways.

Ack1 Signaling Pathway in Cancer

Activated Ack1 is a central node in a complex signaling network that promotes cell survival, proliferation, and migration. Upon activation by upstream signals such as growth factors (EGF, PDGF) and hormones, Ack1 phosphorylates and modulates the activity of several key downstream effectors.[2]

Ack1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, PDGFR, HER2, Insulin Receptor) Ack1 Ack1 (TNK2) RTKs->Ack1 Activation pAck1 Activated Ack1 (pTyr284) Ack1->pAck1 Autophosphorylation (Tyr284) AKT AKT pAck1->AKT Phosphorylation (Tyr176) Activation AR Androgen Receptor (AR) pAck1->AR Phosphorylation Activation WWOX WWOX (Tumor Suppressor) pAck1->WWOX Phosphorylation Inhibition Migration Cell Migration & Invasion pAck1->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation Hormone_Resistance Hormone Resistance AR->Hormone_Resistance WWOX->Proliferation Degradation Degradation WWOX->Degradation

Caption: Ack1 signaling pathway in cancer.

Quantitative Data on Activated Ack1 (pTyr284) Expression in Tumors

Immunohistochemical studies have revealed the overexpression of activated Ack1 in a significant proportion of various human tumors. The table below summarizes the quantitative findings from selected studies.

Tumor TypeSubtypePercentage of Moderate to Strong pTyr284-Ack1 StainingReference
Breast Cancer ER+/PR+58%[3]
HER2+70%
Triple-Negative (TNBC)47%
Head and Neck Squamous Cell Carcinoma (HNSCC) -77% (high immunoreactivity)
Prostate Cancer Androgen-IndependentCorrelation with disease progression
Pancreatic Cancer -Correlation with disease progression

Experimental Protocols

Immunohistochemistry Workflow for Activated Ack1

The following diagram illustrates the key steps in the immunohistochemical staining process for activated Ack1 in FFPE tumor tissues.

IHC_Workflow Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) Deparaffinization->AntigenRetrieval Blocking_Endogenous Blocking of Endogenous Peroxidase (3% H2O2) AntigenRetrieval->Blocking_Endogenous Blocking_Nonspecific Blocking of Non-specific Binding (Normal Serum) Blocking_Endogenous->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation (anti-pTyr284-Ack1) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing (Ethanol Series & Xylene) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting End End: Microscopic Examination Mounting->End

Caption: Immunohistochemistry workflow for activated Ack1.

Detailed Protocol for Immunohistochemical Staining of Activated Ack1 (pTyr284) in FFPE Tissues

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-phospho-Ack1 (Tyr284) polyclonal antibody (e.g., from Millipore)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse slides in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse slides in 95% ethanol: 1 change for 3 minutes.

    • Immerse slides in 70% ethanol: 1 change for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Blocking of Endogenous Peroxidase:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.

    • Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.

  • Blocking of Non-specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the rabbit anti-phospho-Ack1 (Tyr284) antibody in blocking buffer. A starting dilution of 1:100 to 1:300 is recommended, but should be optimized for each laboratory.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate slides with HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Prepare and apply the DAB substrate solution to the slides according to the manufacturer's instructions.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides with running tap water.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Apply a coverslip using a permanent mounting medium.

Interpretation of Results:

Positive staining for activated Ack1 will appear as a brown precipitate, primarily in the cytoplasm of tumor cells. The intensity and percentage of stained cells should be evaluated by a qualified pathologist. A scoring system (e.g., H-score) can be employed for semi-quantitative analysis, taking into account both the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive cells.

Controls:

  • Positive Control: A tissue section known to express activated Ack1.

  • Negative Control: A tissue section stained without the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: A tissue section stained with an irrelevant antibody of the same isotype and concentration as the primary antibody.

Conclusion

The immunohistochemical detection of activated Ack1 (pTyr284) in tumor tissues is a valuable technique for investigating the role of this oncogenic kinase in cancer. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals to reliably assess the activation status of Ack1, which may aid in understanding disease progression, identifying potential therapeutic targets, and developing novel anti-cancer strategies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Pharmacokinetic Properties of Ack1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the pharmacokinetic (PK) properties of Activated Cdc42-associated kinase 1 (Ack1) inhibitors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common pharmacokinetic challenges encountered with Ack1 inhibitors?

A1: Early development of Ack1 inhibitors has highlighted several common PK challenges. Many initial compounds, despite high potency, suffer from poor pharmacokinetic properties that prevent their progression to clinical trials.[1] Specific issues include poor oral bioavailability and rapid clearance from plasma.[2] For instance, an exceptionally potent dithiolane-containing furo[2,3-d]pyrimidine inhibitor was precluded from further development due to oxidation of its dithiolane ring and NMe2 group.[3] Similarly, some pyrazolopyrimidine-based inhibitors exhibited high metabolic degradation and were quickly cleared from plasma.[2]

Q2: My pyrimidine-based Ack1 inhibitor shows poor solubility in aqueous buffers for in vitro assays. What can I do?

A2: Poor aqueous solubility is a frequent issue with kinase inhibitors due to their typically hydrophobic nature. First, prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous assay buffers, if you observe precipitation, you have exceeded the compound's kinetic solubility. To mitigate this, you can:

  • Lower the final concentration: This is the simplest approach.

  • Use a surfactant: Adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 to the aqueous buffer can help maintain solubility.

  • Incorporate a co-solvent: A small percentage of a water-miscible co-solvent such as ethanol may improve solubility.

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.

Q3: My Ack1 inhibitor is potent in biochemical assays but shows low efficacy and potential toxicity in cell-based assays. What could be the cause?

A3: This discrepancy often points to off-target effects or poor cell permeability. Since many kinase inhibitors target the conserved ATP-binding site, cross-reactivity is a common challenge.[2] For pyrimidine-based scaffolds, which are common for Ack1 inhibitors, this structural mimicry of adenine can lead to broad kinase activity. To troubleshoot this, you should:

  • Perform a broad kinase selectivity profile: Screen your compound against a large panel of kinases (a "kinome scan") to identify off-target interactions. For example, the Ack1 inhibitor (R)-9b was found to also inhibit JAK family kinases JAK2 and Tyk2.

  • Assess cell permeability: Use assays like the Caco-2 permeability assay to determine if your compound is effectively entering the cells.

  • Measure intracellular compound concentration: Use LC-MS/MS to quantify the amount of your inhibitor inside the cells to confirm it is reaching its target.

Q4: What are the key in vitro ADME assays I should perform to profile my Ack1 inhibitor?

A4: A standard tiered approach for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is recommended. Key assays include:

  • Metabolic Stability: Using human liver microsomes or hepatocytes to determine the rate of metabolism and calculate intrinsic clearance. This helps predict hepatic clearance in vivo.

  • Permeability: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption of orally administered drugs. It can also indicate if a compound is subject to active efflux.

  • Plasma Protein Binding: Using methods like equilibrium dialysis to determine the fraction of the drug that is bound to plasma proteins. The unbound fraction is generally considered to be the pharmacologically active portion.

  • Solubility: Assessing both kinetic and thermodynamic solubility is crucial for understanding dissolution and absorption.

II. Data Presentation: Comparative Pharmacokinetic Properties of Selected Ack1 Inhibitors

The following table summarizes publicly available pharmacokinetic and potency data for several Ack1 inhibitors to facilitate comparison.

InhibitorScaffoldIC50 (Ack1)Key Pharmacokinetic PropertiesOff-Target ProfileReference
AIM-100 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine21 nMFirst well-studied Ack1 inhibitor.Selective against a panel of 30 other kinases, but does show some inhibition of Lck.
(R)-9b [(Tetrahydrofurfuryl)amino]pyrimidine56 nMStable in human plasma with a long half-life (t1/2 > 6 h). Considered to have excellent drug-like properties.Potently inhibits JAK2 (IC50 = 6 nM) and Tyk2 (IC50 = 5 nM). Also inhibits ABL1, ALK, CHK1, FGFR1, LCK, and ROS1 to a lesser extent.
Compound 1c 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidineKi = 0.3 nMExceptionally potent but has poor pharmacokinetic properties due to metabolic liabilities (oxidation of dithiolane ring and NMe2).Not extensively detailed.
Compound 42 Imidazo[1,5-a]pyrazinePotent Ack1 inhibitorGood in vivo PK properties and oral bioavailability. Favorable drug-like properties.Showed >80% inhibition of 12 other kinases, primarily non-receptor kinases like SRC family members.
Compound 2a PyrazolopyrimidineIC50 = 2 nMPotent inhibitor but exhibited high metabolic degradation and was rapidly cleared from plasma.Not extensively detailed.

III. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic clearance of an Ack1 inhibitor by Phase I enzymes.

Materials:

  • Test Ack1 inhibitor

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test Ack1 inhibitor (e.g., 1 mM in DMSO).

    • Dilute the stock solution in acetonitrile to an intermediate concentration (e.g., 125 µM).

    • Thaw the human liver microsomes at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes solution.

    • Add the test Ack1 inhibitor to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

    • The 0-minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Seal the plate and vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent Ack1 inhibitor at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein in incubation) .

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an Ack1 inhibitor and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test Ack1 inhibitor

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer at 37°C.

    • Add the transport buffer containing the test Ack1 inhibitor (e.g., at 10 µM) to the apical (A) compartment (the insert).

    • Add fresh transport buffer to the basolateral (B) compartment (the well).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • In a separate set of wells, perform the assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment. This is done to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the Ack1 inhibitor in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 3: Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the percentage of an Ack1 inhibitor that binds to plasma proteins.

Materials:

  • Test Ack1 inhibitor

  • Plasma (human, mouse, or rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar dialysis apparatus with a semipermeable membrane (MWCO 12-14 kDa)

  • Incubator/shaker set to 37°C

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test Ack1 inhibitor in DMSO and dilute it into plasma to the desired final concentration (e.g., 1-5 µM).

  • Dialysis Setup:

    • Add the plasma containing the test compound to one chamber of the dialysis unit.

    • Add an equal volume of PBS to the other chamber.

  • Equilibration:

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling:

    • After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.

  • Sample Processing and Analysis:

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the proteins and transfer the supernatant for analysis.

    • Quantify the concentration of the Ack1 inhibitor in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = Concentration in buffer chamber / Concentration in plasma chamber .

    • Calculate the percentage of plasma protein binding: % Bound = (1 - fu) * 100 .

IV. Visualizations

Ack1 Signaling Pathway

Ack1_Signaling_Pathway RTK RTKs (EGFR, HER2, PDGFR) Ack1 Ack1 (TNK2) RTK->Ack1 Activation AKT AKT Ack1->AKT pY176 Activation Wwox Wwox (Tumor Suppressor) Ack1->Wwox pY287 Inhibition AR Androgen Receptor (AR) Ack1->AR Ub Ubiquitination & Degradation Wwox->Ub Gene_Expression Gene Expression (e.g., PSA, TMPRSS2) AR->Gene_Expression Transcription

Caption: Simplified Ack1 signaling pathway illustrating key downstream effectors.

Experimental Workflow for Pharmacokinetic Profiling

PK_Workflow cluster_1 cluster_2 cluster_3 start New Ack1 Inhibitor tier1 Tier 1: Early Screening (High-Throughput) start->tier1 solubility Kinetic Solubility logd LogD @ pH 7.4 metstab_ms Microsomal Stability tier2 Tier 2: Lead Optimization caco2 Caco-2 Permeability ppb Plasma Protein Binding metstab_hep Hepatocyte Stability cyp_inhibition CYP Inhibition tier3 Tier 3: Preclinical Candidate pk_rodent In Vivo PK (Rodent) bioavailability Oral Bioavailability end Candidate Selection solubility->tier2 Good Solubility & Stability logd->tier2 metstab_ms->tier2 caco2->tier3 Good Permeability & Low Efflux ppb->tier3 metstab_hep->tier3 cyp_inhibition->tier3 pk_rodent->end Favorable PK Profile bioavailability->end

Caption: Tiered experimental workflow for pharmacokinetic profiling of Ack1 inhibitors.

Troubleshooting Poor Oral Bioavailability

Caption: Decision tree for troubleshooting the causes of poor oral bioavailability.

References

Technical Support Center: Troubleshooting Inconsistent Ack1 Inhibitor 2 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Ack1 inhibitor 2. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a small molecule inhibitor of Activated Cdc42-associated kinase 1 (Ack1). It is identified as "Example 259" in U.S. Patent US20090286768. It has a reported IC50 of 0.46 µM[1].

Q2: What is the primary mechanism of action of Ack1?

A2: Ack1 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR. It plays a crucial role in cell survival, proliferation, and migration by activating downstream pathways, most notably the PI3K/AKT signaling cascade.

Q3: What are the known downstream targets of Ack1?

A3: Ack1 has several key downstream targets. It directly phosphorylates AKT at Tyr176, leading to its activation in a PI3K-independent manner. Ack1 also phosphorylates the Androgen Receptor (AR), which is significant in the context of castration-resistant prostate cancer.

Q4: Are there other commonly used Ack1 inhibitors I should be aware of for comparison?

A4: Yes, several other Ack1 inhibitors are described in the literature. Comparing your results with those obtained using other inhibitors can sometimes be helpful.

InhibitorIC50 (against Ack1)Notes
This compound 0.46 µMIdentified as "Example 259" in patent US20090286768[1].
AIM-10021.58 nMA potent and selective Ack1 inhibitor.
(R)-9b56 nMA potent inhibitor with demonstrated in vivo activity.
DasatinibK_d = 6 nMA multi-kinase inhibitor that also potently inhibits Ack1.

Troubleshooting Inconsistent Experimental Results

Inconsistent results with this compound can arise from a variety of factors, from inhibitor preparation and handling to the specifics of the experimental system. This guide provides a systematic approach to troubleshooting.

Issue 1: Higher than Expected IC50 or Lack of Inhibitory Effect

Possible Cause 1: Inhibitor Solubility and Stability

Many small molecule inhibitors have limited aqueous solubility and can precipitate in cell culture media, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Optimize Dilution: When diluting the DMSO stock into aqueous media, do so in a stepwise manner. Adding a highly concentrated DMSO stock directly into a large volume of media can cause the compound to crash out. A common technique is to first dilute the stock into a smaller volume of serum-containing media, as serum proteins can help maintain solubility, before adding it to the final culture volume.

    • Control DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is consistent across all experiments and is at a non-toxic level (typically ≤ 0.5%). Always include a vehicle control (DMSO alone) in your experiments.

    • Fresh Preparations: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment to avoid degradation.

Possible Cause 2: Cell Line Variability

The sensitivity of a cell line to an Ack1 inhibitor can depend on the expression and activation status of Ack1 and its downstream pathways.

  • Troubleshooting Steps:

    • Confirm Ack1 Expression: Verify the expression of Ack1 in your cell line of interest by Western blot.

    • Assess Basal Ack1 Activity: Determine the basal phosphorylation status of Ack1 (pAck1) and its downstream targets like AKT (pAKT Tyr176) to confirm that the pathway is active in your cell line.

    • Consider Genetic Background: Be aware of the mutational status of key oncogenes (e.g., KRAS, EGFR) in your cell lines, as these can influence the reliance on the Ack1 signaling pathway.

Possible Cause 3: Assay-Specific Issues

The type of assay used to measure the inhibitor's effect can influence the results.

  • Troubleshooting Steps:

    • Cell Viability Assays: Be aware that some inhibitors can interfere with the chemistry of metabolic assays like MTT, leading to inaccurate readings. Consider using alternative assays that measure different parameters, such as CellTiter-Glo (measures ATP levels) or a direct cell counting method.

    • Kinase Assays: In in vitro kinase assays, ensure that the ATP concentration used is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors, leading to a higher apparent IC50.

Issue 2: High Variability Between Replicates

Possible Cause 1: Inconsistent Inhibitor Concentration

As mentioned above, precipitation of the inhibitor can lead to inconsistent concentrations between wells.

  • Troubleshooting Steps:

    • Follow the recommendations for optimizing inhibitor dilution.

    • Ensure thorough mixing of the media after adding the inhibitor.

Possible Cause 2: Technical Variability

Inconsistencies in cell seeding, pipetting, or plate reading can all contribute to high variability.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. Edge effects in multi-well plates can be a source of variability; consider not using the outer wells for experimental conditions.

    • Pipetting: Use calibrated pipettes and pay close attention to pipetting technique, especially with small volumes.

    • Plate Reader Settings: Optimize the settings on your plate reader for the specific assay being used.

Experimental Protocols

Western Blotting for Ack1 Phosphorylation

This protocol is for detecting phosphorylated Ack1 (pAck1) and total Ack1 in cell lysates.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against pAck1 (e.g., Tyr284) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Ack1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vitro Ack1 Kinase Assay

This is a general protocol for measuring Ack1 kinase activity and its inhibition.

  • Reaction Setup:

    • In a microplate, combine recombinant Ack1 enzyme, a suitable substrate (e.g., a peptide containing the Ack1 phosphorylation motif), and kinase assay buffer.

    • Add serial dilutions of this compound or a vehicle control.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for Ack1 if known.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced.

      • Phospho-specific antibody-based detection (ELISA or Western blot): Detects the phosphorylated substrate.

      • Radiometric assay: Uses ³²P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This protocol is for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Treatment:

    • The next day, treat the cells with serial dilutions of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Ack1_Signaling_Pathway RTK RTKs (EGFR, HER2, etc.) Ack1 Ack1 RTK->Ack1 Activation pAck1 p-Ack1 (Active) Ack1->pAck1 Autophosphorylation AKT AKT pAck1->AKT Phosphorylation AR Androgen Receptor (AR) pAck1->AR Phosphorylation pAKT p-AKT (Tyr176) (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation pAR p-AR (Active) AR->pAR pAR->Proliferation Inhibitor This compound Inhibitor->pAck1 Inhibition

Caption: Simplified Ack1 Signaling Pathway and the point of intervention for this compound.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Inhibitor Step 1: Verify Inhibitor Preparation & Handling Start->Check_Inhibitor Check_Solubility Is the inhibitor fully dissolved? (visual inspection, stepwise dilution) Check_Inhibitor->Check_Solubility Check_Cell_Line Step 2: Assess Cell Line Characteristics Check_Solubility->Check_Cell_Line Yes Precipitation Address solubility issues: - Fresh dilutions - Stepwise dilution - Control DMSO % Check_Solubility->Precipitation No Check_Ack1_Expression Is Ack1 expressed and the pathway active? Check_Cell_Line->Check_Ack1_Expression Check_Assay Step 3: Evaluate Assay Parameters Check_Ack1_Expression->Check_Assay Yes No_Target Select a different cell line with active Ack1 signaling Check_Ack1_Expression->No_Target No Check_Assay_Interference Is there potential for assay interference? Check_Assay->Check_Assay_Interference Optimize_Protocol Optimize Experimental Protocol Check_Assay_Interference->Optimize_Protocol No Assay_Problem Use alternative assay (e.g., CellTiter-Glo) or validate assay Check_Assay_Interference->Assay_Problem Yes Consistent_Results Consistent Results Optimize_Protocol->Consistent_Results Precipitation->Check_Inhibitor No_Target->Check_Cell_Line Assay_Problem->Check_Assay

Caption: A logical workflow for troubleshooting inconsistent results with Ack1 inhibitors.

References

Navigating the Stability of Ack1 Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Ack1 inhibitors in solution. Addressing common challenges encountered during experimental workflows, this resource offers troubleshooting advice and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Ack1 inhibitors?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity for many small molecule kinase inhibitors. For example, the Ack1 inhibitor AIM-100 is soluble up to 100 mM in DMSO.[1] Ethanol can also be a suitable alternative for some inhibitors, with AIM-100 also being soluble up to 100 mM in ethanol.[1] It is crucial to consult the manufacturer's datasheet for the specific Ack1 inhibitor you are using for optimal solvent recommendations.

Q2: My Ack1 inhibitor precipitated after dilution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue and suggests that the kinetic solubility of the compound has been exceeded.[1] Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of the inhibitor in your assay.

  • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the inhibitor in solution.

  • Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can improve solubility.

Q3: How should I store stock solutions of Ack1 inhibitors?

A3: Proper storage is critical to maintaining the stability and activity of your Ack1 inhibitor. For the Ack1 inhibitor (R)-9b, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the specific storage conditions provided by the supplier on the product datasheet. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: How can I assess the stability of my Ack1 inhibitor in a specific experimental buffer?

A4: To determine the stability of an Ack1 inhibitor in your experimental buffer, you can perform a time-course experiment. This involves incubating the inhibitor in the buffer at the experimental temperature for various durations. At each time point, the concentration of the intact inhibitor can be measured using an analytical method like High-Performance Liquid Chromatography (HPLC). For instance, the stability of compounds (R)-9b and (S)-9b was evaluated in human plasma over 24 hours using HPLC analysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. The inhibitor may be degrading in the cell culture medium over the course of the experiment.- Reduce the incubation time if possible.- Replenish the inhibitor-containing medium at regular intervals for long-term experiments.- Assess the stability of the inhibitor in your specific cell culture medium using HPLC analysis.
Cloudiness or precipitation observed in the stock solution upon storage. The inhibitor may have limited solubility or stability in the chosen solvent at the storage temperature.- Try a different solvent (e.g., switch from DMSO to ethanol if compatible).- Store the solution at a different temperature as recommended by the manufacturer.- Prepare fresh stock solutions more frequently.
Loss of inhibitor potency over time despite proper storage. The inhibitor may be susceptible to chemical degradation (e.g., hydrolysis, oxidation).- Protect the stock solution from light by using amber vials.- Degas solvents to remove dissolved oxygen.- If the inhibitor is known to be unstable, prepare fresh solutions immediately before each experiment.

Stability and Solubility Data of Selected Ack1 Inhibitors

InhibitorSolvent for Stock SolutionRecommended StorageStability Notes
AIM-100 Soluble to 100 mM in DMSO and 100 mM in ethanolStore at +4°CSpecific stability data in solution is not readily available.
(R)-9b Soluble in DMSOStock solution: -80°C (6 months), -20°C (1 month)Stable in human plasma with a long half-life (t1/2 > 6 h)
Ack1 inhibitor 1 Information not readily availableStore according to the Certificate of AnalysisOrally active with an oral bioavailability of 19.80% in rats
Ack1 inhibitor 2 (Example 259) Information not readily availableInformation not readily availableIC50 of 0.46 μM

Experimental Protocols

Protocol for Preparing a Stock Solution of an Ack1 Inhibitor
  • Determine the Target Concentration: Decide on the desired stock solution concentration (e.g., 10 mM).

  • Calculate the Required Mass: Based on the molecular weight of the Ack1 inhibitor, calculate the mass needed to achieve the target concentration in a specific volume of solvent.

  • Dissolution: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial containing the inhibitor.

  • Ensure Complete Dissolution: Vortex or sonicate the solution gently until the inhibitor is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at the recommended temperature (e.g., -80°C).

Visualizing Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Assessment cluster_assay Experimental Assay start Weigh Ack1 Inhibitor dissolve Dissolve in Recommended Solvent (e.g., DMSO) start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at Recommended Temperature aliquot->store add_inhibitor Add Diluted Inhibitor aliquot->add_inhibitor dilute Dilute Stock in Experimental Buffer store->dilute incubate Incubate at Experimental Temperature dilute->incubate sample Take Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze analyze->add_inhibitor Proceed if stable prepare_assay Prepare Assay Plate/System prepare_assay->add_inhibitor incubate_assay Incubate for Assay Duration add_inhibitor->incubate_assay readout Measure Assay Readout incubate_assay->readout

Caption: Workflow for preparing and assessing the stability of Ack1 inhibitors.

troubleshooting_logic start Inconsistent Experimental Results? check_solubility Observe Precipitation/Cloudiness in Solution? start->check_solubility check_storage Review Storage Conditions and Age of Stock? check_solubility->check_storage No solubility_issue Solubility Issue check_solubility->solubility_issue Yes stability_issue Potential Degradation check_storage->stability_issue Yes no_issue Proceed with Experiment check_storage->no_issue No action_solubility Lower Concentration Add Surfactant Use Co-solvent solubility_issue->action_solubility Action action_stability Prepare Fresh Stock Aliquot New Vials Verify Storage Temp. stability_issue->action_stability Action

Caption: Troubleshooting logic for inconsistent results with Ack1 inhibitors.

References

Technical Support Center: Minimizing Toxicity of Ack1 Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ack1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate in vivo toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns with Ack1 inhibitors?

A1: The toxicity profile of an Ack1 inhibitor largely depends on its selectivity.

  • Multi-targeted Kinase Inhibitors (e.g., Dasatinib, Sunitinib): These inhibitors, which also target Ack1, are associated with a broader range of toxicities due to their effects on other kinases. Common adverse events include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (diarrhea, nausea), fatigue, fluid retention (pleural effusion), and cardiotoxicity.[1][2][3] It is often difficult to attribute these toxicities specifically to the inhibition of Ack1.

  • Selective Ack1 Inhibitors (e.g., (R)-9b, AIM-100): For more selective inhibitors, on-target toxicities are a primary consideration. However, since Ack1 knockout mice develop normally and are fertile, it suggests that complete loss of Ack1 function is well-tolerated, and on-target toxicity may be minimal.[2] Preclinical studies with the selective inhibitor (R)-9b have deemed it "safe" for clinical trials, with a Phase 1 trial (PHAROS, NCT06705686) currently evaluating its safety and dose-limiting toxicities in patients with prostate cancer.[4] Potential off-target effects, even with selective inhibitors, remain a possibility and require careful monitoring. For instance, (R)-9b also shows some inhibitory activity against JAK family kinases.

Q2: What is the rationale for expecting lower toxicity with selective Ack1 inhibitors compared to multi-targeted ones?

A2: The rationale is based on the principle of targeted therapy. Multi-targeted inhibitors like Dasatinib and Sunitinib interact with a wide range of kinases, many of which are crucial for the normal function of healthy tissues. This lack of specificity can lead to a variety of off-target toxicities. Selective Ack1 inhibitors are designed to primarily interact with Ack1. Given that Ack1 knockout mice exhibit no major developmental or physiological defects, it is hypothesized that specific inhibition of Ack1 will have a more favorable safety profile with fewer side effects.

Q3: What are the known off-target effects of multi-targeted Ack1 inhibitors that I should be aware of in my in vivo studies?

A3: For commonly used multi-targeted inhibitors, be aware of the following:

  • Dasatinib: Known to inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGFβR. This can lead to fluid retention (including pleural effusion), myelosuppression, and an increased risk of bleeding.

  • Sunitinib: Primarily targets VEGFRs and PDGFRs, in addition to c-KIT and FLT3. Common toxicities include fatigue, hypertension, hand-foot syndrome, hypothyroidism, and diarrhea. Cardiotoxicity is also a concern.

Q4: Are there any publicly available in vivo toxicity data for the selective Ack1 inhibitor (R)-9b?

A4: While detailed results from the formal preclinical toxicology studies are not fully published, information from the clinical trial protocol for (R)-9bMS (the mesylate salt of (R)-9b) indicates that 28-day repeated-dose toxicity studies were conducted in both rats and dogs. The results of these studies were used to determine a safe starting dose for the Phase 1 human trial. The trial is currently assessing the frequency of dose-limiting toxicities as its primary endpoint.

Q5: What is known about the in vivo toxicity of the Ack1 inhibitor AIM-100?

A5: There is limited publicly available in vivo toxicity data for AIM-100. While it has been used in preclinical xenograft models to demonstrate anti-tumor efficacy, detailed toxicology studies, such as the determination of a maximum tolerated dose (MTD) or a comprehensive safety profile, have not been widely published.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality at presumed therapeutic doses. Calculation error in dosing solution; incorrect dosing volume; acute off-target toxicity of the inhibitor.Verify all calculations and dosing procedures. Consider a dose de-escalation. For multi-targeted inhibitors, research known acute toxicities associated with their primary targets.
Significant weight loss (>15-20%), poor appetite, and diarrhea in treated animals. Gastrointestinal toxicity (direct irritation or off-target effects on gut homeostasis); systemic toxicity leading to malaise.Monitor food and water intake daily. Provide supportive care (e.g., hydration). Consider reducing the dose or frequency of administration. For multi-targeted inhibitors like Sunitinib, this is a known side effect.
Edema, ascites, or labored breathing. Fluid retention, potentially due to off-target effects on kinases like SRC (with Dasatinib) or cardiovascular compromise.Immediately consult with a veterinarian. This could be a sign of serious toxicity (e.g., pleural effusion, heart failure). Consider discontinuing treatment in the affected animal and performing a necropsy to identify the cause.
Skin rash, hair discoloration, or paw redness/swelling. Dermatological toxicity, a known side effect of some tyrosine kinase inhibitors like Sunitinib (hand-foot syndrome).Document the severity and progression of the skin reaction. For mild to moderate reactions, continue monitoring. For severe reactions, consider dose reduction or interruption.
Changes in blood cell counts (anemia, neutropenia, thrombocytopenia). Myelosuppression, a common toxicity of multi-targeted kinase inhibitors that affect hematopoietic signaling (e.g., Dasatinib).Perform complete blood counts (CBCs) at baseline and regular intervals during the study. For significant cytopenias, a dose reduction or temporary cessation of treatment may be necessary.

Quantitative Data Summary

Table 1: Preclinical and Clinical Toxicity Information for Selected Ack1 Inhibitors

InhibitorTypeKey Preclinical Toxicity FindingsKnown/Potential Off-Target ToxicitiesClinical Trial Status (Toxicity Focus)
Dasatinib Multi-targetedMyelosuppression, gastrointestinal toxicity, fluid retention (pleural effusion), cardiotoxicity in rodent and non-rodent models.BCR-ABL, SRC family kinases, c-KIT, PDGFβR.Approved for clinical use. Toxicity profile is well-characterized.
Sunitinib Multi-targetedFatigue, hypertension, hand-foot syndrome, hypothyroidism, diarrhea, and cardiotoxicity observed in preclinical models.VEGFRs, PDGFRs, c-KIT, FLT3.Approved for clinical use. Extensive clinical data on toxicity management is available.
(R)-9b Selective Ack128-day repeated-dose oral toxicity studies completed in rats and dogs to support clinical trial initiation. Deemed "safe" for Phase 1.Primarily targets Ack1, with some activity against JAK family kinases.Phase 1 (PHAROS, NCT06705686) ongoing to determine safety, tolerability, and dose-limiting toxicities.
AIM-100 Selective Ack1Limited publicly available in vivo toxicity data. Used in xenograft models without reported overt toxicity at efficacious doses.Reported to be selective for Ack1 over a panel of other kinases in vitro.Not currently in clinical trials.

Key Experimental Protocols

Protocol 1: General In Vivo Repeated-Dose Toxicity Study in Rodents (Based on OECD Guideline 407)

This protocol provides a general framework. Specific parameters should be optimized for the particular Ack1 inhibitor and research question.

1. Animal Model:

  • Species: Rat (preferred) or mouse.

  • Strain: Use a commonly used laboratory strain.

  • Age: Young adults (e.g., 6-8 weeks old at the start of dosing).

  • Sex: Use both males and females (equal numbers per group).

  • Group Size: A minimum of 5 animals per sex per group.

2. Dose Formulation and Administration:

  • Formulate the Ack1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administer the inhibitor orally (gavage) once daily for 28 consecutive days.

3. Dose Groups:

  • Control group: Vehicle only.

  • At least three dose levels of the Ack1 inhibitor (low, mid, high). The high dose should aim to induce some evidence of toxicity without causing mortality.

4. Observations:

  • Daily: Clinical signs of toxicity (changes in behavior, posture, activity, etc.), morbidity, and mortality.

  • Weekly: Body weight and food consumption.

  • At termination (Day 29):

    • Hematology: Collect blood for a complete blood count (CBC).
    • Clinical Chemistry: Analyze plasma/serum for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
    • Necropsy: Perform a full gross necropsy on all animals.
    • Organ Weights: Weigh major organs (liver, kidneys, spleen, heart, etc.).
    • Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Protocol 2: Biochemical Assay for Off-Target Kinase Inhibition

To assess whether an observed in vivo toxicity might be due to off-target effects, a broad kinase screen is recommended.

1. Assay Principle:

  • Use a commercially available kinase profiling service or an in-house panel of purified kinases.

  • Assays typically measure the ability of the Ack1 inhibitor to compete with ATP for binding to the kinase active site.

2. Methodology (Example using a luminescence-based assay):

  • A panel of purified kinases is incubated with a fixed concentration of the Ack1 inhibitor.

  • A kinase-specific substrate and ATP are added to initiate the reaction.

  • After a set incubation time, a reagent is added that detects the amount of ATP remaining or ADP produced.

  • The signal (e.g., luminescence) is inversely proportional to the kinase activity.

  • Inhibition is calculated relative to a vehicle control.

3. Data Interpretation:

  • Significant inhibition (>50% at a relevant concentration, e.g., 1 µM) of kinases other than Ack1 suggests potential off-target activity that could contribute to in vivo toxicity.

Visualizations

Signaling Pathways and Experimental Workflows

Ack1_Signaling_Pathway RTKs RTKs (EGFR, HER2, etc.) Ack1 Ack1 RTKs->Ack1 Activation PI3K PI3K Ack1->PI3K AKT AKT Ack1->AKT Direct Phosphorylation (Tyr176) MAPK_pathway MAPK Pathway (ERK) Ack1->MAPK_pathway Wnt_pathway Wnt Pathway Ack1->Wnt_pathway AR Androgen Receptor (AR) Ack1->AR Phosphorylation PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK_pathway->Cell_Survival Hormone_Resistance Hormone Resistance AR->Hormone_Resistance

Caption: Ack1 signaling integrates inputs from RTKs to activate pro-survival pathways.

In_Vivo_Toxicity_Workflow start Start: Inhibitor & Animal Model Selection dose_range Dose-Range Finding Study (non-GLP) start->dose_range definitive_study Definitive 28-Day Study (GLP) dose_range->definitive_study Select Doses in_life_obs In-Life Observations (Daily/Weekly) definitive_study->in_life_obs termination Study Termination & Sample Collection in_life_obs->termination analysis Data Analysis: Hematology, Clinical Chem, Histopathology termination->analysis noael_mtd Determine NOAEL/MTD analysis->noael_mtd

Caption: A typical workflow for an in vivo toxicology study of an Ack1 inhibitor.

References

Interpreting Multi-Kinase Inhibitor Data for Ack1: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential resources for interpreting data related to multi-kinase inhibitors targeting Activated Cdc42-associated kinase 1 (Ack1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.

Understanding Ack1

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and survival.[1][2] Ack1 acts as a signaling hub, integrating signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, PDGFR, and the insulin receptor.[1][3][4] Upon activation by upstream signals, Ack1 undergoes autophosphorylation and subsequently phosphorylates a range of downstream substrates, including AKT, androgen receptor (AR), and the tumor suppressor Wwox. Given its significant role in oncogenic signaling, Ack1 has emerged as a promising therapeutic target in various cancers.

Multi-Kinase Inhibitors Targeting Ack1

Several small molecule inhibitors have been identified that target the kinase activity of Ack1. Many of these are multi-kinase inhibitors, meaning they also inhibit other kinases to varying degrees. Understanding the potency and selectivity of these inhibitors is critical for interpreting experimental results.

Inhibitor Data Summary

The following tables summarize the in vitro potency and selectivity of commonly used Ack1 inhibitors.

Table 1: In Vitro Potency of Ack1 Inhibitors

InhibitorTypeIC50 (nM)K_i_ (nM)K_d_ (nM)
AIM-100 Furo[2,3-d]pyrimidine21 - 220.3-
Dasatinib Multi-kinase<5-6
(R)-9b Pyrimidine56--
Vemurafenib Multi-kinase19--
Bosutinib Multi-kinase2.7--
GNF-7 Multi-kinase25--
KRCA-0008 ALK/Ack14--
Ack1 inhibitor 1 Pyrido[2,3-d]pyrimidin-7-one2.1--

Table 2: Selectivity Profile of (R)-9b (Inhibition >80% at 1 µM)

Off-Target KinaseIC50 (nM)
JAK2 6
Tyk2 5
FGFR1 160
ABL1 206
CHK1 154
ALK 143
LCK 136
ROS/ROS1 124

Note: AIM-100 was found to be selective for Ack1 and did not inhibit 30 other kinases, including members of the AKT, AXL, HER, JAK, ERK, and PI3K subfamilies in one study. Dasatinib is a known multi-kinase inhibitor with activity against ABL and Src family kinases.

Signaling Pathway and Experimental Workflow Visualizations

To aid in understanding the complex signaling network of Ack1 and the experimental procedures for its study, the following diagrams are provided.

Ack1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes RTKs RTKs (EGFR, HER2, PDGFR, IR) Ack1 Ack1 (TNK2) RTKs->Ack1 Integrins Integrins Integrins->Ack1 GPCRs GPCRs GPCRs->Ack1 AKT AKT (pY176) Ack1->AKT AR Androgen Receptor (pY267, pY363) Ack1->AR Wwox Wwox (Tumor Suppressor) (pY287) Ack1->Wwox Grb2 Grb2 Ack1->Grb2 Clathrin Clathrin Ack1->Clathrin Survival Survival AKT->Survival Proliferation Proliferation AR->Proliferation Degradation Degradation Wwox->Degradation Migration Migration Grb2->Migration Clathrin->Migration

Ack1 Signaling Pathway Overview

Kinase_Inhibition_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Assay reagents Prepare Reagents: - Purified Ack1 Enzyme - Kinase Buffer - Substrate (Peptide or Protein) - ATP ([γ-33P]ATP or cold ATP) - Test Inhibitor reaction Set up Kinase Reaction: - Combine enzyme, substrate, buffer, and inhibitor - Initiate with ATP reagents->reaction incubation Incubate at 30°C reaction->incubation detection Detect Kinase Activity: - Radiometric: Spot on P81 paper, wash, scintillate - ADP-Glo: Add ADP-Glo reagent, then kinase detection reagent, measure luminescence incubation->detection analysis_invitro Data Analysis: - Calculate % inhibition - Determine IC50 value detection->analysis_invitro cell_culture Cell Culture: - Plate cells expressing Ack1 treatment Treat cells with inhibitor cell_culture->treatment lysis Lyse cells and collect protein treatment->lysis western_blot Western Blot: - SDS-PAGE - Transfer to membrane - Probe with anti-pAck1 antibody lysis->western_blot analysis_cell Data Analysis: - Quantify pAck1 levels - Determine cellular IC50 western_blot->analysis_cell

Experimental Workflow for Ack1 Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

In Vitro Radiometric (³³P) Kinase Assay

This protocol directly measures the incorporation of a radiolabeled phosphate onto a substrate.

Materials:

  • Purified active Ack1 kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution (10 mM)

  • [γ-³³P]ATP

  • Test inhibitor dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix containing kinase buffer, peptide substrate, and purified Ack1 enzyme.

  • In a microfuge tube, add the desired concentration of the test inhibitor (or DMSO for control).

  • Add the master mix to the tube.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the K_m_ for Ack1 if known.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the P81 paper.

  • Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

In Vitro ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified active Ack1 kinase

  • Kinase reaction buffer

  • Substrate

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Set up the kinase reaction in a white, opaque multi-well plate by combining the Ack1 enzyme, substrate, kinase buffer, and test inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Cell-Based Ack1 Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block Ack1 autophosphorylation in a cellular context.

Materials:

  • Cells expressing Ack1 (e.g., HEK293T overexpressing Ack1, or a cancer cell line with high endogenous Ack1)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Ack1 (Tyr284) and anti-total Ack1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test inhibitor (and a vehicle control) for a specified time (e.g., 1-4 hours).

  • If Ack1 is activated by a specific growth factor in your cell line, you may need to starve the cells and then stimulate them with the growth factor in the presence of the inhibitor.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Ack1 (Tyr284) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, you can strip the membrane and re-probe with an anti-total Ack1 antibody, or run a parallel gel.

  • Quantify the band intensities to determine the effect of the inhibitor on Ack1 autophosphorylation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the interpretation of multi-kinase inhibitor data for Ack1.

Troubleshooting Common Experimental Issues

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Inconsistent or Unexpected Results off_target Off-Target Effects issue->off_target assay_artifact Assay Artifacts issue->assay_artifact inhibitor_props Inhibitor Properties issue->inhibitor_props cell_context Cellular Context issue->cell_context profile Perform Kinome-Wide Selectivity Profiling off_target->profile knockdown Compare with Ack1 Knockdown/Knockout Phenotype off_target->knockdown orthogonal Use an Orthogonal Assay (e.g., different technology) assay_artifact->orthogonal solubility Check Inhibitor Solubility and Stability inhibitor_props->solubility multiple_lines Test in Multiple Cell Lines cell_context->multiple_lines dose_response Perform Careful Dose-Response Analysis cell_context->dose_response

Troubleshooting Workflow

Issue 1: High background in the in vitro kinase assay.

  • Possible Cause: Contaminating kinases in the enzyme preparation, or non-specific binding of the substrate to the membrane/plate.

  • Solution: Use a highly purified Ack1 enzyme. Include a control reaction without the enzyme to determine the background signal. For radiometric assays, ensure thorough washing of the P81 paper.

Issue 2: Inhibitor is potent in the biochemical assay but not in the cell-based assay.

  • Possible Cause: Poor cell permeability of the inhibitor, inhibitor efflux from the cells, or high intracellular ATP concentration competing with the inhibitor.

  • Solution: Assess the cell permeability of your compound. Use a higher concentration in the cellular assay, but be mindful of potential off-target effects. Consider using cell lines with lower ATP levels if appropriate.

Issue 3: Observed cellular phenotype does not match the known function of Ack1.

  • Possible Cause: Off-target effects of the multi-kinase inhibitor. The inhibitor may be affecting other signaling pathways that are dominant in your cellular model.

  • Solution: Consult the inhibitor's selectivity profile. Test the inhibitor in a cell line where Ack1 is knocked out or knocked down to see if the phenotype persists. Use a structurally different Ack1 inhibitor to see if it produces the same phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the difference between IC50, Ki, and Kd?

  • A1:

    • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is an operational value that can be influenced by factors like substrate and ATP concentration.

    • Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. It is an intrinsic property of the inhibitor and is independent of substrate concentration. A lower Ki value indicates a more potent inhibitor.

    • Kd (Dissociation constant): A measure of the affinity between a ligand (inhibitor) and a protein (kinase). It represents the concentration of ligand at which half of the protein binding sites are occupied. A lower Kd indicates a stronger binding affinity.

Q2: How do I choose the right concentration of inhibitor for my cell-based experiments?

  • A2: Start with a dose-response experiment to determine the cellular IC50 for inhibiting Ack1 phosphorylation. A good starting range is typically 10-fold below and above the in vitro IC50. It is crucial to use the lowest effective concentration to minimize off-target effects. Also, consider the known selectivity of the inhibitor; at higher concentrations, you are more likely to inhibit other kinases.

Q3: My multi-kinase inhibitor shows a desired effect, but how can I be sure it's through Ack1 inhibition?

  • A3: This is a critical question when working with non-specific inhibitors. To increase confidence that the observed effect is on-target, you can:

    • Use a more selective Ack1 inhibitor: If a more selective compound is available, see if it recapitulates the phenotype.

    • Perform a rescue experiment: Overexpress a mutant form of Ack1 that is resistant to the inhibitor. If the phenotype is reversed, it is likely an on-target effect.

    • Use genetic approaches: Knock down or knock out Ack1 using siRNA, shRNA, or CRISPR/Cas9 and see if this mimics the effect of the inhibitor.

Q4: What are the key upstream activators and downstream substrates of Ack1?

  • A4:

    • Upstream Activators: Ack1 is activated by a variety of receptor tyrosine kinases (RTKs) including EGFR, HER2, PDGFR, and the insulin receptor, as well as by integrin signaling and G-protein coupled receptors (GPCRs).

    • Downstream Substrates: Key downstream substrates of Ack1 include AKT (at Tyr176), the androgen receptor (AR; at Tyr267 and Tyr363), the tumor suppressor Wwox (at Tyr287), Grb2, and clathrin. Phosphorylation of these substrates by Ack1 regulates critical cellular processes.

References

Technical Support Center: Addressing Poor Oral Bioavailability of Ack1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ack1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to their poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why do many Ack1 inhibitors exhibit poor oral bioavailability?

A1: The poor oral bioavailability of many small molecule kinase inhibitors, including those targeting Ack1, often stems from a combination of factors:

  • Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility can be the rate-limiting step for drug absorption.

  • High First-Pass Metabolism: After absorption from the gut, the drug travels to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), are present in the intestinal epithelium and can actively pump absorbed drug molecules back into the GI lumen, limiting their net absorption.[1]

  • Poor Permeability: While many lipophilic drugs have good passive permeability, factors like large molecular size or specific chemical structures can sometimes hinder their ability to cross the intestinal membrane.

Some potent Ack1 inhibitors have been specifically noted to exhibit poor oral bioavailability and rapid plasma clearance in preclinical studies.[2]

Q2: What are the initial formulation strategies to consider for an Ack1 inhibitor with low aqueous solubility?

A2: For an Ack1 inhibitor with low aqueous solubility, several formulation strategies can be employed to enhance its dissolution rate and, consequently, its oral absorption. These can be broadly categorized as:

  • Crystalline Solid Formulations:

    • Salt Formation: For ionizable Ack1 inhibitors, forming a salt can significantly improve solubility and dissolution rate.

    • Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[3][4]

  • Amorphous Formulations:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can lead to a higher apparent solubility and dissolution rate.[5]

  • Lipid-Based Formulations:

    • These formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state. This category includes oily solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Q3: How can I determine if my Ack1 inhibitor is a substrate for efflux transporters like P-gp?

A3: You can assess whether your Ack1 inhibitor is a substrate for efflux transporters using in vitro cell-based assays. The Caco-2 permeability assay is a widely used model for this purpose. In this assay, the transport of the drug across a monolayer of Caco-2 cells is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux.

Q4: What is a prodrug strategy, and can it be applied to Ack1 inhibitors?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Prodrug strategies can be used to overcome various pharmaceutical and pharmacokinetic barriers, including poor oral bioavailability. For Ack1 inhibitors, a prodrug approach could be designed to:

  • Increase aqueous solubility.

  • Improve permeability across the intestinal epithelium.

  • Mask the part of the molecule that is susceptible to first-pass metabolism.

  • Temporarily block the site recognized by efflux transporters.

For instance, a phosphate ester prodrug could be synthesized to enhance the aqueous solubility of a poorly soluble parent Ack1 inhibitor.

Troubleshooting Guide

Problem: My Ack1 inhibitor shows high potency in vitro but very low exposure in vivo after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility limiting dissolution 1. Characterize Physicochemical Properties: Determine the aqueous solubility of the compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract environment. 2. Formulation Enhancement: Prepare and test different formulations such as micronized suspensions, amorphous solid dispersions, or lipid-based formulations to improve the dissolution rate. See the "Experimental Protocols" section for guidance.
High first-pass metabolism in the liver and/or gut wall 1. In Vitro Metabolic Stability: Assess the metabolic stability of your inhibitor in liver microsomes and/or hepatocytes. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the metabolic pathways involved. 3. Medicinal Chemistry Modification: If a specific metabolic soft spot is identified, consider chemical modifications to block or reduce metabolism at that site. 4. Pharmacokinetic Boosting: Co-administer with an inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor if it is the main metabolic route) in preclinical models to confirm the impact of first-pass metabolism.
Active efflux by intestinal transporters (e.g., P-gp, BCRP) 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. Inhibition of Efflux: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if your compound is a substrate. 3. Formulation with Excipients: Some formulation excipients (e.g., certain surfactants used in lipid-based formulations) can inhibit efflux transporters.
Chemical instability in the GI tract 1. Stability Studies: Evaluate the chemical stability of your inhibitor in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Protective Formulations: Consider enteric-coated formulations to protect acid-labile compounds from the low pH of the stomach.

Quantitative Data on Bioavailability Enhancement Strategies

Kinase Inhibitor Formulation Strategy Improvement in Oral Bioavailability Reference
CabozantinibLipophilic salt in a lipid-based formulation~2-fold increase in oral absorption in rats
AcalabrutinibAmorphous Solid Dispersion (ASD)2.4-fold increase in AUC at high gastric pH in beagle dogs
SS13 (BCS Class IV drug)PLGA NanoparticlesOral bioavailability of 12.67% compared to negligible absorption of the free drug
Aurora B Kinase Inhibitor (AZD2811)Nanoparticle formulationMore effective tumor growth inhibition at half the dose of the free drug

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD for initial screening purposes.

Materials:

  • Ack1 inhibitor

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the Ack1 inhibitor and the chosen polymer in the selected solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Once a solid film is formed on the wall of the flask, transfer the flask to a vacuum oven. Dry the solid under high vacuum at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the solid material from the flask. Characterize the ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • In Vitro Dissolution Testing: Perform in vitro dissolution testing of the ASD powder in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate and extent of supersaturation compared to the crystalline drug.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to determine the oral bioavailability of an Ack1 inhibitor formulation.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

Dosing and Sampling:

  • Group 1 (Intravenous - IV): Administer the Ack1 inhibitor dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) as a bolus dose via the tail vein (e.g., 1-2 mg/kg).

  • Group 2 (Oral - PO): Administer the Ack1 inhibitor formulation (e.g., a suspension of the crystalline drug, or the enhanced formulation like an ASD or lipid-based formulation) via oral gavage (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Analysis:

  • Sample Analysis: Quantify the concentration of the Ack1 inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Ack1 Signaling Pathway

Ack1_Signaling_Pathway RTK RTKs (EGFR, HER2, etc.) Ack1 Ack1 (TNK2) RTK->Ack1 Activation AKT AKT Ack1->AKT Phosphorylation (Tyr176) Activation AR Androgen Receptor (AR) Ack1->AR Phosphorylation (Tyr267) Activation WWOX WWOX (Tumor Suppressor) Ack1->WWOX Phosphorylation Inactivation Proliferation Cell Proliferation & Survival AKT->Proliferation GeneTranscription Gene Transcription AR->GeneTranscription Degradation Proteasomal Degradation WWOX->Degradation Metastasis Metastasis Proliferation->Metastasis

Caption: Simplified Ack1 signaling pathway in cancer.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow Start Poorly Bioavailable Ack1 Inhibitor PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem Formulation Formulation Strategy Selection (ASD, Lipid-based, Nanoparticles) PhysChem->Formulation InVitro In Vitro Dissolution & Permeability Testing Formulation->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->InVitro Iterate InVivo In Vivo Pharmacokinetic Study in Animals Optimization->InVivo Optimized Formulation Analysis Data Analysis & Bioavailability Calculation InVivo->Analysis Success Improved Oral Bioavailability Analysis->Success F% Increased Failure Re-evaluate Strategy Analysis->Failure F% Not Improved Failure->Formulation

Caption: Workflow for enhancing Ack1 inhibitor oral bioavailability.

Logical Relationship of Bioavailability Barriers

Bioavailability_Barriers Drug Oral Ack1 Inhibitor GI_Lumen GI Lumen Dissolution Permeation Drug->GI_Lumen:d Enterocyte Enterocyte Metabolism Efflux GI_Lumen:p->Enterocyte Enterocyte:e->GI_Lumen Efflux PortalVein Portal Vein Enterocyte->PortalVein Liver Liver First-Pass Metabolism PortalVein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Key physiological barriers to oral drug absorption.

References

Technical Support Center: Cell Line-Specific Responses to Ack1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers studying the effects of Ack1 (TNK2) inhibition in various cell lines.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with Ack1 inhibitors.

Q1: Why am I observing different cellular outcomes (e.g., cell cycle arrest vs. apoptosis) after Ack1 inhibition in different cell lines?

A: The response to Ack1 inhibition is highly context-dependent and varies between cell lines due to several factors:

  • Underlying Signaling Dependencies: The primary survival pathways active in a given cell line determine its response. Inhibition of Ack1 can lead to G1 phase cell cycle arrest in some cell lines, such as prostate cancer cells (LNCaP, LAPC4), while inducing apoptosis in others.[1][2][3] The choice between cell cycle arrest and apoptosis is a complex cellular decision governed by checkpoint proteins that sense cellular stress or damage.[4]

  • Genetic Background: The status of key oncogenes and tumor suppressors (e.g., KRAS, EGFR, WWOX) influences the cellular reliance on Ack1 signaling.[3] For example, Ack1 can negatively regulate the tumor suppressor Wwox; in cells where this interaction is critical, Ack1 inhibition can restore Wwox function and promote apoptosis.

  • Upstream Activation: Ack1 can be activated by various receptor tyrosine kinases (RTKs). Some cell lines, like Panc-1 and H292, activate Ack1 in response to EGF stimulation, whereas others, such as MCF7 and CD18, rely on insulin for its activation. The specific upstream activator can influence the downstream signaling cascade and the ultimate cellular fate.

Q2: My IC50 value for a specific Ack1 inhibitor seems much higher/lower than the literature values, or is inconsistent between experiments. What could be the cause?

A: Discrepancies in IC50 values are a common issue. Several factors can contribute to this variability:

  • Cell Line-Specific Activation: As mentioned, different cell lines rely on different signals (e.g., EGF, insulin, heregulin) to activate Ack1. Ensure your cell culture medium contains the appropriate growth factors for the cell line being studied to achieve consistent Ack1 activation and, therefore, a more reproducible response to its inhibition.

  • Assay Conditions: IC50 values are highly dependent on experimental parameters. Factors such as cell seeding density, inhibitor treatment duration (e.g., 48 vs. 72 hours), and the type of viability assay used (e.g., MTT, CCK-8) can all influence the final calculated value.

  • Compound Stability and Potency: Ensure the inhibitor is properly stored and has not degraded. For example, inhibitors like (R)-9b and (S)-9b have been shown to be stable in human plasma with a long half-life, but improper laboratory storage could affect potency.

  • Data Analysis Methods: The mathematical model used to fit the dose-response curve (e.g., four-parameter logistic vs. Hill equation) can result in different calculated IC50 values. Using a consistent analysis method is crucial for comparability.

  • Acquired Resistance: Prolonged exposure to an inhibitor can lead to the development of resistant cell populations. If you observe a gradual increase in the IC50 over time, consider this possibility.

Q3: I am not seeing a significant decrease in cell viability after treatment with an Ack1 inhibitor in my cell line. Why might this be?

A: A lack of response could indicate that the chosen cell line is not "addicted" to Ack1 signaling for survival.

  • Alternative Survival Pathways: Cancer cells can have redundant survival pathways. If a parallel pathway (e.g., PI3K/AKT signaling independent of Ack1) is dominant, inhibiting Ack1 alone may not be sufficient to induce cell death. Some studies suggest that a subset of tumors insensitive to PI3K inhibitors may respond well to Ack1 inhibitors because they rely on Ack1 for AKT activation.

  • Adaptive Responses: Some cancer cells can develop adaptive responses to targeted therapies. For instance, lung cancer cells treated with Ack1 inhibitors can trigger a protective autophagy-like response, which limits the cytotoxic effects of the drug. Co-treatment with an autophagy inhibitor like chloroquine may enhance the efficacy of the Ack1 inhibitor in such cases.

  • Off-Target Effects of Promiscuous Inhibitors: Some kinase inhibitors, like Dasatinib, inhibit Ack1 but also target other kinases like Src and Abl. The observed cellular effect might be a composite of inhibiting multiple targets, which can be cell line-dependent.

Q4: My Western blot for phosphorylated Ack1 (p-Ack1) shows no signal or high background. How can I troubleshoot this?

A: Detecting phosphorylated proteins requires specific precautions.

  • Sample Preparation is Critical:

    • Use Inhibitors: Immediately lyse cells in buffer containing both protease and, crucially, phosphatase inhibitors to prevent dephosphorylation of your target.

    • Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C using pre-chilled buffers to slow down enzyme activity.

  • Optimize Western Blot Protocol:

    • Blocking Agent: Avoid using non-fat milk for blocking, as it contains the phosphoprotein casein, which can increase background. Use Bovine Serum Albumin (BSA) instead.

    • Buffer Choice: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the detection of phospho-proteins.

    • Antibody Concentration: Titrate your primary antibody to find the optimal concentration that gives a strong signal without high background.

    • Positive Control: Include a positive control lysate from a cell line known to have high Ack1 activation or from cells stimulated with a known Ack1 activator (e.g., EGF) to confirm that your protocol and reagents are working.

  • Confirm Total Protein Levels: Always probe a parallel blot for total Ack1 to ensure that the absence of a phospho-signal is due to a lack of phosphorylation and not a lack of the protein itself.

Section 2: Quantitative Data Summary

The following tables summarize the inhibitory concentrations of various Ack1 inhibitors across different human cancer cell lines.

Table 1: IC50 Values of Ack1 Inhibitors on Cell Proliferation
InhibitorCell LineCancer TypeIC50 ValueNotes
AIM-100 LNCaPProstate~7 µM72h treatment.
LAPC4ProstateComparable to LNCaP.72h treatment.
CD-18Pancreatic7 - 8 µM (GI50)---
Panc-1Pancreatic7 - 8 µM (GI50)---
MCF-7Breast7 - 8 µM (GI50)---
(R)-9b LNCaPProstate~1.8 µM72h treatment.
LAPC4ProstateComparable to AIM-100.72h treatment.
VCaPProstateComparable to LNCaP.72h treatment.
GeneralHuman Cancer< 2 µMIn vivo activity.
Dasatinib LNCaPProstate< 5 nMInhibition of Ack1 autophosphorylation.
A549LungVariesSynergistic with AKT/MEK inhibitors.
Sunitinib NCI-H23Lung (KRAS mutant)IC25 = 2.03 µMUsed in combination studies.
NCI-H358Lung (KRAS mutant)IC25 = 1.98 µMUsed in combination studies.

Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values can vary based on experimental conditions.

Table 2: In Vitro Kinase Inhibition Profile
InhibitorTarget KinaseIC50 / Ki ValueNotes
AIM-100 Ack121-24 nMHighly selective; does not inhibit 30 other kinases tested.
(R)-9b Ack156 nMPotent in vitro inhibition.
JAK26 nMSignificant off-target activity.
Tyk25 nMSignificant off-target activity.
Dasatinib Ack1K_D = 6 nMAlso a potent BCR/Abl and Src family inhibitor.

Section 3: Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Ack1 (pY284) and Total Ack1

This protocol is designed for detecting changes in Ack1 activation status upon inhibitor treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., LAPC4, Panc-1) at a density of 1-2 x 10^6 cells in a 6-well plate.

    • Allow cells to adhere overnight.

    • Starve cells in serum-free media for 12-16 hours, if required, to reduce basal kinase activity.

    • Pre-treat cells with the Ack1 inhibitor (e.g., AIM-100) at the desired concentration for 1-2 hours.

    • Stimulate cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce Ack1 phosphorylation.

  • Lysate Preparation:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load samples onto an 8% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Activate the PVDF membrane in methanol for 30 seconds before placing it in the transfer buffer.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Ack1 (e.g., pY284) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To confirm equal loading, strip the membrane and re-probe for total Ack1 or a loading control like β-actin.

Protocol 2: Cell Viability Assessment using CCK-8/MTT Assay

This protocol measures the effect of Ack1 inhibitors on cell proliferation.

  • Cell Seeding:

    • Seed 3,000-8,000 cells per well in a 96-well plate in 100 µL of complete medium. The optimal number should be determined for each cell line.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the Ack1 inhibitor (e.g., AIM-100, (R)-9b) in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48, 72 hours).

  • Assay Procedure (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log-transformed inhibitor concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Ack1 inhibition on cell cycle distribution.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the Ack1 inhibitor or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect them by centrifugation at 1,500 rpm for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 300 µL of cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content using a flow cytometer.

    • Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Signaling Pathways & Workflows

Ack1 Signaling Pathway

Ack1_Signaling cluster_upstream Upstream Activators cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR EGF->EGFR IR Insulin R EGF->IR HER2 HER2 EGF->HER2 Insulin Insulin Insulin->EGFR Insulin->IR Insulin->IR Insulin->HER2 Heregulin Heregulin Heregulin->EGFR Heregulin->IR Heregulin->HER2 Heregulin->HER2 Ack1 Ack1 (TNK2) EGFR->Ack1 Activation IR->Ack1 Activation HER2->Ack1 Activation Ack1_p p-Ack1 (Y284) (Active) Ack1->Ack1_p Autophosphorylation AKT AKT Ack1_p->AKT pY176 AR Androgen Receptor (AR) Ack1_p->AR pY267 WWOX WWOX (Tumor Suppressor) Ack1_p->WWOX Phosphorylation & Degradation AKT_p p-AKT (Y176) AKT->AKT_p AR_p p-AR (Y267) AR->AR_p WWOX_deg WWOX Degradation WWOX->WWOX_deg Survival Cell Survival & Proliferation AKT_p->Survival AR_p->Survival Resistance Drug Resistance AR_p->Resistance WWOX_deg->Survival Promotes Ack1_Workflow cluster_assays 4. Perform Cellular & Biochemical Assays cluster_analysis 5. Data Analysis & Interpretation start Hypothesis: Ack1 inhibition will reduce cancer cell viability select_cells 1. Select Cell Lines (e.g., LNCaP, Panc-1, A549) start->select_cells culture 2. Cell Culture & Plating select_cells->culture treat 3. Treat with Ack1 Inhibitor (Dose-response & time-course) culture->treat viability Cell Viability (MTT / CCK-8) treat->viability western Western Blot (p-Ack1, p-AKT, etc.) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Calculate IC50 viability->ic50 pathway_analysis Confirm Target Engagement western->pathway_analysis phenotype Determine Cellular Phenotype cell_cycle->phenotype conclusion Conclusion: Evaluate inhibitor efficacy and mechanism of action ic50->conclusion pathway_analysis->conclusion phenotype->conclusion Ack1_Troubleshooting start Problem: Ack1 inhibitor shows no effect on cell viability action1 Perform Western blot for p-Ack1 (Y284) on untreated lysate start->action1 check1 Is Ack1 activated in your untreated cells? action2 Perform Western blot for p-Ack1 after inhibitor treatment check1->action2 Yes result1_no Result: Ack1 is not active. Cell line may not be a suitable model. Consider EGF/Insulin stimulation. check1->result1_no No check2 Does the inhibitor decrease p-Ack1 levels? check3 Does the cell line rely on Ack1 for survival? check2->check3 Yes result2_no Result: No p-Ack1 inhibition. Check inhibitor stability/ potency or cell permeability. check2->result2_no No result3_no Result: Target is inhibited, but no phenotype. Cell line likely uses redundant survival pathways. check3->result3_no No action1->check1 action2->check2 solution Solution: Consider combination therapy (e.g., with AKT/MEK inhibitors) or select a different cell line. result3_no->solution

References

Technical Support Center: Optimizing Ack1 Inhibitor and Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Ack1 inhibitors in combination with chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is Ack1 and what is its role in cancer?

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and migration.[1] In many cancers, Ack1 is aberrantly activated, amplified, or mutated, leading to uncontrolled cell growth and survival.[2] Ack1 can be activated by various receptor tyrosine kinases (RTKs) like EGFR and HER2.[3][4] Its downstream signaling can promote cancer progression by activating pro-survival pathways, such as the AKT pathway, and by regulating the activity of androgen and estrogen receptors.[5]

Q2: The compound I'm using is designated "Ack1 inhibitor 2". Is this a standard nomenclature?

"this compound" is not a standardized or widely recognized name for a specific publicly disclosed compound. Research publications and clinical development programs typically use specific alphanumeric identifiers for inhibitors (e.g., AIM-100, (R)-9b). It is crucial to refer to the specific compound identifier provided by the supplier or in the literature to ensure you are working with a well-characterized molecule and can find relevant data. This guide will refer to commonly studied Ack1 inhibitors as examples.

Q3: What is the rationale for combining an Ack1 inhibitor with chemotherapy?

The combination of an Ack1 inhibitor with chemotherapy is a promising strategy for several reasons:

  • Overcoming Drug Resistance: Cancer cells can develop resistance to chemotherapy. Ack1 signaling can contribute to this resistance by activating pro-survival pathways that allow cancer cells to evade the cytotoxic effects of chemotherapy. Inhibiting Ack1 can re-sensitize resistant cells to these agents.

  • Synergistic Effects: By targeting two different pathways that are critical for cancer cell survival, the combination of an Ack1 inhibitor and chemotherapy can lead to a synergistic, or more than additive, anti-cancer effect.

  • Enhanced Apoptosis: Ack1 inhibition has been shown to induce cell cycle arrest and apoptosis (programmed cell death). When combined with chemotherapy, which also induces apoptosis, this effect can be significantly enhanced.

Q4: What are the known downstream targets of Ack1?

Ack1 has several important downstream targets, including:

  • AKT: Ack1 can directly phosphorylate AKT at Tyr176, leading to its activation in a PI3K-independent manner. This is a critical pro-survival signal in many cancers.

  • Androgen Receptor (AR): Ack1 can phosphorylate the AR, promoting its activity even in the absence of androgens, which is important in the development of castration-resistant prostate cancer.

  • Wwox: Ack1 can phosphorylate the tumor suppressor Wwox, leading to its degradation and promoting tumor growth.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in experimental results 1. Inconsistent inhibitor potency between batches.2. Cell line heterogeneity or passage number effects.3. Variability in primary cells from different donors.1. Qualify each new batch of inhibitor to confirm its IC50.2. Use cells within a consistent and low passage number range. Perform cell line authentication.3. If using primary cells, consider pooling from multiple donors to average out individual variations.
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation) 1. Off-target effects of the kinase inhibitor.2. Inhibition of a kinase in a negative feedback loop.1. Validate findings with a structurally different Ack1 inhibitor or with a genetic approach like siRNA or CRISPR to knockdown Ack1.2. Perform a dose-response analysis to ensure you are using an appropriate concentration.3. Consult off-target databases for your specific inhibitor.
High levels of cell death even at low inhibitor concentrations 1. The inhibitor may have potent off-target effects on kinases essential for cell survival.2. The cell line may be particularly sensitive to Ack1 inhibition.1. Perform a detailed dose-response curve to determine the lowest effective concentration.2. Analyze apoptosis markers (e.g., Annexin V, cleaved caspase-3) to confirm the mechanism of cell death.3. Test the inhibitor in a non-cancerous cell line to assess general cytotoxicity.
Inhibitor shows good potency in biochemical assays but is weak in cell-based assays 1. Poor cell permeability of the inhibitor.2. The inhibitor is subject to efflux by transporters in the cell membrane.3. The cellular environment, with high ATP concentrations and protein binding, can affect inhibitor potency.1. If possible, obtain data on the inhibitor's cell permeability.2. Use cell-based assays that directly measure target engagement, such as a cellular thermal shift assay (CETSA) or NanoBRET.3. Consider that biochemical IC50 values may not directly translate to cellular EC50 values.

Data on Ack1 Inhibitors and Combination Therapies

Table 1: In Vitro Potency of Selected Ack1 Inhibitors
InhibitorTarget(s)IC50 (in vitro)Reference
AIM-100Ack121 nM
(R)-9bAck156 nM
DasatinibMulti-kinase (including Ack1)-
SunitinibMulti-kinase (including Ack1)-
VemurafenibBRaf-V600E, Ack119 nM (for Ack1)
Table 2: Synergistic Effects of Ack1 and AKT Inhibitor Combinations in KRAS-Mutant NSCLC Cell Lines
Cell LineAck1 Inhibitor (at IC25)AKT Inhibitor (at IC25)Effect on Cell Viability (48h)Effect on Migration (48h)Effect on Invasion (48h)Reference
NCI-H23Sunitinib (2.03 µM)GDC-0068 (1.08 µM)42.7% decrease30.1% decrease62.2% decrease
NCI-H358Sunitinib (1.98 µM)GDC-0068 (0.80 µM)43.9% decrease25.8% decrease51.2% decrease
A549Dasatinib (3.88 µM)MK-2206 (0.99 µM)43.1% decrease50.5% decrease68.0% decrease

Note: The Chou-Talalay method was used to determine synergistic effects, with a Combination Index (CI) < 1 indicating synergy.

Table 3: Enhanced Apoptosis with Combined Ack1 and EGFR Inhibition in EGFR-Mutant NSCLC Cells
Cell LineTreatment (48h)% Apoptotic Cells (Annexin V Staining)Reference
PC-9Osimertinib alone~10%
(R)-9b alone~8%
Osimertinib + (R)-9b~30%
HCC827Osimertinib alone~12%
(R)-9b alone~10%
Osimertinib + (R)-9b~45%

Methodologies: Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with the Ack1 inhibitor, chemotherapy agent, or their combination at various concentrations. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with the compounds as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Ack1_Signaling_Pathway RTKs RTKs (EGFR, HER2) Ack1 Ack1 (TNK2) RTKs->Ack1 Activation AKT AKT Ack1->AKT pY176 Activation AR Androgen Receptor (AR) Ack1->AR pY267/Y363 Activation Wwox Wwox (Tumor Suppressor) Ack1->Wwox pY287 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation AR->Proliferation Degradation Degradation Wwox->Degradation

Caption: Ack1 Signaling Pathway.

Synergy_Workflow start Start: Cancer Cell Line single_agent Single-Agent Dose Response (Ack1 Inhibitor & Chemo) start->single_agent ic50 Determine IC50 for each agent single_agent->ic50 combo_design Design Combination Matrix (Constant Ratio or Checkerboard) ic50->combo_design cell_viability Perform Cell Viability Assay (e.g., MTT, 72h) combo_design->cell_viability chou_talalay Analyze Data with Chou-Talalay Method cell_viability->chou_talalay ci_value Calculate Combination Index (CI) chou_talalay->ci_value synergy CI < 1: Synergy ci_value->synergy antagonism CI > 1: Antagonism ci_value->antagonism additive CI = 1: Additive ci_value->additive

Caption: Experimental Workflow for Synergy Assessment.

Resistance_Logic Chemo Chemotherapy DNA_Damage DNA Damage & Apoptosis Induction Chemo->DNA_Damage Apoptosis Enhanced Apoptosis & Overcoming Resistance Chemo->Apoptosis DNA_Damage->Apoptosis Ack1_Inhibitor Ack1 Inhibitor Ack1_Pathway Ack1 Signaling Pathway Ack1_Inhibitor->Ack1_Pathway Inhibits Ack1_Inhibitor->Apoptosis Survival_Signals Pro-Survival Signals (e.g., p-AKT) Ack1_Pathway->Survival_Signals Activates Ack1_Pathway->Apoptosis Inhibition Sensitizes Resistance Chemotherapy Resistance Survival_Signals->Resistance Promotes Resistance->DNA_Damage Blocks

Caption: Rationale for Overcoming Chemoresistance.

References

Technical Support Center: Compensatory Signaling Upon Ack1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ack1 (TNK2) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is Ack1 and what is its primary role in cellular signaling?

Ack1 (Activated Cdc42-associated kinase 1), also known as TNK2, is a non-receptor tyrosine kinase that acts as a crucial signaling hub downstream of various receptor tyrosine kinases (RTKs) such as EGFR, HER2, PDGFR, and insulin receptors.[1][2][3] It transduces extracellular growth signals to intracellular pathways, primarily promoting cell survival, proliferation, migration, and invasion.[1][4] Key downstream targets of Ack1 include AKT, the androgen receptor (AR), and the tumor suppressor Wwox.

Q2: We are observing incomplete inhibition of downstream signaling (e.g., AKT phosphorylation) despite using a potent Ack1 inhibitor. What could be the reason?

This is a common issue that can arise from several factors:

  • Compensatory Signaling: Upon inhibition of Ack1, cancer cells can activate alternative survival pathways to bypass the blockade. RNA-sequencing data from A549 non-small cell lung cancer cells with Ack1 knockdown revealed alterations in the MAPK, PI3K/AKT, and Wnt signaling pathways. This suggests that these pathways may be upregulated to compensate for the loss of Ack1 activity.

  • PI3K-Independent AKT Activation: Ack1 can phosphorylate AKT at tyrosine 176 (Tyr176), leading to its activation in a manner that is independent of the canonical PI3K pathway. Therefore, even with Ack1 inhibition, other mechanisms might still be activating AKT.

  • Off-Target Effects of Inhibitors: Some Ack1 inhibitors are not entirely specific. For instance, Dasatinib also potently inhibits Src family kinases, while (R)-9b can inhibit JAK family kinases. These off-target effects could inadvertently activate other signaling cascades.

  • Insufficient Inhibitor Concentration or Stability: Ensure that the inhibitor is used at an effective concentration (see Tables 1 and 2) and that its stability in your experimental conditions is maintained.

Q3: Our cells are developing resistance to the Ack1 inhibitor over time. What are the potential mechanisms?

Resistance to Ack1 inhibition can be multifactorial:

  • Upregulation of Ack1 Expression: In some contexts, such as resistance to the EGFR inhibitor osimertinib, cancer cells have been shown to elevate their levels of Ack1, suggesting an adaptive resistance mechanism.

  • Activation of Bypass Pathways: As mentioned in Q2, the activation of parallel signaling pathways like MAPK and PI3K/AKT is a significant mechanism of resistance.

  • Mutations in Ack1 or Downstream Effectors: While less commonly reported for Ack1 inhibitors specifically, mutations in the target kinase or its downstream signaling partners are a known mechanism of acquired resistance to kinase inhibitors in general.

Q4: We are planning a co-inhibition study with an Ack1 inhibitor and another targeted therapy. What combinations have been shown to be effective?

Co-inhibition strategies can be highly effective. Studies have shown that inhibiting Ack1 with dasatinib can increase the sensitivity of non-small cell lung cancer (NSCLC) cell lines to both AKT inhibitors (like MK-2206) and MEK inhibitors (like selumetinib). The combination of an Ack1 inhibitor and an AKT inhibitor has also demonstrated synergistic effects in suppressing KRAS-mutant NSCLC cell viability.

Troubleshooting Guides

Problem 1: Inconsistent results in Western blot analysis of Ack1 phosphorylation.
  • Possible Cause 1: Antibody Specificity. Ensure you are using an antibody validated for detecting the specific phosphorylation site of interest (e.g., Tyr284 for activated Ack1).

  • Troubleshooting:

    • Use a phospho-specific antibody from a reputable vendor (see Experimental Protocols for examples).

    • Include appropriate controls, such as lysates from cells treated with a growth factor (e.g., EGF or heregulin) to stimulate Ack1 phosphorylation, and lysates from cells treated with an Ack1 inhibitor as a negative control.

    • Always run a parallel blot for total Ack1 to normalize for protein loading.

  • Possible Cause 2: Suboptimal Lysis Buffer. The composition of your lysis buffer may not be optimal for preserving phosphorylation states.

  • Troubleshooting:

    • Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of your target protein.

Problem 2: High background or non-specific binding in Co-immunoprecipitation (Co-IP) experiments.
  • Possible Cause 1: Inappropriate Lysis Buffer. Harsh detergents can disrupt protein-protein interactions.

  • Troubleshooting:

    • Use a milder lysis buffer, for example, one containing NP-40 or Triton X-100, and optimize the detergent concentration.

    • The choice of buffer may need to be determined empirically for your specific protein complex.

  • Possible Cause 2: Non-specific antibody binding. The IP antibody may be cross-reacting with other proteins.

  • Troubleshooting:

    • Pre-clear the lysate by incubating it with beads alone before adding the specific antibody. This will help remove proteins that non-specifically bind to the beads.

    • Include a negative control IP with an isotype-matched IgG antibody to identify non-specific interactions.

Problem 3: Cell viability assays show unexpected results with Ack1 inhibitors.
  • Possible Cause 1: Off-target effects of the inhibitor. As detailed in the FAQs, many Ack1 inhibitors have other targets.

  • Troubleshooting:

    • Consult the kinase inhibition profile of your chosen inhibitor (see Table 1).

    • Validate key findings using a second, structurally distinct Ack1 inhibitor or with a genetic approach like siRNA or shRNA-mediated knockdown of Ack1.

  • Possible Cause 2: Cell line-specific sensitivity. Different cell lines can have varying degrees of dependence on Ack1 signaling.

  • Troubleshooting:

    • Test a panel of cell lines to determine the context-dependent effects of Ack1 inhibition.

    • Correlate the sensitivity to Ack1 inhibition with the basal expression and activation status of Ack1 and its downstream effectors in your cell lines.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Ack1 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
AIM-100Ack121-24In vitro kinase assay
(R)-9bAck15633P HotSpot assay
JAK2633P HotSpot assay
Tyk2533P HotSpot assay
DasatinibAck1<5Cellular autophosphorylation
Ack1Kd = 6Drug-affinity chromatography
BosutinibAck12.7In vitro kinase assay
VemurafenibAck119In vitro kinase assay

Table 2: Cellular Activity of Ack1 Inhibitors

InhibitorCell LineEffectConcentrationReference
AIM-100Panc-1, OV90, MCF-7, MDA-MB-468Growth Inhibition (GI50)7-8 µM
AIM-100Panc-1Apoptosis induction10 µM
(R)-9bLNCaPGrowth Inhibition (IC50)1.8 µM
(R)-9bVCaPGrowth Inhibition (IC50)2 µM
DasatinibA549, H23, H358Synergistic growth inhibition with selumetinib/MK-2206Varies

Experimental Protocols

Western Blot for Ack1 Phosphorylation

This protocol is for detecting the activation status of Ack1 by measuring phosphorylation at Tyr284.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Ack1 (Tyr284) (e.g., 1:1000 dilution) overnight at 4°C.

    • For a loading control, incubate a parallel membrane with a primary antibody against total Ack1 (e.g., 1:500-1:1000 dilution) or a housekeeping protein like GAPDH or β-actin.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

Co-immunoprecipitation (Co-IP) for Ack1 Interacting Proteins

This protocol is for identifying proteins that interact with Ack1.

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).

    • Incubate and centrifuge as described for Western blotting.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-5 µg of an anti-Ack1 antibody (validated for IP) or an isotype control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold Co-IP lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western blotting for a specific interacting protein or by mass spectrometry for unbiased discovery of binding partners.

Cell Viability Assay (MTT)

This protocol measures cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the Ack1 inhibitor at various concentrations for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

Ack1_Signaling_Pathway rtk RTKs (EGFR, HER2, etc.) ack1 Ack1 rtk->ack1 Activates akt AKT ack1->akt p-Tyr176 ar AR ack1->ar p-Tyr267 wwox Wwox ack1->wwox Inhibits migration Migration & Invasion ack1->migration proliferation Cell Proliferation & Survival akt->proliferation ar->proliferation apoptosis Apoptosis wwox->apoptosis inhibitor Ack1 Inhibitor (e.g., AIM-100, (R)-9b) inhibitor->ack1

Caption: Core Ack1 signaling pathway.

Compensatory_Signaling ack1_inhibitor Ack1 Inhibition ack1_pathway Ack1 Pathway ack1_inhibitor->ack1_pathway pi3k_akt_pathway PI3K/AKT Pathway ack1_inhibitor->pi3k_akt_pathway Compensatory Upregulation? mapk_erk_pathway MAPK/ERK Pathway ack1_inhibitor->mapk_erk_pathway Compensatory Upregulation? wnt_pathway Wnt Pathway ack1_inhibitor->wnt_pathway Compensatory Upregulation? ack1_pathway->pi3k_akt_pathway Crosstalk ack1_pathway->mapk_erk_pathway Crosstalk cell_survival Cell Survival & Proliferation ack1_pathway->cell_survival pi3k_akt_pathway->cell_survival mapk_erk_pathway->cell_survival wnt_pathway->cell_survival

Caption: Potential compensatory signaling upon Ack1 inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Cancer Cell Line treatment Treat with Ack1 Inhibitor (vs. Vehicle Control) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-Ack1, p-AKT, p-ERK) treatment->western co_ip Co-IP & Mass Spec (Identify interacting partners) treatment->co_ip

Caption: General experimental workflow for studying Ack1 inhibition.

References

Technical Support Center: Validating On-Target Engagement of Ack1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target engagement of Ack1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Ack1 and why is it a target in drug development?

A1: Ack1, also known as Activated Cdc42-associated kinase 1 (TNK2), is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, survival, and proliferation.[1] It acts as a signaling hub, integrating signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[2][3] Aberrant activation of Ack1 is implicated in the progression of various cancers, including prostate, breast, lung, and pancreatic cancer, making it an attractive therapeutic target.[4]

Q2: What are the common methods to validate that my Ack1 inhibitor is hitting its target in cells?

A2: Several methods can be used to confirm on-target engagement of an Ack1 inhibitor. Key approaches include:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of the inhibitor to Ack1 in a cellular context by measuring changes in the thermal stability of the Ack1 protein.

  • Western Blotting for Phospho-Ack1 and Downstream Effectors: Inhibition of Ack1's kinase activity can be monitored by a decrease in its autophosphorylation (e.g., at Tyr284) and the phosphorylation of its downstream substrates, such as AKT at Tyr176.

  • In-vitro Kinase Assays: Biochemical assays using recombinant Ack1 can determine the direct inhibitory activity of a compound and its IC50 value.

  • Phenotypic Assays: Cellular assays that measure downstream biological effects of Ack1 inhibition, such as cell proliferation, apoptosis, or cell cycle arrest, can provide indirect evidence of on-target activity.

Q3: My Ack1 inhibitor shows potent activity in a biochemical assay but is less effective in cellular assays. What could be the reason?

A3: Discrepancies between biochemical and cellular assay results are common. Potential reasons include:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • High ATP Concentration in Cells: In-vitro kinase assays are often performed at ATP concentrations much lower than those found inside cells. An inhibitor that competes with ATP may be less effective in the high-ATP cellular environment.

  • Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: In a cellular context, the observed phenotype might be influenced by the compound's effects on other kinases or cellular processes.

  • Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.

Q4: What are some known off-targets for Ack1 inhibitors?

A4: The selectivity of Ack1 inhibitors varies. For example, (R)-9b has been shown to have inhibitory effects on JAK family kinases, such as JAK2 and Tyk2. Dasatinib, another compound that inhibits Ack1, is a multi-kinase inhibitor known to also target BCR-ABL and Src family kinases. It is crucial to perform kinome-wide profiling to understand the selectivity of a specific Ack1 inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various Ack1 inhibitors from in-vitro and cellular assays.

Table 1: In-Vitro Inhibitory Activity of Ack1 Inhibitors

InhibitorAssay TypeIC50 / Ki / KdReference
AIM-100Kinase AssayIC50 = 21 nM
AIM-100Kinase AssayIC50 = 22 nM
AIM-100Kinase AssayIC50 = 24 nM
(R)-9b33P HotSpot AssayIC50 = 56 nM
DasatinibKinase AssayKd = 6 nM
Compound 2a (Amgen)Kinase AssayIC50 = 2 nM
Compound 4 (OSI/Astellas)AlphaScreen AssayIC50 = 110 nM
Vemurafenib (PLX-4032)Kinase AssayIC50 = 19 nM

Table 2: Cellular Activity of Ack1 Inhibitors

InhibitorCell LineAssay TypeIC50 / GI50Reference
AIM-100CD-18, Panc-1, OV90, MCF-7, MDA-MB-468Cell GrowthGI50 = 7-8 µM
(R)-9bLNCaPCell GrowthIC50 = 1.8 µM
(S)-9bLNCaPCell GrowthIC50 = 1.8 µM
AIM-100LNCaPCell GrowthIC50 = 7 µM
(R)-9bVCaPCell ProliferationIC50 = 2 µM
AIM-100VCaPCell ProliferationIC50 = 4 µM
(S)-9bVCaPCell ProliferationIC50 = 4 µM
DasatinibLNCaPAck1 AutophosphorylationIC50 < 5 nM
DasatinibLNCaPAR Phosphorylation (Tyr-267)IC50 < 5 nM
Compound 2a (Amgen)Intact CellsAck1 AutophosphorylationIC50 = 20 nM
Compound 4 (OSI/Astellas)NCI-H1703ELISAIC50 = 35 nM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the binding of an Ack1 inhibitor to its target in intact cells.

1. Cell Culture and Treatment: a. Culture your cells of interest to 80-90% confluency. b. Treat the cells with the Ack1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge: a. After treatment, harvest the cells and wash them with PBS. b. Resuspend the cells in PBS containing protease and phosphatase inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control at room temperature.

3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentrations of all samples. c. Prepare the samples for SDS-PAGE and perform Western blotting as described in Protocol 2, using a primary antibody specific for Ack1.

5. Data Analysis: a. Quantify the band intensities for Ack1 at each temperature point. b. Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. c. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 2: Western Blot for Phospho-Ack1 and Phospho-AKT

This protocol describes the detection of changes in Ack1 autophosphorylation and the phosphorylation of its downstream target AKT.

1. Sample Preparation: a. Culture and treat cells with the Ack1 inhibitor as described in the CETSA protocol. b. After treatment, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

2. SDS-PAGE and Membrane Transfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

3. Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. b. Incubate the membrane with primary antibodies against phospho-Ack1 (e.g., pTyr284), total Ack1, phospho-AKT (pTyr176), and total AKT overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis: a. Detect the protein bands using a chemiluminescent substrate. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phospho-Ack1/total Ack1 and phospho-AKT/total AKT in inhibitor-treated samples indicates target engagement and inhibition of kinase activity.

Troubleshooting Guides

Issue 1: No thermal shift is observed in the CETSA experiment.

Potential Cause Troubleshooting Step
Insufficient inhibitor concentration or incubation time.Increase the inhibitor concentration and/or incubation time to ensure adequate target occupancy.
The inhibitor does not stabilize the protein upon binding.Not all ligand binding events lead to a significant change in thermal stability. Consider an alternative target engagement assay.
Poor antibody quality.Validate the specificity and sensitivity of your Ack1 antibody.
Suboptimal heating conditions.Optimize the temperature range and heating duration for your specific cell line and target.

Issue 2: High background in Western blots for phosphorylated proteins.

Potential Cause Troubleshooting Step
Inappropriate blocking buffer.Use 5% BSA in TBST instead of non-fat milk.
Insufficient washing.Increase the number and duration of washes with TBST.
High antibody concentration.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Contamination of buffers with phosphatases.Use fresh, high-quality reagents and include phosphatase inhibitors in your lysis buffer.

Issue 3: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent cell culture conditions.Ensure consistent cell density, passage number, and growth conditions for all experiments.
Pipetting errors.Calibrate pipettes regularly and use consistent pipetting techniques.
Uneven heating in the thermal cycler.Ensure proper contact between the tubes and the heating block.
Variable protein loading in Western blots.Accurately quantify protein concentrations and load equal amounts for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.

Visualizations

Ack1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR, HER2) Ack1 Ack1 RTK->Ack1 Activation p_Ack1 p-Ack1 (Tyr284) Ack1->p_Ack1 Autophosphorylation PI3K PI3K AKT AKT p_AKT p-AKT (Tyr176) AKT->p_AKT p_Ack1->AKT Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation Inhibitor Ack1 Inhibitor 2 Inhibitor->p_Ack1 Inhibition

Caption: Simplified Ack1 signaling pathway and the point of intervention for an Ack1 inhibitor.

CETSA_Workflow A 1. Treat cells with Ack1 Inhibitor or Vehicle B 2. Harvest cells and apply heat gradient A->B C 3. Lyse cells and separate soluble/aggregated proteins B->C D 4. Quantify soluble Ack1 by Western Blot C->D E 5. Plot melting curves to determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Problem: Inconsistent On-Target Engagement Results Check_Biochem Potent in Biochemical Assay? Start->Check_Biochem Check_Cellular Weak in Cellular Assay? Check_Biochem->Check_Cellular Yes Success Validated On-Target Engagement Check_Biochem->Success No (potent in both) Investigate_Permeability Investigate Cell Permeability, Efflux, and Stability Check_Cellular->Investigate_Permeability Yes Check_CETSA CETSA shows no shift? Check_Cellular->Check_CETSA No Investigate_Permeability->Check_CETSA Optimize_CETSA Optimize Inhibitor Concentration, Incubation Time, and Heat Profile Check_CETSA->Optimize_CETSA Yes Check_Western High background in p-Western? Check_CETSA->Check_Western No Optimize_CETSA->Check_Western Optimize_Western Optimize Blocking (use BSA), Washing, and Antibody Titration Check_Western->Optimize_Western Yes Check_Western->Success No Optimize_Western->Success

Caption: A logical troubleshooting workflow for validating Ack1 inhibitor on-target engagement.

References

Technical Support Center: Ack1 Antibodies in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ack1 antibodies in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Ack1 in a Western blot?

A1: Ack1, also known as TNK2, is a non-receptor tyrosine kinase.[1] Its predicted molecular weight is approximately 114-115 kDa.[2][3] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications such as phosphorylation.

Q2: I see multiple bands in my Western blot when probing for Ack1. What could be the cause?

A2: Multiple bands when probing for Ack1 can arise from several factors:

  • Protein Isoforms or Splice Variants: The Ack1 gene may produce different splice variants, which could be detected by the antibody.

  • Post-Translational Modifications: Ack1 is a kinase that undergoes autophosphorylation and is a substrate for other kinases.[4] These modifications can alter the protein's migration in the gel.

  • Protein Degradation: If samples are not handled properly with sufficient protease inhibitors, Ack1 may be degraded, leading to lower molecular weight bands.

  • Antibody Cross-reactivity: The antibody may be cross-reacting with other proteins that share a similar epitope. One known potential cross-reactivity is with Ack2, a closely related kinase.[5]

  • Sample Overload: Loading too much protein in the gel can lead to non-specific bands. Aim for a protein concentration of 20-30 µ g/well for cell lysates.

Q3: My phospho-Ack1 (e.g., pTyr284) antibody is not detecting a signal. What should I do?

A3: A lack of signal with a phospho-specific Ack1 antibody could be due to several reasons:

  • Low Phosphorylation Levels: The specific phosphorylation event you are targeting may not be abundant in your sample under the experimental conditions. Consider treating your cells with a known stimulus, such as Epidermal Growth Factor (EGF), to induce Ack1 phosphorylation.

  • Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate Ack1. Ensure you are using phosphatase inhibitors in your lysis buffer.

  • Antibody Specificity: Confirm that the antibody is validated for Western blotting and is specific for the phosphorylated form of Ack1. This can be tested by treating a lysate with a phosphatase, which should abolish the signal.

  • General Western Blotting Issues: Review your Western blot protocol for potential issues such as inefficient transfer, incorrect antibody dilutions, or inactive detection reagents.

Q4: How can I validate the specificity of my Ack1 antibody?

A4: Validating the specificity of your Ack1 antibody is crucial for reliable results. Here are several recommended approaches:

  • Use of Knockout/Knockdown Samples: The most definitive way to validate an antibody is to test it on lysates from cells where the Ack1 gene has been knocked out (KO) or knocked down (e.g., using shRNA). A specific antibody should show no signal in the KO/knockdown sample compared to the wild-type control.

  • Immunoprecipitation-Western Blot (IP-WB): Use your Ack1 antibody to immunoprecipitate the protein from a cell lysate, and then detect the immunoprecipitated protein with a second, different Ack1 antibody that recognizes a distinct epitope.

  • Peptide Competition: For polyclonal antibodies raised against a peptide immunogen, you can perform a peptide competition assay. Pre-incubating the antibody with the immunizing peptide should block its binding to Ack1 on the Western blot membrane.

  • Overexpression Lysate: Use a cell lysate that overexpresses Ack1 as a positive control to confirm that your antibody detects the protein at its expected size.

Troubleshooting Guide: Cross-reactivity and Non-specific Bands

This guide provides a systematic approach to troubleshooting common issues with Ack1 antibodies in Western blotting.

Problem 1: Unexpected Bands of Similar Molecular Weight to Ack1
  • Possible Cause: Cross-reactivity with other proteins, particularly Ack2.

  • Troubleshooting Steps:

    • Check Antibody Datasheet: Review the product datasheet for any known cross-reactivities. Some manufacturers explicitly state potential cross-reactivity with Ack2.

    • Optimize Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.

    • Increase Washing Stringency: Increase the number and duration of washes after primary and secondary antibody incubations. You can also increase the detergent concentration (e.g., Tween-20) in your wash buffer.

    • Use a Different Blocking Buffer: If you are using non-fat dry milk, try switching to bovine serum albumin (BSA), or vice versa.

    • Test a Different Ack1 Antibody: If the issue persists, try an antibody raised against a different immunogen or from a different manufacturer.

Problem 2: Multiple Bands at Various Molecular Weights
  • Possible Cause: Protein degradation, non-specific antibody binding, or issues with the secondary antibody.

  • Troubleshooting Steps:

    • Use Fresh Protease Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors to prevent protein degradation.

    • Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding of the secondary antibody.

    • Optimize Blocking Conditions: Increase the blocking time or the concentration of the blocking agent.

    • Check Sample Preparation: Ensure that your samples are properly reduced and denatured before loading on the gel.

Data on Commercially Available Ack1 Antibodies

The following table summarizes information on some commercially available Ack1 antibodies. This is not an exhaustive list, and performance may vary depending on the experimental conditions.

Antibody Name Vendor Catalog # Type Application Immunogen Reported Validation/Notes
Ack1 AntibodyCell Signaling Technology3131PolyclonalWBSynthetic phosphopeptide around Pro90 of human Ack1Detects endogenous levels of total Ack1. May cross-react with Ack2.
Phospho-Ack1 (Tyr284) AntibodyCell Signaling Technology3138PolyclonalWBSynthetic phosphopeptide around Tyr284 of human Ack1Detects transfected levels of Ack1 only when phosphorylated at Tyr284. Validated using phosphatase treatment.
ACK1 Antibody (14304-1-AP)Proteintech14304-1-APPolyclonalWB, IHC, ELISARecombinant human Ack1 proteinValidated in multiple cell lines and with shRNA knockdown.
Anti-ACK1 (phospho Tyr284) AntibodyAntibodies.comA94629PolyclonalWB, IHC, IF, ELISASynthetic peptide around the phosphorylation site of Tyr284Detects endogenous levels of Ack1 only when phosphorylated at Tyr284.
ACK1 Antibody (PA5-96151)Thermo Fisher ScientificPA5-96151PolyclonalWB, IHC, ELISARecombinant fusion protein of human TNK2Reacts with human, mouse, and rat.

Experimental Protocols

Detailed Western Blotting Protocol for Ack1
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Determine protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary Ack1 antibody at the recommended dilution (typically 1:1000) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

Protocol for Antibody Validation using Knockout/Knockdown Lysates
  • Prepare Lysates:

    • Culture wild-type cells and Ack1 knockout or shRNA-mediated knockdown cells under the same conditions.

    • Lyse the cells as described in the Western blotting protocol.

    • Normalize the protein concentration of all lysates.

  • Western Blotting:

    • Load equal amounts of protein from the wild-type, knockout/knockdown, and any relevant control lysates onto an SDS-PAGE gel.

    • Perform Western blotting as described above, probing with the Ack1 antibody to be validated.

    • As a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Analysis:

    • A specific Ack1 antibody should show a distinct band at the expected molecular weight in the wild-type lysate and a significantly reduced or absent band in the knockout/knockdown lysate.

Visualizations

Ack1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Ack1 Ack1 RTK->Ack1 Activation PI3K PI3K RTK->PI3K Akt Akt Ack1->Akt Phosphorylation (Tyr176) PI3K->Akt Downstream Downstream Effectors Akt->Downstream Cell Survival, Proliferation

Caption: Simplified Ack1 signaling pathway.

WB_Troubleshooting_Workflow Start Western Blot shows non-specific bands Check_Antibody Check Antibody Datasheet for known cross-reactivity Start->Check_Antibody Optimize_Conc Optimize Primary Antibody Concentration Check_Antibody->Optimize_Conc Optimize_Washing Increase Washing Stringency Optimize_Conc->Optimize_Washing Change_Blocker Change Blocking Buffer Optimize_Washing->Change_Blocker Secondary_Control Run Secondary Antibody Control Change_Blocker->Secondary_Control New_Antibody Try a Different Ack1 Antibody Secondary_Control->New_Antibody Resolved Problem Resolved New_Antibody->Resolved

Caption: Workflow for troubleshooting non-specific bands.

Antibody_Validation_Logic Goal Goal: Validate Ack1 Antibody Specificity KO_Validation Knockout/Knockdown Validation Goal->KO_Validation IP_WB IP-Western Blot with Different Antibody Goal->IP_WB Peptide_Competition Peptide Competition Goal->Peptide_Competition Positive_Control Overexpression Lysate (Positive Control) Goal->Positive_Control Result Specific Antibody Confirmed KO_Validation->Result IP_WB->Result Peptide_Competition->Result Positive_Control->Result

Caption: Logic of Ack1 antibody validation methods.

References

Selecting appropriate controls for Ack1 inhibition studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and validating appropriate controls for Ack1 inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an Ack1 inhibition experiment?

A1: Proper controls are critical for interpreting the results of any Ack1 inhibition study. The choice of controls ensures that the observed effects are due to the specific inhibition of Ack1 and not other factors.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): This is the most crucial negative control. Cells are treated with the same concentration of the solvent used to dissolve the inhibitor.[1] This accounts for any effects of the vehicle on the cells.

    • Inactive Compound Control: If available, use a structurally similar but biologically inactive analog of the inhibitor. This helps confirm that the observed phenotype is due to the specific chemical structure of the active inhibitor and not non-specific chemical effects.

    • Non-Target Cell Line: Use a cell line that does not express Ack1 or expresses it at very low levels. If the inhibitor has no effect on this cell line, it provides evidence for on-target activity.

  • Positive Controls:

    • Known Ack1 Inhibitor: Use a well-characterized Ack1 inhibitor, such as AIM-100 or (R)-9b, as a positive control for inhibition.[2][3][4] This helps validate the experimental setup and ensures that the assays are capable of detecting Ack1 inhibition.

    • Stimulated Condition: Since Ack1 is often activated by receptor tyrosine kinases (RTKs) like EGFR or HER2, a positive control for Ack1 activity can be cells stimulated with a relevant growth factor (e.g., EGF, heregulin).

Q2: How can I confirm that my inhibitor is engaging and inhibiting Ack1 within the cell?

A2: Confirming target engagement and downstream pathway modulation is essential. Several methods can be employed to verify that the inhibitor is binding to Ack1 and suppressing its kinase activity.

  • Direct Assessment of Ack1 Phosphorylation: The most direct method is to measure the autophosphorylation of Ack1 at tyrosine 284 (pAck1-Tyr284), which is a marker of its activation. A successful inhibitor should reduce the levels of pAck1-Tyr284 in a dose-dependent manner. This is typically assessed by Western blotting.

  • Assessment of Downstream Substrate Phosphorylation: Ack1 phosphorylates several downstream proteins. Monitoring the phosphorylation status of these substrates provides evidence of Ack1 inhibition. Key substrates include:

    • Androgen Receptor (AR): Phosphorylation at Tyr267.

    • AKT: Phosphorylation at Tyr176.

    • WWOX (Tumor Suppressor): Phosphorylation at Tyr287.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method assesses the physical binding of an inhibitor to its target protein in intact cells. Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Below is a table summarizing common Ack1 inhibitors and their reported potencies, which can be used as a reference for positive controls.

InhibitorTypeIC50 (in vitro)Key Features
AIM-100 ATP-competitive21-22 nMFirst potent and selective Ack1 inhibitor described.
(R)-9b ATP-competitive56 nMPotent inhibitor with good drug-like properties; expected to enter clinical trials.
Dasatinib Multi-kinaseKD = 6 nMFDA-approved inhibitor that also targets BCR-ABL and Src family kinases.
Bosutinib Multi-kinase2.7 nMSrc/Abl kinase inhibitor that also potently inhibits Ack1.

Q3: How do I assess the specificity of my Ack1 inhibitor and control for off-target effects?

A3: Since most kinase inhibitors are ATP-competitive, they can have off-target effects by inhibiting other kinases. It is crucial to evaluate the selectivity of your inhibitor.

  • Kinase Profiling: The most comprehensive way to assess specificity is to screen the inhibitor against a large panel of kinases. This is often done by specialized contract research organizations and provides an "in vitro" selectivity profile.

  • Rescue Experiments: To demonstrate that the observed cellular phenotype is due to Ack1 inhibition, perform a "rescue" experiment. This involves expressing a version of Ack1 that is resistant to the inhibitor (e.g., via a mutation in the ATP-binding pocket) in cells where the endogenous Ack1 has been knocked down. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it strongly suggests the effect is on-target.

  • Phenotypic Comparison: Compare the cellular effects of your inhibitor with the phenotype observed after Ack1 knockdown using siRNA or shRNA. A high degree of similarity supports on-target activity.

  • Dose-Response Analysis: Evaluate if the phenotypic effect correlates with the dose-response curve for Ack1 inhibition. If the cellular effect occurs at concentrations much higher than the IC50 for Ack1, it may indicate off-target activity.

Troubleshooting Guide

Problem: My Ack1 inhibitor shows no effect on downstream signaling (e.g., pAKT, pAR).

Possible Cause Troubleshooting Step
Low Ack1 Activity in Model System Ensure your cell line has active Ack1 signaling at baseline or stimulate cells with an appropriate growth factor (e.g., EGF, heregulin) to activate the pathway.
Incorrect Inhibitor Concentration Perform a dose-response experiment. Start with a concentration at least 10-100 fold higher than the reported IC50 and titrate down.
Poor Cell Permeability The inhibitor may not be entering the cells effectively. If possible, use a positive control inhibitor known to be cell-permeable (e.g., Dasatinib).
Inhibitor Instability Ensure the inhibitor is properly stored and freshly diluted for each experiment. Some compounds are unstable in solution.
Sub-optimal Assay Conditions Optimize your Western blot or other assay conditions. Ensure your antibodies are validated and you are using appropriate lysis buffers with phosphatase inhibitors.

Problem: The inhibitor is causing widespread cell death or unexpected phenotypes at concentrations where Ack1 is not fully inhibited.

Possible Cause Troubleshooting Step
Significant Off-Target Effects This strongly suggests off-target toxicity. The inhibitor may be hitting other critical survival kinases. Perform a kinase screen to identify potential off-targets.
Non-specific Compound Toxicity The chemical scaffold itself may be toxic. Test a structurally related but inactive analog, if available.
Cell Line "Addiction" to an Off-Target The cells may be dependent on a kinase that is an off-target of your inhibitor. Compare the inhibitor's effect to Ack1-specific knockdown via siRNA to see if the phenotypes match.

Experimental Protocols & Workflows

Protocol 1: Western Blot for Ack1 Autophosphorylation (pAck1-Tyr284)
  • Cell Seeding: Plate cells (e.g., LNCaP, A549) at a density that will result in 70-80% confluency at the time of harvest.

  • Stimulation (Optional): If basal Ack1 activity is low, serum-starve cells overnight, then stimulate with a growth factor like EGF (50 ng/mL) for 15-30 minutes.

  • Inhibitor Treatment: Pre-treat cells with the Ack1 inhibitor or vehicle (DMSO) for 1-4 hours before stimulation and/or harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against pAck1-Tyr284 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Ack1 and a loading control like GAPDH or β-actin.

Diagrams and Visualizations

// Node styles rtk [label="RTKs\n(EGFR, HER2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ack1 [label="Ack1\n(TNK2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; akt [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; ar [label="Androgen Receptor\n(AR)", fillcolor="#FBBC05", fontcolor="#202124"]; wwox [label="WWOX\n(Tumor Suppressor)", fillcolor="#FBBC05", fontcolor="#202124"]; prolif [label="Cell Proliferation,\nSurvival, Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="Ack1 Inhibitor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges rtk -> ack1 [label="Activates"]; ack1 -> akt [label="p-Tyr176"]; ack1 -> ar [label="p-Tyr267"]; ack1 -> wwox [label="p-Tyr287 (Degradation)", dir=T, arrowtail=odot, style=dashed]; akt -> prolif; ar -> prolif; inhibitor -> ack1 [label="Inhibits", dir=T, arrowtail=tee, color="#EA4335", style=bold];

// Invisible nodes for layout {rank=same; akt; ar; wwox;}

// Caption labelloc="b"; label="Simplified Ack1 Signaling Pathway"; } endom Caption: Simplified Ack1 Signaling Pathway.

// Node Definitions start [label="Start:\nHypothesize Inhibitor 'X' blocks Ack1", fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="Step 1: In Vitro Kinase Assay\n(Determine IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_target [label="Step 2: Cellular Target Engagement\n(Western Blot for pAck1-Tyr284)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Step 3: Downstream Pathway Analysis\n(Western Blot for pAKT, pAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenotype [label="Step 4: Cellular Phenotype Assay\n(Proliferation, Migration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; controls [label="Controls to run in parallel:\n- Vehicle (DMSO)\n- Positive Control Inhibitor\n- Ack1 siRNA/shRNA", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; off_target [label="Step 5: Specificity Assessment\n(Kinase Panel, Rescue Experiment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nInhibitor 'X' is a specific,\non-target modulator of Ack1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> biochem; biochem -> cellular_target; cellular_target -> downstream; downstream -> phenotype; phenotype -> off_target; off_target -> conclusion;

// Connect controls to relevant steps edge [style=dashed, color="#5F6368", constraint=false]; controls -> cellular_target; controls -> downstream; controls -> phenotype; } endom Caption: Experimental Workflow for Validating an Ack1 Inhibitor.

// Node Definitions q1 [label="Is pAck1-Tyr284 reduced\nby the inhibitor?", fillcolor="#FBBC05", fontcolor="#202124"];

// Yes Path a1_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; q2 [label="Does inhibitor phenotype\nmatch Ack1 knockdown phenotype?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; conclusion [label="High Confidence\nin On-Target Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path from Q1 a1_no [label="No", shape=plaintext, fontcolor="#EA4335"]; c1 [label="Check:\n1. Inhibitor concentration/stability\n2. Cell permeability\n3. Basal Ack1 activity in cells", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// No Path from Q2 a2_no [label="No", shape=plaintext, fontcolor="#EA4335"]; c2 [label="Potential Off-Target Effect\n\nPerform:\n1. Kinase selectivity screen\n2. Rescue experiment", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges q1 -> a1_yes [arrowhead=none]; a1_yes -> q2; q2 -> a2_yes [arrowhead=none]; a2_yes -> conclusion;

q1 -> a1_no [arrowhead=none]; a1_no -> c1;

q2 -> a2_no [arrowhead=none]; a2_no -> c2; } endom Caption: Logic Diagram for Troubleshooting Ack1 Inhibition Results.

References

Technical Support Center: Managing Metabolic Degradation of Ack1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Ack1 inhibitors, with a focus on managing their metabolic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of Ack1 inhibitors?

A1: Like many kinase inhibitors, Ack1 inhibitors are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[1] Common metabolic reactions include oxidation, N-dealkylation, and hydroxylation. For inhibitors containing specific moieties, such as aminopyrimidine scaffolds, these rings can be susceptible to oxidative metabolism.[2][3] The goal of metabolite identification studies is to pinpoint these "metabolic hotspots" to guide medicinal chemistry efforts toward improving metabolic stability.[4][5]

Q2: My Ack1 inhibitor shows high clearance in human liver microsomes. What does this indicate?

A2: High clearance in a liver microsomal assay suggests that your compound is rapidly metabolized by Phase I enzymes, primarily CYPs. This often translates to a short in vivo half-life and poor oral bioavailability, which can limit the therapeutic potential of the inhibitor. Further investigation is needed to identify the specific metabolites and determine the sites of metabolic vulnerability on the molecule.

Q3: What strategies can be employed to improve the metabolic stability of an Ack1 inhibitor?

A3: Several medicinal chemistry strategies can be used to address metabolic liabilities:

  • Blocking Metabolic Hotspots: Introducing metabolically stable groups, such as fluorine atoms, at positions identified as sites of metabolism can prevent enzymatic degradation.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining biological activity is a common approach.

  • Structural Modification: Altering the overall structure of the molecule to reduce its affinity for metabolic enzymes, for instance by reducing lipophilicity, can also improve stability.

Q4: I am observing inconsistent results in my cell-based assays with an Ack1 inhibitor. Could this be related to metabolic degradation?

A4: Yes, inconsistent results in cell-based assays can be due to the metabolic degradation of the compound in the cell culture medium or by the cells themselves, leading to a lower effective concentration of the inhibitor over time. It is also possible that poor solubility is contributing to this variability. It is recommended to assess the stability of your inhibitor in the assay medium over the course of the experiment.

Q5: Are there any Ack1 inhibitors with favorable metabolic stability profiles?

A5: The development of Ack1 inhibitors with robust drug-like properties is an ongoing area of research. For example, (R)-9b has been reported to have excellent drug-like properties and is stable in human plasma with a half-life of over 6 hours. This compound has progressed to Phase I clinical trials. GNF-7 is another Ack1 inhibitor that has been noted to have excellent pharmacokinetic parameters in mice.

Data Presentation

Due to the limited availability of public data on the in vitro metabolic stability of specific Ack1 inhibitors, the following table presents hypothetical but representative data for a fictional Ack1 inhibitor, "ACKi-X," to illustrate typical results from such studies.

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman Hepatocytes
Incubation Time (min) 0, 5, 15, 30, 600, 5, 15, 30, 600, 30, 60, 120, 240
Half-life (t1/2, min) 251575
Intrinsic Clearance (Clint, µL/min/mg protein) 27.746.2N/A
Intrinsic Clearance (Clint, µL/min/10^6 cells) N/AN/A9.2

This table contains illustrative data.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to determine the in vitro half-life and intrinsic clearance of an Ack1 inhibitor due to Phase I metabolism.

1. Reagents and Materials:

  • Ack1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Pooled human or other species liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare the incubation mixture by adding phosphate buffer, MgCl₂, and liver microsomes to a 96-well plate.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and a small volume of the Ack1 inhibitor stock solution (final concentration typically 1 µM).

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Protocol 2: In Vitro Metabolic Stability in Hepatocytes

This protocol assesses the metabolic stability of an Ack1 inhibitor in a more comprehensive system that includes both Phase I and Phase II metabolic enzymes.

1. Reagents and Materials:

  • Ack1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human or other species hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 96-well plates (collagen-coated)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

2. Procedure:

  • Thaw and prepare hepatocytes according to the supplier's instructions, diluting to a final concentration of 0.5 x 10⁶ viable cells/mL.

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the Ack1 inhibitor to the wells at the desired final concentration (e.g., 1 µM).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Calculate the half-life (t1/2) as described in the microsomal stability protocol.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (cell density in millions of cells/mL).

Mandatory Visualizations

Signaling Pathways and Workflows

Ack1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, HER2, etc.) Ack1_inactive Ack1 (inactive) RTK->Ack1_inactive Growth Factors Ack1_active Ack1 (active) pY284 Ack1_inactive->Ack1_active Autophosphorylation PI3K PI3K Ack1_active->PI3K AKT_inactive AKT (inactive) Ack1_active->AKT_inactive Phosphorylation on Tyr176 PI3K->AKT_inactive AKT_active AKT (active) pY176 AKT_inactive->AKT_active Proliferation Cell Proliferation & Survival AKT_active->Proliferation

Caption: Ack1 signaling pathway activation and downstream effects.

Metabolic_Degradation_Workflow cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Metabolism (Hepatocytes) Ack1_Inhibitor Ack1 Inhibitor CYP450 CYP450 Enzymes (e.g., CYP3A4) Ack1_Inhibitor->CYP450 Oxidation Oxidation CYP450->Oxidation N_Dealkylation N-Dealkylation CYP450->N_Dealkylation Hydroxylation Hydroxylation CYP450->Hydroxylation UGT UGTs Oxidation->UGT SULT SULTs Oxidation->SULT N_Dealkylation->UGT N_Dealkylation->SULT Hydroxylation->UGT Hydroxylation->SULT Conjugated_Metabolites Glucuronide & Sulfate Conjugates UGT->Conjugated_Metabolites SULT->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Representative metabolic degradation pathway for an Ack1 inhibitor.

Troubleshooting_Workflow Start High In Vitro Clearance Observed Check_System Microsomes or Hepatocytes? Start->Check_System Microsomes Phase I Metabolism (CYP-mediated) Check_System->Microsomes Microsomes Hepatocytes Phase I & II Metabolism Check_System->Hepatocytes Hepatocytes Metabolite_ID Perform Metabolite Identification (LC-MS/MS) Microsomes->Metabolite_ID Hepatocytes->Metabolite_ID Identify_Hotspot Metabolic Hotspot Identified? Metabolite_ID->Identify_Hotspot No_Hotspot Consider other clearance mechanisms (e.g., transporters) Identify_Hotspot->No_Hotspot No Redesign Rational Drug Redesign: - Block hotspot - Bioisosteric replacement Identify_Hotspot->Redesign Yes Resynthesize Synthesize New Analogs Redesign->Resynthesize Reassay Re-evaluate In Vitro Metabolic Stability Resynthesize->Reassay

Caption: Troubleshooting workflow for high in vitro clearance of Ack1 inhibitors.

References

Validation & Comparative

A Comparative Guide to ACK1 Inhibitors: AIM-100 vs. (R)-9b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of Activated Cdc42-associated kinase 1 (ACK1): AIM-100 and (R)-9b. ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a critical target for therapeutic development. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these two compounds.

Mechanism of Action of ACK1 Inhibitors

ACK1 is a signaling hub that integrates signals from multiple receptor tyrosine kinases (RTKs) to promote cell survival, proliferation, and migration.[1] Its deregulation is linked to the progression of various cancers, including prostate, breast, lung, and pancreatic cancer.[1][2] ACK1 inhibitors typically function by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3] This blockade disrupts key oncogenic signaling cascades, such as the PI3K/AKT and androgen receptor (AR) pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Efficacy Data

The following tables summarize the in vitro and cellular efficacy of AIM-100 and (R)-9b based on reported experimental data.

Table 1: In Vitro Kinase Inhibition

InhibitorTarget KinaseIC50 (nM)Assay Method
AIM-100 ACK121 - 24Kinase Assay
(R)-9b ACK113 - 5633P HotSpot Assay
(R)-9bMS ACK148Not Specified

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Proliferation Inhibition (IC50 in µM)

Cell LineCancer TypeAIM-100(R)-9b(R)-9bMS
LNCaPProstate Cancer71.81.8
LAPC4Prostate CancerComparable to (R)-9bComparable to AIM-1000.75
VCaPCastration-Resistant Prostate Cancer420.45
C4-2BCastration-Resistant Prostate CancerNot ReportedNot Reported0.4
Panc-1Pancreatic Cancer7 - 8Not ReportedNot Reported
CD-18Pancreatic Cancer7 - 8Not ReportedNot Reported
OV90Ovarian Cancer7 - 8Not ReportedNot Reported
MCF-7Breast Cancer7 - 8Not ReportedNot Reported
MDA-MB-468Breast Cancer7 - 8Not ReportedNot Reported

(R)-9bMS is the mesylate salt of (R)-9b, developed for improved solubility and in vivo studies.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of AIM-100 and (R)-9b.

In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACK1.

  • Reagents: Recombinant human ACK1 enzyme, a peptide substrate (e.g., Poly (Glu4, Tyr1)), ATP (radiolabeled with 33P or used in a luminescence-based assay), kinase assay buffer, and the test inhibitor (AIM-100 or (R)-9b).

  • Procedure:

    • The ACK1 enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 15 minutes).

    • The reaction is then stopped.

  • Detection:

    • Radiometric Assay (33P HotSpot): The amount of 33P incorporated into the substrate is measured using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced is quantified. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (AIM-100 or (R)-9b) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-96 hours).

  • Measurement of Cell Viability/Proliferation:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.

    • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue. The number of viable cells is counted using a hemocytometer or an automated cell counter.

    • Luminescence-based ATP Assay: The amount of ATP in metabolically active cells is quantified using a luciferase-based reaction, providing a measure of cell viability.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., prostate cancer cell lines) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor (e.g., AIM-100 or (R)-9bMS) is administered to the treatment group (e.g., orally or via injection) according to a specific dosage and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width2) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., immunoblotting to assess target engagement).

  • Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to ACK1 inhibition.

ACK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) ACK1 ACK1 RTK->ACK1 Activation PI3K PI3K ACK1->PI3K AKT AKT ACK1->AKT Tyr176 Phosphorylation (PI3K-independent activation) AR Androgen Receptor (AR) ACK1->AR Tyr267 Phosphorylation PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression AR_nucleus AR AR->AR_nucleus Translocation AR_nucleus->Gene_Expression AIM100 AIM-100 AIM100->ACK1 Inhibition R9b (R)-9b R9b->ACK1 Inhibition

Caption: ACK1 Signaling Pathway and Points of Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - ACK1 Enzyme - Substrate - ATP - Inhibitor Incubation Incubate ACK1 with Inhibitor Reagents->Incubation Initiation Add Substrate and ATP Incubation->Initiation Measurement Measure Signal (Radiometric or Luminescent) Initiation->Measurement Analysis Calculate IC50 Measurement->Analysis Xenograft_Study_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implantation Implant Human Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Administration Administer Inhibitor or Vehicle Randomization->Administration Measurement Measure Tumor Volume & Body Weight Administration->Measurement Repeatedly Endpoint Endpoint Reached Measurement->Endpoint

References

A Comparative Analysis of Kinase Selectivity: Ack1 Inhibitor 2 vs. (R)-9b

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase selectivity profiles of two inhibitors of Activated Cdc42-associated kinase 1 (Ack1): Ack1 inhibitor 2 and (R)-9b. Ack1, also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in various cancers, including prostate, breast, and lung cancer.[1][2][3] It acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and AXL.[2][4] Given its role in driving tumor growth and resistance to therapy, the development of potent and selective Ack1 inhibitors is of high interest to the research and drug development community. This document presents available quantitative data, experimental methodologies, and relevant signaling pathway information to aid researchers in evaluating these two compounds.

Quantitative Selectivity Data

The following table summarizes the known inhibitory activities of this compound and (R)-9b. Data for (R)-9b is derived from a kinase panel screen, while data for this compound is limited to its primary target.

Target KinaseThis compound IC₅₀ (µM)(R)-9b IC₅₀ (nM)(R)-9b % Inhibition @ 1µM
Ack1 (TNK2) 0.46 56 99.8
ABL1Not AvailableNot Available82.8
ALKNot AvailableNot Available86.0
CHK1Not AvailableNot Available84.8
cSrcNot Available438Not Available
FGFR1Not AvailableNot Available86.4
JAK2Not AvailableNot Available98.6
LCKNot AvailableNot Available87.7
ROS1Not AvailableNot Available84.2
Tyk2Not AvailableNot Available98.9

Data Interpretation: (R)-9b demonstrates high potency against its primary target, Ack1, with an IC₅₀ of 56 nM. However, profiling at a 1 µM concentration reveals significant off-target activity, most notably against the JAK family kinases JAK2 and Tyk2, which were inhibited by 98.6% and 98.9%, respectively. Several other kinases, including ABL1, ALK, and LCK, also showed over 80% inhibition at this concentration. In contrast, (R)-9b was approximately 10-fold less potent against the related tyrosine kinase cSrc (IC₅₀ = 438 nM).

Currently, the publicly available data for this compound is limited to its IC₅₀ value of 0.46 µM against Ack1, indicating it is less potent than (R)-9b. A broader kinase selectivity panel for this compound is not available, precluding a direct and comprehensive comparison of its off-target profile with that of (R)-9b.

Experimental Protocols

The data presented for (R)-9b was generated using a radiometric kinase assay, a standard method for determining kinase inhibitor potency and selectivity.

Protocol: 33P Radiometric Kinase Inhibition Assay

This protocol outlines the general steps for an in vitro kinase profiling assay, such as the 33P HotSpot assay used to characterize (R)-9b.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or percentage of inhibition of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., (R)-9b, this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. For a broad screen, a single high concentration (e.g., 1 µM or 10 µM) is often used.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or a DMSO vehicle control.

  • Inhibitor Pre-incubation: Incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture containing the specific substrate and [γ-³³P]ATP. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC₅₀ determination.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Washing: Wash the filter plate multiple times to remove any non-bound radioactivity.

  • Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. For dose-response experiments, fit the data to a curve to determine the IC₅₀ value.

Visualizations

Ack1 Signaling Pathway

Ack1 is a key signaling hub that integrates signals from various receptor tyrosine kinases (RTKs) to regulate critical cellular processes like cell survival and proliferation. Upon activation by RTKs such as EGFR, Ack1 phosphorylates downstream targets including the survival kinase AKT and the androgen receptor (AR).

Ack1_Signaling_Pathway RTK Growth Factor Receptors (EGFR, HER2, AXL, etc.) Ack1 Ack1 (TNK2) RTK->Ack1 Activation GrowthFactors Growth Factors GrowthFactors->RTK AKT AKT Ack1->AKT p-Tyr176 AR Androgen Receptor (AR) Ack1->AR p-Tyr267 Wwox Wwox (Tumor Suppressor) Ack1->Wwox p-Tyr287 Proliferation Cell Proliferation & Survival AKT->Proliferation AR->Proliferation Degradation Degradation Wwox->Degradation Inhibitor (R)-9b or This compound Inhibitor->Ack1

Caption: Simplified Ack1 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining an inhibitor's selectivity involves several key steps, from initial compound preparation to final data analysis, as illustrated below.

Kinase_Assay_Workflow start Start prep Prepare Inhibitor Serial Dilutions start->prep plate Dispense Kinase & Inhibitor to Plate prep->plate incubate1 Pre-incubation (Inhibitor Binding) plate->incubate1 initiate Initiate Reaction (Add Substrate & ³³P-ATP) incubate1->initiate incubate2 Incubate (Phosphorylation) initiate->incubate2 stop Terminate Reaction (Add Stop Solution) incubate2->stop capture Capture Substrate on Filter Plate stop->capture measure Measure Radioactivity (Scintillation Counting) capture->measure analyze Data Analysis (% Inhibition / IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for a radiometric kinase inhibitor selectivity assay.

References

Selectivity profile of Ack1 inhibitor 2 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profiles of Activated Cdc42-associated kinase 1 (Ack1) inhibitors, with a focus on providing a framework for evaluating potential therapeutic candidates. Due to the limited publicly available selectivity data for a compound referred to as "Ack1 inhibitor 2," this guide will utilize data from other well-characterized Ack1 inhibitors to illustrate the principles of selectivity profiling and provide a basis for comparison.

Introduction to Ack1 Inhibition

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and migration.[1] Dysregulation of Ack1 signaling has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][3] The development of selective Ack1 inhibitors is a key objective in oncology drug discovery to minimize off-target effects and enhance therapeutic efficacy.

Comparative Selectivity of Ack1 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. A highly selective inhibitor targets the intended kinase with significantly greater potency than other kinases in the kinome, thereby reducing the likelihood of off-target toxicities. While specific selectivity panel data for "this compound" (IC50: 0.46 μM) is not extensively detailed in the public domain, we can examine the profiles of other notable Ack1 inhibitors to understand the landscape.[4]

Table 1: In Vitro Kinase Inhibitory Profile of Representative Ack1 Inhibitors

Kinase Target(R)-9b (% Inhibition at 1 µM)AIM-100 (IC50 in nM)Dasatinib (Kd in nM)Bosutinib (IC50 in nM)
Ack1 (TNK2) 99.8% 21 6 2.7
JAK298.6%>10000.41.2
TYK298.9%>10001.51.1
SRC->10000.81.2
ABL1->1000<0.51.2
LCK-1220.61.2
EGFR->10003094
HER2->100089112
AKT1->10001100-
PI3Kα->1000--

Data compiled from multiple sources.[2] Note: A lower IC50 or Kd value indicates higher potency. Dasatinib and Bosutinib are multi-kinase inhibitors shown for comparison.

As illustrated in the table, (R)-9b and AIM-100 exhibit notable selectivity for Ack1 over a range of other kinases. In contrast, inhibitors like Dasatinib and Bosutinib, while potent against Ack1, also inhibit other kinases with high affinity, classifying them as multi-kinase inhibitors. The ideal Ack1 inhibitor would demonstrate a profile with high potency against Ack1 and minimal activity against other kinases, particularly those known to be associated with adverse effects.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile involves screening the compound against a large panel of kinases. Various methodologies are employed for this purpose, each with its own advantages and limitations.

In Vitro Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified kinases. A common method is the radiometric assay.

Radiometric Kinase Assay (e.g., 33P HotSpot™ Assay)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

  • Materials: Purified recombinant kinases, specific peptide substrates, test inhibitor, kinase reaction buffer, [γ-33P]ATP, and a phosphocellulose filter plate.

  • Procedure:

    • The kinase, substrate, and test inhibitor are incubated together in the reaction buffer.

    • The kinase reaction is initiated by the addition of [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Unincorporated [γ-33P]ATP is washed away.

    • The amount of radioactivity on the filter is quantified using a scintillation counter to determine the level of kinase inhibition.

Cellular Target Engagement Assays

These assays measure the interaction of an inhibitor with its target kinase within a cellular context, providing a more physiologically relevant assessment of target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the binding of an inhibitor to a target kinase in live cells.

  • Principle: The assay uses a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the ATP-binding pocket of the kinase. When the probe is bound, BRET occurs. A test compound that also binds to the ATP pocket will displace the probe, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • The cells are treated with the test inhibitor at various concentrations.

    • The NanoBRET™ tracer (the fluorescent probe) is added to the cells.

    • The BRET signal is measured using a luminometer.

    • The displacement of the tracer by the inhibitor is used to determine the compound's apparent affinity for the target kinase in the cellular environment.

Ack1 Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which Ack1 is involved is crucial for interpreting the biological consequences of its inhibition.

Ack1 Signaling Pathway

Ack1 is a key signaling node that integrates signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR. Upon activation, Ack1 phosphorylates downstream effectors, including AKT and the Androgen Receptor (AR), promoting cell survival, proliferation, and resistance to therapy.

Ack1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, HER2, etc.) Ack1 Ack1 RTK->Ack1 Activation AKT AKT Ack1->AKT Phosphorylation (Tyr176) Activation AR AR Ack1->AR Phosphorylation Activation WWOX WWOX Ack1->WWOX Phosphorylation Degradation Gene_Expression Gene Expression AKT->Gene_Expression Survival Signals AR_nucleus AR AR->AR_nucleus Translocation AR_nucleus->Gene_Expression

Figure 1: Simplified Ack1 signaling pathway. (Within 100 characters)

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of characterizing the selectivity of a kinase inhibitor typically follows a standardized workflow.

Kinase_Profiling_Workflow cluster_workflow Workflow cluster_data Data Output A Compound Synthesis (e.g., this compound) B Primary Screen (vs. Ack1) A->B C Selectivity Profiling (Kinase Panel) B->C Data_B IC50 vs. Ack1 B->Data_B D Cellular Target Engagement (e.g., NanoBRET) C->D Data_C Selectivity Profile (IC50s vs. Panel) C->Data_C E Functional Cellular Assays (Proliferation, Apoptosis) D->E Data_D Cellular IC50 D->Data_D F In Vivo Efficacy Studies E->F Data_E Phenotypic Effects E->Data_E Data_F Tumor Growth Inhibition F->Data_F

Figure 2: Workflow for kinase inhibitor profiling. (Within 100 characters)

Conclusion

The selectivity profile is a cornerstone in the preclinical evaluation of any kinase inhibitor. While comprehensive data for "this compound" remains to be fully disclosed, the analysis of other inhibitors such as (R)-9b and AIM-100 provides a valuable benchmark for the desired selectivity of a clinical candidate targeting Ack1. The methodologies outlined in this guide offer a robust framework for researchers to assess the selectivity of novel Ack1 inhibitors and to make informed decisions in the drug development process. A highly selective inhibitor of Ack1 holds the promise of a more targeted and potentially safer therapeutic option for cancers driven by this oncogenic kinase.

References

Head-to-Head Comparison of Small Molecule Inhibitors Targeting ACK1 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has made it an attractive target for the development of small molecule inhibitors.[1][2][3] This guide provides a head-to-head comparison of prominent ACK1 small molecule inhibitors, presenting key quantitative data, detailed experimental methodologies for their evaluation, and a visualization of the ACK1 signaling pathway.

Performance Comparison of ACK1 Inhibitors

The following table summarizes the in vitro and cellular potency of several well-characterized ACK1 small molecule inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

InhibitorTypeIn Vitro IC50/K_d_ (ACK1)Cellular IC50 (Cell Line)Key Selectivity Notes
(R)-9b Selective ACK1 Inhibitor56 nM (³³P HotSpot assay)[1][4]2 µM (VCaP)Also inhibits JAK2 (IC50 = 6 nM) and Tyk2 (IC50 = 5 nM)
(R)-9bMS Mesylate salt of (R)-9b48 nM; 13 nM400 nM (C4-2B), 450 nM (VCaP), 750 nM (LAPC4), 1.8 µM (LNCaP)
AIM-100 Selective ACK1 Inhibitor21 nM, 22 nM, 24 nM4 µM (VCaP), 7 µM (LNCaP)Selective against a panel of over 30 other kinases, including AKT and PI3K subfamilies
Dasatinib Multi-kinase InhibitorK_d_ = 6 nM; IC50 <5 nM (autophosphorylation)Also a potent inhibitor of Src and Abl kinases
Bosutinib Multi-kinase Inhibitor2.7 nMAlso a potent inhibitor of Src and Abl kinases
Vemurafenib Multi-kinase Inhibitor18-48 nMPrimarily a BRAF inhibitor, but also targets CRAF and SRMS with similar potency

ACK1 Signaling Pathway

ACK1 acts as a central hub integrating signals from various receptor tyrosine kinases (RTKs) to regulate downstream signaling pathways critical for cancer cell survival and proliferation. Upon activation by RTKs such as EGFR and HER2, ACK1 phosphorylates and activates several key downstream effectors including AKT and the Androgen Receptor (AR). It has also been shown to promote the degradation of the tumor suppressor Wwox.

ACK1_Signaling_Pathway RTKs RTKs (EGFR, HER2, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation & Activation AR Androgen Receptor (AR) ACK1->AR Phosphorylation & Activation Wwox Wwox (Tumor Suppressor) ACK1->Wwox Phosphorylation Proliferation Proliferation & Survival AKT->Proliferation AR->Proliferation Degradation Degradation Wwox->Degradation

Caption: Simplified ACK1 signaling pathway.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of ACK1 small molecule inhibitors.

In Vitro Kinase Inhibition Assay (³³P HotSpot Assay)

This assay measures the direct inhibition of ACK1 kinase activity.

Materials:

  • Recombinant ACK1 enzyme

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • Specific substrate for ACK1 (e.g., a synthetic peptide)

  • [γ-³³P]ATP

  • P81 phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase reaction buffer, recombinant ACK1 enzyme, and the specific substrate.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be near the K_m for ACK1 to ensure accurate IC50 determination.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

ELISA-Based Kinase Inhibition Assay

This is a non-radioactive method to measure kinase activity.

Materials:

  • Recombinant ACK1 enzyme

  • Kinase reaction buffer

  • ACK1 substrate peptide (coated on a microplate)

  • ATP

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme conjugate (e.g., TMB for HRP)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Coat a microtiter plate with the ACK1 substrate peptide.

  • Block non-specific binding sites with a blocking buffer.

  • Prepare serial dilutions of the test inhibitor.

  • In the wells, add the recombinant ACK1 enzyme and the diluted inhibitor or DMSO.

  • Initiate the kinase reaction by adding ATP and incubate.

  • After incubation, wash the plate to remove the enzyme and inhibitor.

  • Add the phospho-specific primary antibody and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • Wash the plate and add the substrate for the enzyme conjugate to develop a colorimetric signal.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Proliferation Assay (Trypan Blue Exclusion)

This assay determines the effect of inhibitors on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., LNCaP, VCaP, LAPC4)

  • Complete cell culture medium

  • Test inhibitors

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • After the treatment period, detach the cells using trypsin.

  • Resuspend the cells in a complete medium.

  • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells and the total cell number for each treatment condition.

  • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell proliferation compared to the control.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the phosphorylation status of ACK1 and its downstream targets.

Materials:

  • Cancer cell lines

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ACK1, anti-total-ACK1, anti-phospho-AKT, anti-total-AKT, anti-phospho-AR, anti-total-AR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with inhibitors as described for the proliferation assay.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Wash the membrane multiple times with a wash buffer (e.g., TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again extensively with wash buffer.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation levels.

References

Validating Ack1 as the Primary Target of Ack1 Inhibitor 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ack1 inhibitor 2 with other known Ack1 inhibitors, offering supporting experimental data and detailed protocols to validate Ack1 as the primary target. The information presented here is intended to assist researchers in objectively evaluating the performance and specificity of this compound.

Introduction to Ack1

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of Ack1 signaling has been implicated in the progression of multiple cancers, making it an attractive therapeutic target.[2] Ack1 integrates signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, and subsequently activates downstream signaling pathways, most notably the PI3K/AKT and androgen receptor (AR) pathways.[1][3]

Comparative Analysis of Ack1 Inhibitors

The validation of a targeted inhibitor requires rigorous comparison against alternative compounds. This section provides a quantitative comparison of this compound with other well-characterized Ack1 inhibitors: AIM-100, (R)-9b, and the multi-kinase inhibitor Dasatinib.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters to quantify the potency of an inhibitor in a biochemical, cell-free context.

InhibitorTypeTargetIC50 / KdSource
This compound (Amgen) PyrazolopyrimidineAck12 nM (IC50, in vitro)[4]
AIM-1004-Amino-5,6-biaryl-furo[2,3-d]pyrimidineAck1~22-24 nM (IC50)
(R)-9bSmall molecule inhibitorAck156 nM (IC50, 33P HotSpot assay)
DasatinibMulti-kinase inhibitorAck16 nM (Kd)
Cellular Activity

Evaluating an inhibitor's activity within a cellular context is crucial to assess its cell permeability and effectiveness in a more physiological environment.

InhibitorAssayCell LineCellular IC50Source
This compound (Amgen) Ack1 autophosphorylationIntact cells20 nM
(R)-9bCell growth inhibitionLNCaP (Prostate Cancer)1.8 µM
(R)-9bCell growth inhibitionLAPC4 (Prostate Cancer)Comparable to AIM-100
(R)-9bCell growth inhibitionVCaP (Prostate Cancer)2 µM
AIM-100Cell growth inhibitionLNCaP (Prostate Cancer)7 µM
AIM-100Cell growth inhibitionLAPC4 (Prostate Cancer)Comparable to (R)-9b
AIM-100Cell growth inhibitionVCaP (Prostate Cancer)4 µM
DasatinibInhibition of heregulin-induced Ack1 phosphorylationLNCaP (Prostate Cancer)~10 nM

Kinase Selectivity Profile

A critical aspect of validating a primary target is to determine the inhibitor's selectivity across the human kinome. While a head-to-head comprehensive kinome scan for all compared inhibitors is not publicly available, the following data provides insights into their selectivity.

  • This compound : A study on a series of imidazo[1,5-]pyrazine derived Ack1 inhibitors, which share a similar scaffold, showed a high degree of selectivity with a selectivity score (S(10)) of 0.08 against a panel of 451 kinases.

  • AIM-100 : Has been shown to be highly selective for Ack1, with no significant inhibition of 30 other kinases, including members of the PI3K and AKT subfamilies.

  • (R)-9b : Exhibits selectivity for Ack1 but also shows inhibitory effects on JAK family kinases, particularly JAK2. Its IC50 against cSrc was found to be 438 nM, approximately 10-fold less potent than against Ack1.

  • Dasatinib : Known to be a multi-kinase inhibitor, it targets BCR-ABL, SRC family kinases, and Ack1, among others.

Experimental Protocols for Target Validation

To rigorously validate Ack1 as the primary target of this compound, a multi-faceted approach employing biochemical, cellular, and biophysical methods is recommended.

Biochemical Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified Ack1.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation :

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human Ack1 enzyme to a working concentration (e.g., 1-5 ng/µL) in kinase buffer.

    • Prepare a substrate solution containing a suitable Ack1 peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration close to its Km for Ack1.

    • Perform serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted Ack1 enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and measure ADP production using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

cluster_0 Biochemical Kinase Assay Workflow Inhibitor Inhibitor Dilutions Reaction Kinase Reaction Inhibitor->Reaction Enzyme Ack1 Enzyme Enzyme->Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Reaction Detection ADP Detection Reaction->Detection IC50 IC50 Determination Detection->IC50

Biochemical Kinase Assay Workflow
Cellular Target Engagement Assays

These assays confirm that the inhibitor interacts with Ack1 within a cellular environment.

This method assesses the inhibition of Ack1 activity by measuring the phosphorylation status of its known downstream substrates.

Protocol: Western Blot for p-Ack1, p-AKT, and p-AR

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., LNCaP for prostate cancer, A549 for lung cancer) to 70-80% confluency.

    • Treat cells with increasing concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • For some experiments, stimulate the cells with a growth factor like EGF or heregulin to activate the Ack1 pathway.

  • Protein Extraction and Quantification :

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Ack1 (Tyr284), total Ack1, p-AKT (Tyr176), total AKT, p-AR (Tyr267), and total AR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

cluster_1 Western Blot Analysis Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blotting Western Blotting Transfer->Blotting Analysis Data Analysis Blotting->Analysis

Western Blot Analysis Workflow

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment :

    • Treat intact cells with this compound or vehicle control for a specific duration.

  • Heating :

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection :

    • Analyze the amount of soluble Ack1 in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis :

    • Plot the amount of soluble Ack1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

cluster_2 CETSA Workflow Cell_Treatment Treat Cells with Inhibitor Heating Heat at Temperature Gradient Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation Detection Detect Soluble Ack1 Centrifugation->Detection Curve_Shift Analyze Melting Curve Shift Detection->Curve_Shift

Cellular Thermal Shift Assay (CETSA) Workflow
Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation :

    • Dialyze purified recombinant Ack1 protein and this compound into the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and inhibitor solutions.

  • ITC Experiment :

    • Load the Ack1 protein into the sample cell of the ITC instrument and the inhibitor into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis :

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

cluster_3 Isothermal Titration Calorimetry Workflow Sample_Prep Sample Preparation (Ack1 & Inhibitor) Titration Titration in ITC Sample_Prep->Titration Heat_Change Measure Heat Change Titration->Heat_Change Data_Analysis Data Analysis & Thermodynamic Profile Heat_Change->Data_Analysis

Isothermal Titration Calorimetry Workflow

Ack1 Signaling Pathway

Understanding the Ack1 signaling cascade is essential for interpreting the results of target validation experiments. Upon activation by RTKs, Ack1 phosphorylates and activates several downstream effectors, leading to cancer progression.

cluster_4 Ack1 Signaling Pathway RTK RTKs (EGFR, HER2) Ack1 Ack1 RTK->Ack1 Activation AKT AKT Ack1->AKT Phosphorylation (Tyr176) AR Androgen Receptor (AR) Ack1->AR Phosphorylation (Tyr267) Proliferation Cell Proliferation & Survival AKT->Proliferation Gene_Transcription Gene Transcription AR->Gene_Transcription Inhibitor This compound Inhibitor->Ack1

Simplified Ack1 Signaling Pathway

Conclusion

Validating Ack1 as the primary target of this compound requires a systematic and multi-pronged approach. The comparative data presented in this guide suggests that this compound is a potent and selective inhibitor of Ack1. By following the detailed experimental protocols for biochemical, cellular, and biophysical assays, researchers can generate the necessary data to definitively confirm target engagement and selectivity. This comprehensive validation is a critical step in the development of novel and effective targeted therapies for cancers driven by aberrant Ack1 signaling.

References

Kinase Selectivity Profile of (R)-9b: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Comparison of the Ack1 Inhibitor (R)-9b with Other Kinase Inhibitors

For researchers and professionals in the field of drug discovery and development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase inhibitory profile of (R)-9b, a potent Ack1 inhibitor, with other known kinase inhibitors, AIM-100 and Dasatinib. The data presented herein is compiled from publicly available research to facilitate an objective comparison.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for (R)-9b, AIM-100, and Dasatinib. For (R)-9b, percentage inhibition at a 1 µM concentration and IC50 values for the most potently inhibited kinases are provided. For AIM-100, a qualitative summary of its selectivity is presented due to the limited availability of comprehensive public screening data. For Dasatinib, a representative list of targeted kinases with their dissociation constants (Kd) is included to illustrate its broad-spectrum activity.

Table 1: Kinase Selectivity Profile of (R)-9b

The kinase selectivity of (R)-9b was determined using the 33P HotSpot™ radiometric kinase assay. The data in Table 1 shows the percentage of inhibition of a panel of 34 kinases at a 1 µM concentration of (R)-9b[1].

KinaseInhibition (%) at 1 µM
ACK1 99.8
JAK298.6
TYK298.9
LCK87.7
ALK86.0
FGFR186.4
CHK184.8
ROS184.2
ABL182.8
SRC43.8
... (other kinases with <40% inhibition not listed)

Table 2: IC50 Values for (R)-9b Against Potently Inhibited Kinases

For kinases that were inhibited by more than 80% at 1 µM, IC50 values were determined to quantify the potency of (R)-9b[1].

KinaseIC50 (nM)
ACK1 56
JAK26
TYK25
LCK136
ALK143
CHK1154
FGFR1160
ABL1206
ROS1124
c-Src438

Table 3: Selectivity Profile of AIM-100

Table 4: Representative Kinase Targets of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. The following table provides a list of some of its high-affinity targets with their dissociation constants (Kd) as determined by KINOMEscan®. This list is not exhaustive but serves to illustrate its broad selectivity profile.

KinaseKd (nM)
ACK1 -
ABL1<0.3
SRC0.5
LCK0.4
YES10.4
FYN0.2
KIT4
PDGFRα28
PDGFRβ1.1
EPHA21.6
... (and numerous other kinases)

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase assay, the 33P HotSpot™ radiometric kinase assay, which was used to generate the data for (R)-9b.

33P HotSpot™ Radiometric Kinase Assay Protocol

This assay quantifies the transfer of a radiolabeled phosphate from [γ-33P]ATP to a specific peptide or protein substrate by a kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test inhibitor (e.g., (R)-9b) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical final assay concentration might range from 1 nM to 10 µM.

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase solution to the wells of a 96-well plate.

    • Add 2.5 µL of the test inhibitor dilution or DMSO (for control wells) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Prepare a master mix containing the peptide substrate and [γ-33P]ATP in the kinase reaction buffer. The ATP concentration is typically at or near the Km for the specific kinase.

    • Add 2.5 µL of the substrate/[γ-33P]ATP master mix to each well to initiate the reaction.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding 20 µL of 0.75% phosphoric acid to each well.

    • Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate.

    • Allow the substrate to bind to the filter for at least 30 minutes.

  • Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillant to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Ack1 Signaling Pathway

The following diagram illustrates the central role of Ack1 (also known as TNK2) in cellular signaling, highlighting its key upstream activators and downstream effectors. Ack1 is activated by various receptor tyrosine kinases (RTKs) and in turn regulates multiple cellular processes including cell growth, proliferation, and migration.

Ack1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, PDGFR, HER2, etc.) Ack1 Ack1 (TNK2) RTKs->Ack1 Integrins Integrins Integrins->Ack1 GPCRs GPCRs GPCRs->Ack1 AKT AKT Ack1->AKT AR Androgen Receptor (AR) Ack1->AR WASP WASP Ack1->WASP p130Cas p130Cas Ack1->p130Cas CellGrowth Cell Growth & Proliferation AKT->CellGrowth Survival Survival AKT->Survival AR->CellGrowth CellMigration Cell Migration WASP->CellMigration p130Cas->CellMigration

Caption: Ack1 signaling cascade.

Experimental Workflow for Kinase Panel Screening

This diagram outlines the typical workflow for screening a compound against a panel of kinases to determine its selectivity profile.

Kinase_Screening_Workflow CompoundPrep Compound Preparation (Serial Dilution) AssayPlate Assay Plate Preparation (Kinase, Buffer, Compound) CompoundPrep->AssayPlate ReactionStart Reaction Initiation (Add Substrate & [γ-33P]ATP) AssayPlate->ReactionStart Incubation Incubation (e.g., 30°C for 60 min) ReactionStart->Incubation StopReaction Stop Reaction & Substrate Capture Incubation->StopReaction Washing Washing (Remove free [γ-33P]ATP) StopReaction->Washing Detection Detection (Scintillation Counting) Washing->Detection DataAnalysis Data Analysis (% Inhibition, IC50) Detection->DataAnalysis

Caption: Kinase panel screening workflow.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Determining Ack1 Inhibitor 2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for validating the binding of Ack1 inhibitor 2 to its target, the Activated Cdc42-associated tyrosine kinase 1 (Ack1). The performance of CETSA is compared with other common target engagement assays, supported by representative experimental data and detailed protocols.

Ack1 (also known as TNK2) is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various receptor tyrosine kinases (RTKs).[1][2] Its dysregulation is implicated in the progression of multiple cancers, including prostate and breast cancer, making it a compelling therapeutic target.[3][4] this compound is a small molecule designed to inhibit Ack1 activity, with a reported IC50 of 0.46 µM.[5] Validating that this inhibitor directly binds to Ack1 in cells is critical for interpreting its biological effects and advancing its development.

Ack1 Signaling Pathway

Ack1 integrates signals from growth factor receptors to regulate critical cellular processes like cell survival, proliferation, and migration. Upon activation by RTKs such as EGFR or HER2, Ack1 phosphorylates and activates downstream effectors, most notably the pro-survival kinase AKT. This activation can occur independently of the canonical PI3K pathway, providing a bypass mechanism that can contribute to drug resistance. Ack1 also regulates the activity of the Androgen Receptor (AR), promoting the growth of hormone-refractory prostate cancer.

Ack1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, HER2) Ack1 Ack1 (TNK2) RTK->Ack1 Activates AKT AKT Ack1->AKT Phosphorylates (Tyr176) Activates WWOX WWOX Ack1->WWOX Promotes Degradation AR Androgen Receptor (AR) Ack1->AR Phosphorylates Activates Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation WWOX->Proliferation Inhibits AR->Proliferation Inhibitor This compound Inhibitor->Ack1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates Degradation Degradation

Ack1 signaling and the point of intervention for this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing the direct binding of a compound to its target protein in a native cellular context. The principle is based on ligand-induced thermal stabilization: when a small molecule like this compound binds to its target protein (Ack1), it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation. This change in thermal stability is measured to confirm target engagement.

CETSA Experimental Workflow

The CETSA workflow involves treating intact cells with the inhibitor, subjecting them to a heat challenge across a range of temperatures, lysing the cells, and separating the soluble, non-denatured proteins from the aggregated fraction. The amount of soluble Ack1 remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry.

CETSA_Workflow start 1. Cell Culture & Treatment heat 2. Thermal Challenge (Temperature Gradient) start->heat lysis 3. Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge 4. Separation (Centrifugation) lysis->centrifuge supernatant Soluble Protein Fraction (Supernatant) centrifuge->supernatant pellet Aggregated Protein (Pellet) centrifuge->pellet quantify 5. Protein Quantification (e.g., Western Blot for Ack1) supernatant->quantify analysis 6. Data Analysis (Generate Melt Curves) quantify->analysis end Target Engagement Confirmed (ΔTm) analysis->end Assay_Principles cluster_cell Cell-Based / Lysate cluster_purified Purified Protein CETSA CETSA (Thermal Stability) DARTS DARTS (Protease Stability) label_cet Principle: Ligand binding increases resistance to heat denaturation. CETSA->label_cet NanoBRET NanoBRET (Energy Transfer) label_dar Principle: Ligand binding protects protein from protease degradation. DARTS->label_dar label_nan Principle: Ligand displaces a fluorescent tracer, reducing Bioluminescence Resonance Energy Transfer (BRET). NanoBRET->label_nan SPR SPR / ITC (Biophysical) label_spr Principle: Measures direct binding kinetics (SPR) or thermodynamics (ITC) in vitro. SPR->label_spr

References

A Comparative Guide: Ack1 Inhibitor 2 versus siRNA Knockdown of Ack1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of the non-receptor tyrosine kinase Ack1 (Activated Cdc42-associated kinase 1), also known as TNK2, is crucial for understanding its role in various cellular processes and its implications in diseases, particularly cancer.[1] Two predominant methods for investigating Ack1 function are the use of small molecule inhibitors, such as Ack1 inhibitor 2, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.

Mechanism of Action

This compound is a small molecule that functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding site of the Ack1 kinase domain, preventing the transfer of phosphate groups to its substrates.[3] This action blocks the downstream signaling cascades that are often hyperactivated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[3]

siRNA Knockdown of Ack1 operates through the RNA interference (RNAi) pathway.[4] A synthetic double-stranded RNA molecule, complementary to the Ack1 mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and degrades the target Ack1 mRNA. This post-transcriptional gene silencing prevents the synthesis of the Ack1 protein.

Comparative Analysis
FeatureThis compoundsiRNA Knockdown of Ack1
Target Ack1 kinase activityAck1 mRNA (protein expression)
Mechanism Reversible, competitive inhibition of ATP bindingPost-transcriptional gene silencing via mRNA degradation
Onset of Action Rapid (minutes to hours)Slower (24-72 hours for protein depletion)
Duration of Effect Dependent on compound half-life and metabolismTransient, typically lasts for several days
Specificity Potential for off-target kinase inhibitionPotential for off-target gene silencing
Quantifiable Metric IC50 (concentration for 50% inhibition)Percentage of protein/mRNA knockdown
Quantitative Data Summary
MethodCompound/ReagentMetricValueCell LineReference
Inhibition (R)-9b (an Ack1 inhibitor)IC50 (in vitro kinase assay)56 nM-
Inhibition AIM-100 (an Ack1 inhibitor)IC50 (in vitro kinase assay)24 nM-
Inhibition Dasatinib (multi-kinase inhibitor)IC50 (inhibition of Ack1 autophosphorylation)<5 nMLNCaP
Knockdown Ack1 shRNAKnockdown EfficiencyHigh (specific % not stated)A549
Knockdown Ack1 siRNAKnockdown EfficiencyEffective reduction validated by Western blotHCC827, H1975

Experimental Protocols

Protocol 1: Inhibition of Ack1 using a Small Molecule Inhibitor (e.g., (R)-9b)

This protocol outlines the general steps for treating cultured cells with an Ack1 inhibitor to assess its effect on cell signaling and viability.

Materials:

  • Cultured cells (e.g., LNCaP prostate cancer cells)

  • Complete growth medium

  • Ack1 inhibitor (e.g., (R)-9b) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for Western blotting or cell viability assay

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of the Ack1 inhibitor in DMSO. Dilute the stock solution in a complete growth medium to the desired final concentrations. Include a vehicle control (DMSO alone).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the Ack1 inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • For Western Blotting: Wash cells with cold PBS, and lyse them using an appropriate lysis buffer. Quantify protein concentration, and proceed with SDS-PAGE and immunoblotting for Ack1, phospho-Ack1, and downstream targets like phospho-AKT.

    • For Cell Viability Assay: Use a commercially available kit (e.g., MTT, CellTiter-Glo) to measure cell viability according to the manufacturer's instructions.

Protocol 2: siRNA-mediated Knockdown of Ack1

This protocol provides a general procedure for transfecting cells with siRNA to reduce Ack1 expression.

Materials:

  • Cultured cells (e.g., A549 lung cancer cells)

  • Complete growth medium and serum-free medium

  • Ack1-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other reduced-serum medium

  • Reagents for qRT-PCR or Western blotting

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a multi-well plate so they are 70-90% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the siRNA (Ack1-specific or control) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in fresh, serum-free, or complete medium (depending on the reagent).

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure Ack1 mRNA levels relative to a housekeeping gene.

    • Western Blotting: Lyse the cells and perform Western blotting to assess the reduction in Ack1 protein levels.

Visualizations

Ack1 Signaling Pathway

Ack1 is a crucial signaling node that receives signals from various receptor tyrosine kinases (RTKs) like EGFR and HER2. Upon activation, Ack1 can phosphorylate and activate several downstream effectors, including AKT, which is a key regulator of cell survival and proliferation. Ack1 can also regulate the activity of the Androgen Receptor (AR), promoting the growth of hormone-refractory prostate cancer.

Ack1_Signaling_Pathway RTK RTKs (EGFR, HER2) Ack1 Ack1 RTK->Ack1 AKT AKT Ack1->AKT pY176 AR Androgen Receptor Ack1->AR pY WWOX WWOX (Tumor Suppressor) Ack1->WWOX pY287 Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation AR->Proliferation Degradation Degradation WWOX->Degradation

Caption: Simplified Ack1 signaling pathway.

Experimental Workflow Comparison

The workflows for using Ack1 inhibitors versus siRNA differ significantly in their timing and the nature of the intervention. The inhibitor provides a rapid and reversible chemical perturbation, while siRNA offers a more prolonged but slower-acting genetic perturbation.

Experimental_Workflow_Comparison cluster_inhibitor Ack1 Inhibitor Workflow cluster_siRNA Ack1 siRNA Workflow Inhibitor_Start Seed Cells Inhibitor_Treat Treat with Inhibitor (e.g., 2-24h) Inhibitor_Start->Inhibitor_Treat Inhibitor_Analyze Analyze Phenotype (e.g., Signaling, Viability) Inhibitor_Treat->Inhibitor_Analyze siRNA_Start Seed Cells siRNA_Transfect Transfect with siRNA siRNA_Start->siRNA_Transfect siRNA_Incubate Incubate for Knockdown (24-72h) siRNA_Transfect->siRNA_Incubate siRNA_Analyze Analyze Phenotype (e.g., Signaling, Viability) siRNA_Incubate->siRNA_Analyze

Caption: Comparison of experimental workflows.

Discussion and Recommendations

Specificity and Off-Target Effects:

  • Ack1 Inhibitors: Small molecule inhibitors, especially multi-kinase inhibitors like Dasatinib, can have significant off-target effects, making it difficult to attribute a phenotype solely to Ack1 inhibition. More selective inhibitors like (R)-9b exist, but thorough validation is always necessary. Off-target effects can arise from non-specific binding to other kinases or unrelated proteins.

  • siRNA Knockdown: siRNA can also have off-target effects by silencing unintended genes that have partial sequence complementarity, particularly in the "seed region". These effects can be minimized by using lower siRNA concentrations, pooling multiple siRNAs targeting the same gene, and using chemically modified siRNAs.

Choosing the Right Tool:

  • For studying the immediate effects of kinase activity inhibition: An Ack1 inhibitor is the preferred choice due to its rapid onset of action. This is ideal for dissecting acute signaling events.

  • For investigating the consequences of long-term protein loss: siRNA knockdown is more suitable. It allows for the study of phenotypes that develop over time as the Ack1 protein is depleted.

  • For target validation in drug development: Both methods are crucial. siRNA knockdown can confirm that the phenotype is specifically due to the loss of the Ack1 protein, validating it as a target. Subsequently, a specific small molecule inhibitor can be used to demonstrate pharmacological tractability.

References

Comparative Analysis of Ack1 Inhibitors in Prostate Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key Ack1 inhibitors in the context of prostate cancer. It summarizes experimental data, details methodologies for crucial experiments, and visualizes essential pathways and workflows to aid in the evaluation of these therapeutic agents.

Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, has emerged as a critical signaling node and a promising therapeutic target in prostate cancer, particularly in the aggressive, treatment-resistant forms of the disease such as castration-resistant prostate cancer (CRPC). Ack1 signaling promotes prostate cancer progression through multiple mechanisms, including the androgen-independent activation of the Androgen Receptor (AR) and the epigenetic regulation of AR gene expression.[1][2][3] This has spurred the development of small molecule inhibitors aimed at abrogating its oncogenic activity. This guide presents a comparative analysis of three notable Ack1 inhibitors: (R)-9bMS, AIM-100, and Dasatinib, focusing on their performance in prostate cancer cell models.

Performance of Ack1 Inhibitors: A Tabular Comparison

The following tables summarize the in vitro efficacy of (R)-9bMS, AIM-100, and Dasatinib in various prostate cancer cell lines. The data highlights the half-maximal inhibitory concentration (IC50) for both kinase activity and cell growth inhibition, providing a quantitative basis for comparison.

Table 1: In Vitro Kinase Inhibition of Ack1

InhibitorAssay TypeIC50 (nM)Reference
(R)-9b33P HotSpot Assay56[4]
AIM-100In Vitro Kinase Assay21 - 24[5]
DasatinibKinase Assay<5
VemurafenibIn Vitro Kinase Assay19

Table 2: Inhibition of Prostate Cancer Cell Growth

InhibitorCell LineAssay TypeIC50 (µM)Reference
(R)-9bLNCaPTrypan Blue Exclusion1.8
(R)-9bLAPC4Trypan Blue ExclusionComparable to AIM-100
(R)-9bVCaPTrypan Blue Exclusion2
AIM-100LNCaPTrypan Blue Exclusion7
AIM-100LAPC4Trypan Blue ExclusionComparable to (R)-9b
AIM-100VCaPTrypan Blue Exclusion4

In-Depth Inhibitor Profiles

(R)-9bMS: The Clinical Candidate

(R)-9bMS (also known as (R)-9b) is a novel and potent Ack1 inhibitor that has demonstrated significant promise in preclinical studies and is advancing into Phase I clinical trials. It effectively suppresses the proliferation of both hormone-sensitive and castration-resistant prostate cancer cells, including those resistant to the second-generation anti-androgen enzalutamide.

A key mechanism of (R)-9bMS is its ability to reverse the epigenetic modifications driven by Ack1. Specifically, Ack1 phosphorylates histone H4 at tyrosine 88, an epigenetic mark that promotes the transcription of the Androgen Receptor (AR) and its splice variant AR-V7. By inhibiting Ack1, (R)-9bMS reduces the levels of both AR and AR-V7, which are crucial drivers of CRPC.

Furthermore, (R)-9bMS has been shown to activate a robust anti-tumor immune response. It reinvigorates peripheral blood mononuclear cells (PBMCs) from CRPC patients to target and kill prostate cancer organoids. In mouse models, treatment with (R)-9bMS leads to an increase in cytotoxic T cells within the tumor microenvironment.

AIM-100: The Well-Studied Tool Compound

AIM-100 is a selective Ack1 inhibitor that has been instrumental in elucidating the role of Ack1 in prostate cancer. It effectively inhibits Ack1 kinase activity and suppresses the phosphorylation of AR at Tyr-267, a key event in androgen-independent AR activation. This leads to a reduction in the binding of AR to the promoters of its target genes and a subsequent decrease in their transcription. In preclinical studies, AIM-100 has been shown to inhibit the growth of radioresistant CRPC xenograft tumors.

Dasatinib: The Multi-Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including Ack1. It has been shown to inhibit Ack1 autophosphorylation and AR phosphorylation in prostate cancer cells at nanomolar concentrations. However, due to its broad target profile, attributing the cellular effects of Dasatinib solely to Ack1 inhibition is challenging. While it demonstrates anti-tumor activity in prostate cancer models, the contribution of inhibiting other kinases like Src makes it a less specific tool for studying Ack1 function compared to more selective inhibitors like (R)-9bMS and AIM-100.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.

Ack1_Signaling_Pathway Ack1 Signaling Pathway in Prostate Cancer cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., HER2) Ack1 Ack1 RTK->Ack1 Activation AR Androgen Receptor (AR) Ack1->AR Phosphorylation (pY267, pY363) H4Y88 Histone H4 (pY88) Ack1->H4Y88 Phosphorylation Cell_Growth Cell Proliferation & Survival AR->Cell_Growth AR_Gene AR Gene Transcription H4Y88->AR_Gene AR_Gene->AR AR_V7 AR-V7 Expression AR_Gene->AR_V7 AR_V7->Cell_Growth CRPC Castration-Resistant Prostate Cancer Cell_Growth->CRPC

Caption: Ack1 signaling cascade in prostate cancer progression.

Experimental_Workflow Experimental Workflow for Comparing Ack1 Inhibitors start Start inhibitors Select Ack1 Inhibitors ((R)-9bMS, AIM-100, Dasatinib) start->inhibitors in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) inhibitors->in_vitro_kinase cell_viability Cell Viability Assay (MTT, Trypan Blue) inhibitors->cell_viability western_blot Western Blot Analysis (p-Ack1, p-AR, AR, AR-V7) inhibitors->western_blot chip_assay ChIP Assay (p-H4Y88 at AR promoter) inhibitors->chip_assay in_vivo In Vivo Xenograft Model inhibitors->in_vivo cell_lines Prostate Cancer Cell Lines (LNCaP, LAPC4, VCaP, etc.) cell_lines->cell_viability cell_lines->western_blot cell_lines->chip_assay data_analysis Comparative Data Analysis in_vitro_kinase->data_analysis cell_viability->data_analysis western_blot->data_analysis chip_assay->data_analysis in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for the comparative analysis of Ack1 inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of the Ack1 inhibitors in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins
  • Cell Lysis: Treat prostate cancer cells with Ack1 inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Ack1 (Tyr284), p-AR (Tyr267), total Ack1, total AR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant Ack1 enzyme, a specific substrate (e.g., a peptide derived from AKT), and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the Ack1 inhibitors to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of 33P into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

    • ELISA-based Assay: Detecting the phosphorylated substrate using a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat prostate cancer cells with an Ack1 inhibitor or vehicle. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-p-Histone H4 Tyr88) or a negative control IgG overnight at 4°C with rotation.

  • Immune Complex Capture: Add protein A/G agarose or magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol/chloroform extraction or a DNA purification kit.

  • Analysis: Analyze the enrichment of specific DNA sequences (e.g., the AR promoter region) by qPCR.

Conclusion

The comparative analysis of Ack1 inhibitors reveals a promising landscape for targeting this kinase in prostate cancer. (R)-9bMS stands out as a highly potent and specific inhibitor with a dual mechanism of action, targeting both AR signaling and the anti-tumor immune response, and is currently progressing towards clinical evaluation. AIM-100 has been a valuable research tool for validating Ack1 as a therapeutic target. While Dasatinib is a potent Ack1 inhibitor, its multi-kinase activity complicates its use for specific Ack1 targeting. The provided data and protocols offer a solid foundation for researchers to design and execute further preclinical studies to better understand the therapeutic potential of Ack1 inhibition in prostate cancer.

References

In vivo efficacy of Ack1 inhibitor 2 compared to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vivo Efficacy of ACK1 Inhibitors

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers.[1][2][3] Its role in promoting tumor progression, survival, and drug resistance has made it an attractive target for therapeutic intervention.[2][3] Consequently, several small molecule inhibitors of ACK1 have been developed and evaluated in preclinical models. This guide provides a comparative overview of the in vivo efficacy of prominent ACK1 inhibitors, supported by experimental data and detailed methodologies.

ACK1 Signaling Pathway

ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR. Upon activation, ACK1 phosphorylates downstream effectors, including AKT at Tyr176, and the androgen receptor (AR) at Tyr267, promoting cell survival, proliferation, and resistance to therapy. The oncogenic activity of ACK1 can be driven by RTK activation, gene amplification, or somatic mutations.

ACK1_Signaling_Pathway ACK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, HER2, etc.) ACK1 ACK1 (TNK2) RTK->ACK1 Activation AKT AKT ACK1->AKT p-Tyr176 (Activation) WWOX WWOX (Tumor Suppressor) ACK1->WWOX p-Tyr287 (Degradation) AR Androgen Receptor (AR) ACK1->AR p-Tyr267 (Activation) KDM3A KDM3A ACK1->KDM3A p-Tyr1114 (Activation) Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Proliferation & Survival Apoptosis Apoptosis WWOX->Apoptosis Apoptosis Gene_Transcription Gene_Transcription AR->Gene_Transcription Gene Transcription Tamoxifen_Resistance Tamoxifen_Resistance KDM3A->Tamoxifen_Resistance Tamoxifen Resistance Gene_Transcription->Proliferation_Survival Apoptosis->Proliferation_Survival

Figure 1. Simplified ACK1 signaling cascade in cancer.

Comparison of ACK1 Inhibitors

A number of compounds have been identified as ACK1 inhibitors, ranging from multi-kinase inhibitors to more selective molecules. Their key features are compared below.

ACK1_Inhibitor_Comparison Comparison of ACK1 Inhibitors Inhibitor_2 Ack1 Inhibitor (R)-9b Potency (in vitro): IC50 = 56 nM Specificity: High Status: Preclinical, Phase I trial planned for 2025 AIM_100 AIM-100 Potency (in vitro): Potent inhibitor Specificity: Well-studied Status: Preclinical Dasatinib Dasatinib Potency (in vitro): KD = 6 nM Specificity: Multi-kinase inhibitor (BCR/Abl, Src family) Status: Clinically approved (for other targets) ASP_3026 ASP-3026 Potency (in vitro): IC50 = 0.12 µM (cellular) Specificity: Not fully characterized Status: Preclinical Saracatinib Saracatinib Potency (in vitro): IC50 = 1.1 µM (cellular) Specificity: Src family inhibitor Status: Preclinical for ACK1

Figure 2. Key features of selected ACK1 inhibitors.

In Vivo Efficacy Data

The in vivo efficacy of ACK1 inhibitors has been evaluated in various cancer models. The following table summarizes key findings.

InhibitorCancer ModelAnimal ModelDosing RegimenKey OutcomesReference
(R)-9b Prostate, Breast, Lung Xenografts & PDXB6 miceNot specifiedMarked decrease in tumor growth; Increased CD137+/CD8+ cytotoxic T cells.
Dasatinib Prostate Cancer (LNCaP cells expressing activated ACK1)Mouse xenograftNot specifiedSignificant reduction in tumor growth.
AIM-100 Pancreatic CancerNot specifiedNot specifiedInhibited cell proliferation and induced apoptosis in cell lines. In vivo data not detailed.
ASP-3026 Breast Cancer (MDA-MB-231-ACK1 xenografts)MF-1 nude mice50mg/kg bid50-80% inhibition of pACK1 in vivo.
Saracatinib Breast Cancer (MDA-MB-231-ACK1 xenografts)MF-1 nude mice100mg/kg qdNo significant inhibition of ACK1 in vivo.

Experimental Protocols

Detailed experimental procedures are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized protocol based on the methodologies described in the cited literature.

General In Vivo Efficacy Study Workflow

In_Vivo_Workflow In Vivo Efficacy Study Workflow for ACK1 Inhibitors start Start cell_culture 1. Cancer Cell Culture (e.g., MDA-MB-231, LNCaP) start->cell_culture xenograft 2. Xenograft Implantation (Subcutaneous injection into nude mice) cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring xenograft->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment with ACK1 Inhibitor (e.g., oral gavage, intraperitoneal injection) randomization->treatment monitoring 6. Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Reached (e.g., tumor volume, time) monitoring->endpoint analysis 8. Tumor Excision and Analysis (e.g., Western blot for pACK1, IHC) endpoint->analysis end End analysis->end

Figure 3. Generalized workflow for preclinical evaluation of ACK1 inhibitors.
Detailed Methodologies

Cell Lines and Culture:

  • Human cancer cell lines such as MDA-MB-231 (breast), LNCaP (prostate), and various non-small-cell lung cancer (NSCLC) lines (NCI-H23, NCI-H358, A549) are commonly used.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Animal Models:

  • Immunocompromised mice, such as nude mice (e.g., MF-1), are frequently used for xenograft studies to prevent rejection of human tumor cells.

  • For studies involving the immune system, syngeneic models with immunocompetent mice (e.g., B6) are employed.

Xenograft Tumor Model:

  • Cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flanks of mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

Drug Administration:

  • Inhibitors are formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing is performed according to a predetermined schedule (e.g., daily, twice daily).

Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis.

Pharmacodynamic Analysis:

  • To confirm target engagement in vivo, tumor lysates can be analyzed by Western blotting or ELISA to measure the levels of phosphorylated ACK1 (pACK1) and downstream signaling molecules like pAKT.

  • Immunohistochemistry (IHC) can be used to assess the expression and phosphorylation status of proteins within the tumor tissue.

Conclusion

The available preclinical data highlights the potential of ACK1 inhibition as a therapeutic strategy for various cancers. Newer generation inhibitors like (R)-9b appear to be highly potent and selective, demonstrating significant anti-tumor activity in vivo. In contrast, multi-kinase inhibitors such as Dasatinib, while effective, have broader activity that can complicate the interpretation of results specifically attributable to ACK1 inhibition. Furthermore, some inhibitors like Saracatinib show poor in vivo activity against ACK1 despite in vitro potency. The development of a robust in vivo pharmacodynamic model has been crucial for evaluating the true in vivo target engagement of these compounds. As (R)-9b is expected to enter clinical trials, the therapeutic potential of targeting ACK1 in cancer patients may soon be realized.

References

Off-target kinase inhibition profile of Ack1 inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Off-Target Kinase Inhibition Profile of the Ack1 Inhibitor (R)-9b

This guide provides a detailed comparison of the off-target kinase inhibition profile of (R)-9b, a potent and well-characterized inhibitor of Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. Due to the limited public availability of a comprehensive off-target kinase inhibition profile for "Ack1 inhibitor 2 (Example 259)", this guide will focus on (R)-9b as a representative example of a selective Ack1 inhibitor. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of (R)-9b's selectivity and potential for off-target effects.

Introduction to Ack1

Activated Cdc42-associated kinase 1 (Ack1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and survival.[1] It integrates signals from a multitude of receptor tyrosine kinases such as EGFR, HER2, and PDGFR.[1][2] Dysregulation of Ack1 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2]

(R)-9b: A Potent Ack1 Inhibitor

(R)-9b has been identified as a potent inhibitor of Ack1 with an IC50 of 56 nM.[3] While it exhibits a degree of selectivity for Ack1, like many kinase inhibitors, it also demonstrates inhibitory activity against other kinases. Understanding this off-target profile is critical for predicting potential side effects and for the design of more selective inhibitors.

Off-Target Kinase Inhibition Profile of (R)-9b

The following table summarizes the inhibitory activity of (R)-9b against its primary target, Ack1, and its known off-target kinases. The data has been compiled from in vitro kinase assays.

Kinase TargetIC50 (nM)Notes
Ack1 (TNK2) 56 Primary Target
JAK26Potent off-target inhibition
Tyk25Potent off-target inhibition
FGFR1160Off-target inhibition
ABL1206Off-target inhibition
CHK1154Off-target inhibition
ALK143Off-target inhibition
LCK136Off-target inhibition
ROS1124Off-target inhibition
c-Src438Weaker off-target inhibition

Data sourced from a study by Lawrence, H. R., et al. (2015).

Comparison with Other Ack1 Inhibitors

Several other small molecules have been identified as Ack1 inhibitors, each with its own selectivity profile.

  • AIM-100 : A selective Ack1 inhibitor with an IC50 of 21.58 nM.

  • GNF-7 : A multikinase inhibitor that also targets Bcr-Abl and GCK, with an IC50 of 25 nM for Ack1.

  • KRCA-0008 : A dual inhibitor of ALK and Ack1, with an IC50 of 4 nM for Ack1.

  • Ack1 inhibitor 1 : A potent and selective inhibitor with an IC50 of 2.1 nM.

  • This compound (Example 259) : An Ack1 inhibitor with an IC50 of 0.46 µM (460 nM).

It is important to note that many inhibitors initially identified for other kinases have been found to also inhibit Ack1, often with high potency. This highlights the importance of comprehensive kinase profiling in drug development.

Experimental Protocols

The determination of a kinase inhibitor's off-target profile is crucial for its development as a therapeutic agent. Standard experimental methodologies include in vitro kinase assays and cellular assays.

In Vitro Kinase Profiling (e.g., ³³P HotSpot Assay)

This method is used to determine the potency of an inhibitor against a large panel of purified kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test inhibitor (e.g., (R)-9b)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays (e.g., Inhibition of Ack1 Autophosphorylation)

This method assesses the ability of an inhibitor to block the activity of the target kinase within a cellular context.

Objective: To determine if the inhibitor can engage and inhibit the target kinase in living cells.

Materials:

  • Cancer cell line known to express the target kinase (e.g., LAPC4 for Ack1)

  • Cell culture medium and supplements

  • Test inhibitor

  • Stimulating ligand (e.g., EGF to activate Ack1 signaling)

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total forms of the target kinase

  • Western blotting reagents and equipment

Procedure:

  • Culture the cells to a suitable confluency.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time.

  • Stimulate the cells with a ligand (if necessary) to induce kinase activation (autophosphorylation).

  • Lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane (Western blotting).

  • Probe the membrane with an antibody specific to the phosphorylated form of the kinase to assess its activation state.

  • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total kinase protein as a loading control.

  • Quantify the band intensities to determine the extent of inhibition of kinase autophosphorylation at different inhibitor concentrations.

Visualizations

The following diagrams illustrate the Ack1 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

Ack1_Signaling_Pathway Ack1 Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Ack1 Ack1 (TNK2) RTK->Ack1 Activation Downstream Downstream Effectors (e.g., AKT, AR) Ack1->Downstream Phosphorylation Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular_Responses

Caption: A simplified diagram of the Ack1 signaling pathway.

Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Profiling Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation Compound Test Compound ((R)-9b) Assay In Vitro Kinase Assay (e.g., ³³P HotSpot) Compound->Assay Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Assay IC50 IC50 Determination Assay->IC50 Off_Target_List List of Off-Target Kinases IC50->Off_Target_List Treatment Compound Treatment Off_Target_List->Treatment Cell_Lines Cancer Cell Lines Cell_Lines->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Western_Blot Western Blot (p-Ack1 / Total Ack1) Cell_Lysis->Western_Blot Cellular_Activity Confirmation of Cellular Activity Western_Blot->Cellular_Activity

Caption: Experimental workflow for off-target kinase inhibitor profiling.

References

A Comparative Benchmarking Guide: Ack1 Inhibitor 2 Against First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers, including prostate, breast, lung, and pancreatic cancer.[1] Its role in promoting cell survival, proliferation, and resistance to therapy has made it an attractive target for cancer drug development.[2][3] This guide provides a comparative analysis of a second-generation Ack1 inhibitor, referred to as "Ack1 inhibitor 2," against a panel of first-generation inhibitors. The objective is to offer a clear, data-driven comparison of their performance based on publicly available preclinical data.

First-generation Ack1 inhibitors include multi-kinase inhibitors such as Dasatinib and Bosutinib, as well as more targeted agents like AIM-100 and the more recently developed (R)-9b. While these inhibitors have shown promise in preclinical studies, the development of next-generation inhibitors aims to improve upon their potency, selectivity, and overall pharmacological properties. This guide will summarize the available data on these compounds, present it in a structured format for easy comparison, and provide detailed experimental protocols for the key assays cited.

Ack1 Signaling Pathway

Ack1 acts as an integrator of signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, PDGFR, and MERTK.[4] Upon activation by upstream signals, Ack1 undergoes autophosphorylation and subsequently phosphorylates a range of downstream substrates. Key among these is the androgen receptor (AR), which is crucial in prostate cancer, and AKT, a central kinase in cell survival pathways.[5] By phosphorylating AR, Ack1 can promote its activity even in low-androgen conditions, contributing to castration-resistant prostate cancer. Its activation of AKT provides a pro-survival signal that can render cancer cells resistant to other therapies.

Ack1_Signaling_Pathway RTKs RTKs (EGFR, HER2, etc.) Ack1 Ack1 (TNK2) RTKs->Ack1 Activation AR Androgen Receptor (AR) Ack1->AR Phosphorylation (Tyr267) AKT AKT Ack1->AKT Phosphorylation (Tyr176) GeneTranscription Gene Transcription AR->GeneTranscription CellSurvival Cell Survival & Proliferation AKT->CellSurvival DrugResistance Drug Resistance CellSurvival->DrugResistance GeneTranscription->CellSurvival

Ack1 Signaling Cascade

Comparative Inhibitor Performance

The following tables summarize the available quantitative data for this compound and the first-generation inhibitors. It is important to note that a direct head-to-head comparison is challenging due to the limited public data on this compound and the variability in assay conditions across different studies for the first-generation compounds.

Table 1: Biochemical Potency Against Ack1
InhibitorTypeIC50 (nM)Assay MethodReference
This compound Second-Generation460Not Specified
AIM-100 First-Generation21.58In vitro kinase assay
Dasatinib First-Generation (Multi-kinase)<5 (cellular)Cellular autophosphorylation
Bosutinib First-Generation (Multi-kinase)2.7In vitro kinase assay
(R)-9b First-Generation56³³P HotSpot assay

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 2: Kinase Selectivity Profile

A comprehensive, directly comparable kinome-wide selectivity profiling for all inhibitors under identical conditions is not publicly available. However, qualitative and semi-quantitative data from various sources provide insights into their selectivity.

InhibitorPrimary Target(s)Key Off-Target KinasesSelectivity NotesReference
This compound Ack1Data not availableData not available-
AIM-100 Ack1Lck (5-fold less potent)Reported to be selective over 30 other kinases, including AKT and PI3K families.
Dasatinib Bcr-Abl, Src family kinases, Ack1c-KIT, PDGFR, and many othersA potent multi-kinase inhibitor.
Bosutinib Src, Abl, Ack1TEC family kinasesDoes not inhibit c-KIT or PDGFR.
(R)-9b Ack1JAK2, Tyk2Shows good selectivity for Ack1 over many other kinases, with notable activity against JAK family kinases.
Table 3: Cellular Activity in Prostate Cancer Cell Lines
InhibitorCell LineIC50 (µM)Assay MethodReference
This compound Data not availableData not availableData not available-
AIM-100 LNCaP~7Trypan blue exclusion
LAPC4~4Trypan blue exclusion
VCaP~4Trypan blue exclusion
(R)-9b LNCaP1.8Trypan blue exclusion
LAPC4~4Trypan blue exclusion
VCaP2Trypan blue exclusion

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (Radiometric - ³³P HotSpot Assay)

This assay is a gold standard for quantifying the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare kinase, substrate, and inhibitor solutions B Incubate kinase and inhibitor A->B C Initiate reaction with [γ-³³P]ATP and substrate B->C D Incubate at 30°C C->D E Spot reaction mixture onto filter paper D->E F Wash to remove free [γ-³³P]ATP E->F G Measure incorporated radioactivity (scintillation counting) F->G H Calculate % inhibition G->H I Determine IC50 from dose-response curve H->I

References

Safety Operating Guide

Personal protective equipment for handling Ack1 inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ack1 inhibitor 2. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment and minimize exposure risks. The information is based on safety data sheets for similar chemical compounds and should be supplemented with the specific Safety Data Sheet (SDS) for this compound upon availability.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The required level of protection varies depending on the activity.

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemical-resistantLab coatNot generally requiredSafety glasses
Weighing/Compounding (in a ventilated enclosure) Double pair, chemical-resistantDisposable, impermeable, long-sleeved with tight cuffsNIOSH-approved respirator (e.g., N95)Goggles and face shield
Handling/Preparation Double pair, chemical-resistantDisposable, impermeable, long-sleeved with tight cuffsNot required if handled in a certified chemical fume hoodSafety goggles
Waste Disposal Double pair, chemical-resistantDisposable, impermeable, long-sleeved with tight cuffsNIOSH-approved respirator if aerosolization is possibleGoggles and face shield
Spill Cleanup Double pair, heavy-duty, chemical-resistantDisposable, impermeable, long-sleeved with tight cuffsNIOSH-approved respirator (e.g., N95 or higher)Goggles and face shield

Experimental Protocol: Safe Handling of this compound

Adherence to this step-by-step protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood or other ventilated enclosure.

  • Prepare all necessary equipment, including weighing paper, spatulas, and appropriate containers, within the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don the appropriate PPE as specified in the table above for the intended task.

  • For weighing and compounding, this includes an inner pair of chemical-resistant gloves, an impermeable gown, an outer pair of chemical-resistant gloves, a NIOSH-approved respirator, and a face shield with goggles.

3. Weighing and Reconstitution:

  • Handle the solid form of this compound exclusively within a chemical fume hood to avoid inhalation of dust particles.

  • Carefully weigh the desired amount of the compound.

  • For reconstitution, slowly add the recommended solvent to the solid to minimize aerosolization.

  • Ensure the container is tightly sealed after reconstitution.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]

  • The container should be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and restrict access.

  • Don the appropriate spill cleanup PPE.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully cover with a damp absorbent material to avoid raising dust.

  • Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse with water.

6. Disposal:

  • Dispose of all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

This compound: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency & Disposal prep_area Prepare Handling Area (Fume Hood, Safety Equipment) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute store Store Properly reconstitute->store dispose Dispose of Waste store->dispose End of Experiment spill Spill Occurs spill_protocol Follow Spill Protocol spill->spill_protocol spill_protocol->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.